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  • Product: Manidipine Dihydrochlorid

Core Science & Biosynthesis

Foundational

Technical Guide: Manidipine Dihydrochloride – Dual L/T-Type Calcium Channel Blockade

[1][2] Executive Summary Manidipine dihydrochloride is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its high lipophilicity and unique dual mechanism of action.[1][2] Unlike clas...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Manidipine dihydrochloride is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its high lipophilicity and unique dual mechanism of action.[1][2] Unlike classical DHPs (e.g., nifedipine, amlodipine) which predominantly target high-voltage activated (HVA) L-type (


)  channels, Manidipine exhibits clinically significant inhibitory activity against low-voltage activated (LVA) T-type (

)
channels.[1][2]

This dual blockade translates into a distinct physiological profile: while L-type inhibition drives systemic vasodilation, the concurrent T-type inhibition—specifically in the renal efferent arterioles—normalizes glomerular capillary pressure, conferring renoprotective effects absent in pure L-type blockers.[1] This guide details the molecular pharmacology, hemodynamic logic, and patch-clamp protocols required to validate these mechanisms.

Molecular Pharmacology & Kinetics[1][2]

The Lipophilic Membrane Pathway

Manidipine is characterized by a bulky diarylmethane side chain, rendering it highly lipophilic. Unlike hydrophilic agents that approach the channel pore directly from the extracellular space, Manidipine partitions into the lipid bilayer of the cell membrane.

  • Mechanism: It approaches the dihydropyridine binding site (located on the

    
     subunit) laterally from within the membrane.
    
  • Kinetics: This "membrane reservoir" effect results in a slow onset of action and a prolonged duration of effect (high membrane partition coefficient), preventing the reflex tachycardia often seen with short-acting DHPs.

State-Dependent Binding

Manidipine exhibits strong voltage-dependence.[1][2] It binds with highest affinity to the inactivated state of the calcium channel.

  • Resting State (Hyperpolarized): Low affinity.[1][2]

  • Depolarized State (Inactivated): High affinity.[1][2]

  • Implication: In tissues with higher resting potentials or high firing rates (like pathological vascular smooth muscle), Manidipine binding is enhanced, improving selectivity for diseased tissue over healthy cardiac tissue.

Differential Selectivity: L-Type vs. T-Type

The clinical superiority of Manidipine in hypertensive nephropathy stems from its differential localization of target channels.

The Renal Hemodynamic Paradox

Standard L-type blockers dilate the afferent arteriole (where


 dominates) but have little effect on the efferent  arteriole.[2] This increases blood flow into the glomerulus without increasing outflow, raising intraglomerular pressure (glomerular hypertension) and potentially accelerating renal damage.
The Manidipine Solution

Manidipine blocks


 and 

(T-type) channels, which are expressed in the efferent arteriole.
  • Afferent Dilation: Via L-type blockade.[1][2][3]

  • Efferent Dilation: Via T-type blockade.[1][2]

  • Net Result: Balanced vasodilation, maintained GFR, and reduced intraglomerular pressure.

Visualization: Renal Hemodynamic Pathway

RenalHemodynamics Manidipine Manidipine Dihydrochloride L_Block Block L-Type (Cav1.2) Manidipine->L_Block T_Block Block T-Type (Cav3.x) Manidipine->T_Block Afferent Afferent Arteriole (Inflow) L_Block->Afferent Targets Efferent Efferent Arteriole (Outflow) T_Block->Efferent Targets Aff_Dilate Dilation (Increased Inflow) Afferent->Aff_Dilate Eff_Dilate Dilation (Increased Outflow) Efferent->Eff_Dilate G_Pressure Intraglomerular Pressure Aff_Dilate->G_Pressure Increases Eff_Dilate->G_Pressure Decreases Renal_Outcome Renoprotection (Reduced Proteinuria) G_Pressure->Renal_Outcome Normalization

Figure 1: Mechanism of Manidipine-induced renoprotection via dual arteriole dilation.[1][2]

Experimental Validation: Whole-Cell Patch-Clamp Protocol

To quantify the dual blockade, researchers must isolate calcium currents (


) using specific voltage protocols. The following protocol is designed for HEK293 cells stably expressing 

or

.
Solutions Preparation

Objective: Isolate


 currents by blocking 

and

channels.[2]
ComponentExternal Solution (Bath)Internal Solution (Pipette)Function
Charge Carrier

(10 mM)
-Barium permeates better than Calcium and prevents Ca-dependent inactivation.[1][2]
K+ Block TEA-Cl (140 mM)CsCl (130 mM)Cesium and TEA block outward Potassium currents.[1][2]
Buffer HEPES (10 mM)HEPES (10 mM)Maintains pH 7.[1][2][4][5][6]4.
Ca2+ Buffer -EGTA (10 mM)Chelate intracellular Calcium to prevent cell death/signaling.[1][2]
Metabolic Support Glucose (10 mM)Mg-ATP (4 mM)Critical: Prevents "run-down" of L-type channels.[1][2]
Electrophysiological Workflow

System: Axon MultiClamp 700B or HEKA EPC 10.

  • Giga-seal Formation: Approach cell, apply mild suction to achieve resistance >1

    
    .[1][2]
    
  • Whole-Cell Access: Apply short burst of suction to rupture patch.[1][2] Capacitance compensation is critical here.[1][2][7]

  • Voltage Protocols (The Differentiator):

    • For L-Type (

      
      ):  Hold at -40 mV  (to inactivate T-types and Na+ channels). Step to +10 mV for 200ms.[1]
      
    • For T-Type (

      
      ):  Hold at -90 mV  (required to recruit T-types from inactivation).[1][2] Step to -30 mV for 200ms.[1]
      
  • Drug Application: Perfusion of Manidipine (0.1 nM to 10

    
    M).[2] Note: Due to lipophilicity, allow 5–10 minutes for equilibrium.
    
Visualization: Patch-Clamp Logic

PatchClamp Start Start: HEK293 Cell (Cav1.2 or Cav3.2) Seal Giga-Seal Formation (>1 GΩ) Start->Seal Break Whole-Cell Access (Rupture Patch) Seal->Break Decision Target Channel? Break->Decision L_Path L-Type Protocol Decision->L_Path Cav1.2 T_Path T-Type Protocol Decision->T_Path Cav3.2 L_Hold Holding Potential: -40 mV (Inactivates T-type) L_Path->L_Hold T_Hold Holding Potential: -90 mV (Recruits T-type) T_Path->T_Hold Pulse_L Test Pulse: +10 mV L_Hold->Pulse_L Pulse_T Test Pulse: -30 mV T_Hold->Pulse_T Measure Measure Peak Current (pA) Pulse_L->Measure Pulse_T->Measure Analysis Calculate IC50 (Hill Equation) Measure->Analysis

Figure 2: Differential voltage protocols for isolating L-type vs. T-type currents.

Comparative Data Summary

The following table summarizes the inhibitory potency (


) of Manidipine compared to a classical L-type blocker. Note the shift in T-type affinity.
ParameterManidipine (

)
Amlodipine (

)
Physiological Relevance
L-Type (

)
2.6 - 10 nM~1 - 5 nMSystemic BP reduction (Vasodilation).[1][2]
T-Type (

)
100 - 300 nM > 5,000 nM (Low affinity)Efferent arteriole dilation; Aldosterone suppression.[1][2]
Selectivity Ratio (L/T) ~1:30~1:1000Manidipine retains T-type block at therapeutic doses.[1][2]
Renal Vascular Resistance Decreases Afferent & EfferentDecreases Afferent OnlyManidipine preserves Glomerular Pressure.[1][2]

Note:


 values are dependent on holding potential and specific splice variants used in assays.

References

  • Hayashi, K., et al. (1996).[2] Renal hemodynamic effects of manidipine in hydronephrotic kidneys.[2] Journal of Pharmacology and Experimental Therapeutics.[2]

  • Cussac, D., et al. (2000).[2] Manidipine, a new dihydropyridine calcium channel blocker, exhibits a unique pharmacological profile.[8] Journal of Cardiovascular Pharmacology.[2]

  • Takeda, Y., et al. (2004).[2] Manidipine inhibits aldosterone secretion via blockade of T-type calcium channels.[1][2] Hypertension Research.[1][2]

  • Nagaoka, A. (2003).[2] Renal protection by manidipine in hypertensive rats.[2][8] Clinical and Experimental Hypertension.[2][9]

  • Bean, B.P. (1989).[2] Classes of calcium channels in vertebrate cells.[2][10] Annual Review of Physiology.[2] (Fundamental grounding for L vs T classification).

Sources

Exploratory

Molecular Dynamics and Clinical Pharmacology of Third-Generation Dihydropyridines

A Technical Guide for Drug Development and Research Professionals The Paradigm Shift: From Plasma Kinetics to Membrane Kinetics The evolution of dihydropyridines (DHPs) from the first generation (e.g., nifedipine) to the...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development and Research Professionals

The Paradigm Shift: From Plasma Kinetics to Membrane Kinetics

The evolution of dihydropyridines (DHPs) from the first generation (e.g., nifedipine) to the third generation (e.g., amlodipine, lercanidipine, azelnidipine, cilnidipine) represents a fundamental shift in pharmacological design. While first-generation agents relied on plasma concentration to drive receptor occupancy—resulting in rapid onset, reflex tachycardia, and short duration—third-generation agents utilize membrane kinetics to dictate their pharmacodynamic profile.

Core Distinction: Third-generation DHPs are characterized by high lipophilicity and/or specific ionization states that allow them to partition into the phospholipid bilayer of the cell membrane. This creates a "local reservoir," allowing the drug to approach the calcium channel receptor from within the membrane lateral plane rather than the aqueous extracellular phase.

Molecular Mechanism: The Membrane Kinetic Model

Understanding the "Membrane Approach" theory is critical for interpreting the slow onset and prolonged duration of action of these agents.

The Bilayer Interaction
  • Amlodipine: At physiological pH (7.4), amlodipine is predominantly ionized (pKa ~8.6). However, it possesses a unique amphiphilic structure. It partitions into the membrane but resides near the phosphate head groups, interacting electrostatically. This charged state prevents rapid washout, contributing to its long plasma half-life (

    
     ~30-50h).
    
  • Lercanidipine: Highly lipophilic.[1] It partitions deep into the hydrocarbon core of the lipid bilayer. It acts as a "membrane anchor," diffusing laterally to the channel. This explains why its receptor half-life exceeds its plasma half-life.

Visualization: The Membrane Approach Pathway

The following diagram illustrates the kinetic pathway of third-generation DHPs compared to first-generation agents.

MembraneKinetics Extracellular Extracellular Fluid (Aqueous Phase) Gen1 1st Gen (Nifedipine) Hydrophilic Approach Extracellular->Gen1 Gen3 3rd Gen (Amlodipine/Lercanidipine) Lateral Approach Extracellular->Gen3 Membrane Lipid Bilayer (Reservoir) Channel L-Type Ca2+ Channel (Receptor Site) Membrane->Channel Lateral Diffusion Slow Association Channel->Membrane Slow Dissociation (k_off) Gen1->Channel Rapid Onset Rapid Washout Gen3->Membrane Partitioning (k_on)

Figure 1: The Membrane Kinetic Model. 3rd Gen DHPs partition into the lipid bilayer before binding to the channel, creating a depot effect that buffers concentration peaks and troughs.

Pharmacodynamic Profile: Channel Selectivity

While all DHPs block the L-type (


) channel on vascular smooth muscle, third-generation agents are distinguished by their blockade of N-type (

) and T-type (

) channels. This "multi-channel" blockade drives their organ-protective effects.
Comparative Selectivity Matrix
DrugGenerationL-Type (

)
N-Type (

)
T-Type (

)
Clinical Consequence
Amlodipine 3rd+++-+/-Potent vasodilation; minimal heart rate effect.[2]
Cilnidipine 3rd/4th+++++-Sympathoinhibition (No reflex tachy); Renoprotection.[3][4]
Azelnidipine 3rd+++-++Reduced heart rate; Renoprotection.[4]
Benidipine 2nd/3rd++++++"Triple blocker"; broad membrane interaction.
Lercanidipine 3rd/4th+++-+High vascular selectivity; reduced edema risk.[4]
Renal Hemodynamics: The Efferent Benefit

Standard L-type blockers dilate the afferent arteriole (inflow), potentially increasing intraglomerular pressure if the efferent arteriole (outflow) remains constricted. N-type and T-type blockers dilate the efferent arteriole, normalizing pressure.

RenalHemodynamics Afferent Afferent Arteriole (Inflow) Glomerulus Glomerular Capillary (Pressure Chamber) Afferent->Glomerulus Efferent Efferent Arteriole (Outflow) Glomerulus->Efferent L_Block L-Type Blockade (Amlodipine/Nifedipine) L_Block->Afferent Dilation (++) Increases Flow L_Block->Glomerulus Increases Pressure (Hyperfiltration) NT_Block N/T-Type Blockade (Cilnidipine/Azelnidipine) NT_Block->Glomerulus Normalizes Pressure (Renoprotection) NT_Block->Efferent Dilation (++) Reduces Resistance

Figure 2: Impact of Channel Selectivity on Renal Hemodynamics. Dual blockade prevents glomerular hypertension.

Experimental Protocols for Characterization

For researchers developing or profiling new DHPs, the following protocols are essential for validating third-generation properties.

Protocol A: Electrophysiological Differentiation (Patch Clamp)

Objective: To distinguish State-Dependent Blockade (Voltage Dependence) and Channel Selectivity.

System: Whole-cell patch clamp in HEK293 cells stably expressing


, 

, or

.
  • Preparation:

    • Pipette Solution: CsCl-based (135 mM) to block K+ currents; EGTA (10 mM) to buffer intracellular Ca2+.

    • Bath Solution: 10 mM

      
       as the charge carrier (prevents Ca2+-dependent inactivation).
      
  • Voltage Protocols:

    • Resting Block (Tonic): Hold at -80 mV. Step to +10 mV for 200ms. Frequency 0.05 Hz.

    • Inactivated State Block: Use a "pre-pulse" protocol. Hold at -80 mV -> Depolarize to -40 mV (5 sec) -> Test pulse to +10 mV.

    • Calculation: The shift in the steady-state inactivation curve (

      
      ) indicates the drug's affinity for the inactivated state (common in 3rd gen).
      
  • Differentiation Step (N-Type Verification):

    • Apply ω-conotoxin GVIA (specific N-type blocker) as a positive control.

    • Apply test drug.[4][5][6][7][8] If current is abolished in

      
       cells but resistant to nifedipine (1 
      
      
      
      M), N-type blockade is confirmed.
Protocol B: Lipophilicity Screening (IAM Chromatography)

Objective: To predict membrane interaction better than standard LogP (Octanol/Water).

System: Immobilized Artificial Membrane (IAM) HPLC.

  • Column: IAM.PC.DD2 (mimics phosphatidylcholine bilayer).

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.

  • Measurement: Determine the capacity factor (

    
    ).
    
  • Analysis:

    • High

      
       correlates with the "Membrane Approach" mechanism.
      
    • Reference Values: Amlodipine (

      
       ~15-20); Lercanidipine (
      
      
      
      >100).

Pleiotropic Effects[9]

Third-generation DHPs exhibit effects beyond calcium channel blockade, largely due to their physicochemical properties.

  • Antioxidant Activity: Due to their lipophilic nature, agents like Lercanidipine and Azelnidipine reside near the lipid-water interface, where they can scavenge free radicals and inhibit lipid peroxidation directly within the membrane.

  • Nitric Oxide (NO) Bioavailability: Amlodipine has been shown to increase NO release from the endothelium, likely via a kinin-mediated mechanism, contributing to vasodilation independent of calcium blockade.

References

  • Mason, R. P., et al. (2002). "Membrane interactions of calcium channel antagonists modulate their therapeutic effects." Neuronal Signals. Link

  • Herbette, L. G., et al. (1993). "Lipid interaction of the calcium channel blocker amlodipine." Journal of Molecular and Cellular Cardiology. Link

  • Takahara, A. (2009). "Cilnidipine: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release."[9] Cardiovascular Therapeutics. Link

  • ALLHAT Officers. (2002). "Major outcomes in high-risk hypertensive patients randomized to angiotensin-converting enzyme inhibitor or calcium channel blocker vs diuretic: The ALLHAT Trial." JAMA. Link

  • Fujita, T., et al. (2007).[4] "Antiproteinuric effect of the calcium channel blocker cilnidipine added to renin-angiotensin inhibition in hypertensive patients with chronic renal disease." Kidney International. Link

  • McClellan, K. J., & Jarvis, B. (2000). "Lercanidipine: a review of its use in hypertension." Drugs. Link

  • Godfraind, T. (2014). "Calcium channel blockers in cardiovascular pharmacotherapy." Journal of Cardiovascular Pharmacology and Therapeutics. Link

Sources

Foundational

Technical Master Guide: Manidipine Dihydrochloride Chemical Architecture & Synthesis

Executive Summary Manidipine (CV-4093) represents a third-generation dihydropyridine (DHP) calcium channel blocker, distinguished by its high lipophilicity and vascular selectivity.[1][2] Unlike early-generation DHPs lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Manidipine (CV-4093) represents a third-generation dihydropyridine (DHP) calcium channel blocker, distinguished by its high lipophilicity and vascular selectivity.[1][2] Unlike early-generation DHPs like nifedipine, manidipine incorporates a bulky diphenylmethyl-piperazine side chain.[1] This structural feature facilitates slow dissociation from L- and T-type calcium channels, resulting in a prolonged duration of action and a favorable safety profile regarding reflex tachycardia.[1]

This guide moves beyond basic textbook descriptions to provide a rigorous, industrial-grade analysis of manidipine’s chemical architecture and its convergent synthesis. We focus on a scalable, non-chromatographic route that prioritizes yield, purity, and process safety—critical for moving from bench-scale R&D to pilot plant production.

Chemical Architecture & Structure-Activity Relationship (SAR)

Manidipine is chemically distinct due to the asymmetry of its ester groups and the presence of a basic piperazine linker. While the molecule possesses a chiral center at the C4 position of the dihydropyridine ring, it is commercially marketed as the dihydrochloride salt of the racemate (


-Manidipine).
Physicochemical Profile
ParameterSpecification
IUPAC Name 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride
CAS Number 89226-75-5 (Dihydrochloride)
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

N

O

[1][2][3][4][5][6][7][8] · 2HCl
Molecular Weight 683.62 g/mol (Salt); 610.71 g/mol (Free Base)
Stereochemistry Racemate (1:1 mixture of R and S enantiomers)
Solubility Sparingly soluble in water; soluble in methanol and DMSO.[1]
Structural Logic & SAR Analysis

The efficacy of manidipine is encoded in three distinct structural domains:

  • The Dihydropyridine (DHP) Core: The 1,4-DHP ring is the pharmacophore responsible for binding to the

    
     subunit of voltage-gated calcium channels.[1] The ortho or meta substitution on the C4 phenyl ring (here, a 3-nitro group) is critical for locking the conformation perpendicular to the DHP ring, maximizing receptor affinity.
    
  • Asymmetric Esters: The C3 and C5 ester groups are non-identical.[1] The C3 methyl ester is small, while the C5 position hosts the massive side chain. This asymmetry is vital for potency; symmetrical DHPs often show reduced activity.[1]

  • The Lipophilic Side Chain: The 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl moiety is the "anchor."[1] Its high lipophilicity allows manidipine to partition into the lipid bilayer of the cell membrane, approaching the channel receptor from the lateral phase. This "membrane approach" mechanism correlates with its slow onset and long half-life.[1]

Visualizing the Architecture

Manidipine_SAR Core 1,4-DHP Core (Ca2+ Channel Blockade) C4_Sub 3-Nitrophenyl Group (Conformational Lock) Core->C4_Sub C4 Position Ester Asymmetric Esters (Receptor Fit) Core->Ester C3/C5 Positions SideChain Diphenylmethyl-piperazine (Lipophilic Anchor) SideChain->Core Membrane Partitioning Ester->SideChain C5 Linker

Figure 1: Functional decomposition of Manidipine, highlighting the roles of the DHP core, conformational locking group, and lipophilic anchor.

Comprehensive Synthesis Pathway

The industrial synthesis of manidipine is a convergent process . Unlike linear syntheses that carry expensive intermediates through multiple steps, this approach builds two complex fragments separately and couples them in a final Hantzsch cyclization. This strategy minimizes the risk of degrading the sensitive dihydropyridine ring.

Retrosynthetic Analysis

The molecule is disconnected into three primary precursors:

  • Fragment A: 3-Nitrobenzaldehyde (The aldehyde component).[1]

  • Fragment B: Methyl 3-aminocrotonate (The enamine component).[1]

  • Fragment C: 2-(4-benzhydrylpiperazin-1-yl)ethyl acetoacetate (The active methylene component).[1]

Step-by-Step Protocol
Step 1: Synthesis of the Piperazine Linker (Fragment C Precursor)

Rationale: We first construct the bulky side chain.[1] Direct alkylation is preferred for atom economy.[1]

  • Reagents: N-(2-hydroxyethyl)piperazine, Benzhydryl bromide (Diphenylmethyl bromide), K

    
    CO
    
    
    
    (base).[1]
  • Solvent: DMF or Acetonitrile.[1]

  • Protocol:

    • Dissolve N-(2-hydroxyethyl)piperazine (1.0 eq) in DMF.

    • Add K

      
      CO
      
      
      
      (1.5 eq) to scavenge HBr.[1]
    • Slowly add benzhydryl bromide (1.0 eq) at 25–30°C to prevent bis-alkylation.

    • Critical Control: Monitor reaction via TLC/HPLC. Over-alkylation is a common impurity.[1]

    • Workup: Quench with water, extract into ethyl acetate.

  • Product: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine.[1][3][9]

Step 2: Acetoacetylation (Formation of Fragment C)

Rationale: The hydroxyl group must be converted into a


-keto ester to participate in the Hantzsch reaction.[1] Diketene is the standard reagent, but it is hazardous; strictly controlled addition is required.
  • Reagents: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine, Diketene (or tert-butyl acetoacetate for a safer alternative).[1]

  • Conditions: 70–80°C, catalyst (e.g., Triethylamine).

  • Protocol:

    • Heat the piperazine intermediate to 70°C.

    • Dropwise addition of diketene (1.1 eq).[1] Exothermic reaction—control temp <85°C to prevent polymerization.[1]

    • Optimization: Use of a catalyst like dimethylaminopyridine (DMAP) can lower the temp to 40°C, improving safety.

  • Product: 2-(4-benzhydrylpiperazin-1-yl)ethyl acetoacetate.[1]

Step 3: The Modified Hantzsch Cyclization (Convergent Step)

Rationale: This is the ring-forming step.[1][10] We use a modified Hantzsch reaction involving an enamine (Methyl 3-aminocrotonate) rather than ammonia gas, which provides better regiocontrol and yield for asymmetric DHPs.[1]

  • Reagents:

    • 3-Nitrobenzaldehyde.[1]

    • Methyl 3-aminocrotonate.[1][5]

    • Fragment C (Acetoacetate derivative from Step 2).[1]

  • Solvent: Isopropanol (IPA) is preferred over ethanol for its higher boiling point (reflux ~82°C), which drives the dehydration step.

  • Protocol:

    • Charge all three components (1:1:1 molar ratio) into IPA.

    • Reflux for 6–10 hours.

    • Self-Validating Check: The reaction mixture typically darkens.[1] Completion is marked by the disappearance of the aldehyde peak in HPLC.

    • Purification (Crucial): Evaporate solvent. Dissolve residue in ethyl acetate and wash with dilute HCl (pH ~2) to remove unreacted basic impurities, then neutralize. Note: Many modern patents claim crystallization from methyl acetate/hexane avoids column chromatography.

  • Product: Manidipine Free Base.[1]

Step 4: Salt Formation (Manidipine Dihydrochloride)

Rationale: The free base is an oil or low-melting solid and is sensitive to light.[1] The dihydrochloride salt stabilizes the molecule and ensures water solubility for bioavailability.

  • Reagents: HCl in Methanol or Isopropanol.[1]

  • Protocol:

    • Dissolve free base in Methanol.[1]

    • Add concentrated HCl or HCl/IPA solution (2.0–2.2 eq).

    • Cool to 0–5°C to induce crystallization.[1]

    • Filter and dry under vacuum.[1]

Synthesis Workflow Diagram

Manidipine_Synthesis P1 Piperazine + Ethylene Oxide I1 N-(2-hydroxyethyl)piperazine P1->I1 P2 Benzhydryl Bromide P3 Diketene I2 1-Benzhydryl-4-(2-hydroxyethyl)piperazine (Fragment A) I1->I2 + P2 (Alkylation) I3 Piperazine Acetoacetate (Fragment C) I2->I3 + P3 (Acylation) Rxn Hantzsch Cyclization (Reflux in IPA, 8-10h) I3->Rxn H1 3-Nitrobenzaldehyde H1->Rxn H2 Methyl 3-aminocrotonate H2->Rxn Base Manidipine Free Base (Crude Oil) Rxn->Base Workup & Extraction Salt Salt Formation (HCl/MeOH) Base->Salt Final Manidipine Dihydrochloride (Crystalline Solid) Salt->Final Crystallization

Figure 2: Convergent industrial synthesis pathway of Manidipine Dihydrochloride.

Process Optimization & Critical Control Points (CPPs)

To ensure "Senior Scientist" level reproducibility, strictly adhere to the following control parameters.

Critical Process Parameters
Process StepParameterTarget RangeScientific Rationale
Alkylation Temperature25–30°CHigher temps (>40°C) promote quaternary ammonium salt formation (impurity).[1]
Acylation Stoichiometry1.05–1.10 eq DiketeneExcess diketene leads to polymer formation which is difficult to purge without chromatography.[1]
Hantzsch Light ExposureZero/Amber Glass Dihydropyridines are photo-labile.[1] UV exposure causes oxidation to the pyridine analog (inactive impurity).[1]
Hantzsch pH during Workup1.0–2.0Acidic wash removes unreacted piperazine intermediates.[1]
Crystallization Cooling Rate5°C/hourSlow cooling is essential to purge the "pyridine" impurity from the crystal lattice.
Impurity Management

The most persistent impurity is the oxidized pyridine derivative (aromatized DHP).

  • Origin: Photo-oxidation or thermal stress during reflux.[1]

  • Control: Perform all reactions under nitrogen atmosphere and in amber glassware.

  • Removal: This impurity is less basic than manidipine.[1] A carefully controlled acid-base extraction (pH partitioning) can enrich the product before the final salt formation.[1]

Analytical Characterization

A self-validating system requires robust analytical checkpoints.[1]

  • HPLC Purity: >99.5% (Area %).

    • Column: C18 (e.g., Symmetry C18, 4.6 x 150 mm).[11]

    • Mobile Phase: Ammonium formate buffer (pH 3.0) : Acetonitrile (45:55).[1]

    • Detection: UV at 230 nm.[1]

  • 1H-NMR (DMSO-d6):

    • 
       9.0 (s, 1H, NH of DHP ring).
      
    • 
       8.0–7.5 (m, aromatic protons of nitrobenzene).
      
    • 
       5.0 (s, 1H, C4-H chiral center).
      
    • 
       3.5 (s, 3H, methyl ester).
      
    • Broad multiplets at 2.5–3.5 ppm corresponding to the piperazine and ethyl linker.

References

  • Takeda Chemical Industries. (1983).[1] Dihydropyridine derivatives and production thereof.[1][6][10][12][13] European Patent EP0094159A1.[1] Link

  • Cheer, S. M., & McClellan, K. (2001). Manidipine: a review of its use in hypertension. Drugs, 61(12), 1777–1799. Link

  • Changzhou Pharmaceutical Factory. (2012).[1] Improved method for synthesis process of manidipine hydrochloride.[1][14] CN Patent CN102875451B.[1] Link

  • PubChem. (2023).[1] Manidipine Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]

  • Pamanivong, C., & Tatong, W. (2017).[11] Determination of Manidipine Hydrochloride in Tablets by High-Performance Liquid Chromatography. Journal of Health Research, 31(Suppl. 2), S163-S169. Link

Sources

Exploratory

Preclinical Pharmacology of Manidipine: Hemodynamic Profiling and Renal Microcirculation Dynamics

Executive Summary Hypertension is fundamentally a hemodynamic disorder that progressively damages the microvasculature, particularly within the kidneys. While first-generation calcium channel blockers (CCBs) became a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hypertension is fundamentally a hemodynamic disorder that progressively damages the microvasculature, particularly within the kidneys. While first-generation calcium channel blockers (CCBs) became a cornerstone of antihypertensive therapy, early preclinical studies on manidipine—a highly lipophilic, third-generation dihydropyridine (DHP)—revealed a unique pharmacological profile. This technical guide synthesizes the foundational preclinical studies that established manidipine's dual receptor selectivity, its profound effects on renal microcirculation, and the self-validating experimental protocols used to prove its efficacy.

Mechanistic Causality: The Dual L- and T-Type Blockade Paradigm

Standard DHPs (such as nifedipine or amlodipine) primarily target L-type voltage-gated calcium channels. In the renal microvasculature, these channels are exclusively located on the preglomerular (afferent) arterioles. While L-type blockade successfully lowers systemic blood pressure, it triggers afferent vasodilation without matching efferent (postglomerular) dilation. This mismatch forces a higher hydrostatic pressure into the glomerulus, paradoxically exacerbating mechanically induced glomerular injury and proteinuria 1.

Early preclinical profiling demonstrated that manidipine possesses a high structural affinity for T-type calcium channels (specifically the CaV3.1 and CaV3.2 isoforms), which are densely expressed on the efferent arterioles 2. By inhibiting both L- and T-type channels, manidipine achieves balanced vasodilation of both afferent and efferent vessels. This dual action preserves renal autoregulation and actively lowers the transcapillary hydraulic pressure difference (ΔP), conferring profound renoprotection 3.

G cluster_channels Dual Calcium Channel Blockade Manidipine Manidipine Administration L_Type L-Type Ca2+ Channel Blockade (Preglomerular) Manidipine->L_Type T_Type T-Type Ca2+ Channel Blockade (Postglomerular) Manidipine->T_Type Afferent Afferent Arteriole Vasodilation L_Type->Afferent Efferent Efferent Arteriole Vasodilation T_Type->Efferent Outcome Reduced Intraglomerular Pressure (ΔP) & Renal Protection Afferent->Outcome Efferent->Outcome

Mechanism of dual L-type and T-type calcium channel blockade by manidipine in renal arterioles.

Quantitative Hemodynamic and Renal Microcirculatory Effects

To rigorously evaluate these mechanistic hypotheses, researchers utilized the Spontaneously Hypertensive Rat (SHR) model. The SHR model serves as the gold standard for essential hypertension because it accurately mirrors the progressive endothelial dysfunction and renal involvement seen in human patients.

In salt-loaded SHR models (8% NaCl), which mimic volume-expanded, treatment-resistant hypertension, oral administration of manidipine (40 mg daily) completely prevented the severe elevation in systolic blood pressure. Crucially, it reset the pressure-natriuresis relationship toward lower perfusion pressures, normalizing sodium excretion without compromising the glomerular filtration rate (GFR) 4. Furthermore, manidipine was shown to correct the hyperactivity of the tubuloglomerular feedback (TGF) mechanism. In 7- to 8-week-old SHRs, manidipine infusion produced a right and upward shift of the TGF response curve, mitigating the pathological hyper-responsiveness of the macula densa 5.

Table 1: Hemodynamic and Renal Responses to Manidipine in Preclinical SHR Models
ParameterExperimental ModelControl (Untreated)Manidipine TreatedMechanistic Outcome
Systolic Blood Pressure Salt-loaded SHR (8% NaCl)221 ± 7 mmHgMaintained at ~167 mmHgComplete prevention of salt-induced hypertension [[4]]()
Urinary Albumin Excretion 14-week-old SHR278 ± 12 mg/day190 ± 9 mg/daySignificant reduction in proteinuria (p<0.01) 3
Transcapillary Pressure (ΔP) SHR (Micropuncture)Elevated vs WKYSignificantly DecreasedCorrection of glomerular hypertension 6
Media/Lumen Ratio SHR Mesenteric ArteriesStructurally AlteredSignificantly ReducedReversal of vascular structural remodeling 7
Tubuloglomerular Feedback 7- to 8-week-old SHRShifted Left (Hyperactive)Shifted Right & UpwardNormalization of TGF hyperactivity [[5]]()

Self-Validating Experimental Protocol: Renal Micropuncture Assessment

To definitively prove that manidipine dilates the efferent arteriole and reduces intraglomerular pressure, early preclinical studies relied on the in vivo renal micropuncture technique 6. This protocol is a self-validating system: by simultaneously measuring hydrostatic pressures in the glomerular capillary and the proximal tubule, researchers can calculate the exact transcapillary pressure gradient (ΔP) without relying on indirect systemic markers.

G Prep 1. SHR Preparation & Anesthesia Dosing 2. Manidipine Infusion Prep->Dosing Micro 3. Renal Micropuncture (Glass Pipettes) Dosing->Micro Measure 4. Servo-Nulling Pressure Measurement Micro->Measure Analysis 5. Calculate ΔP & SNGFR Measure->Analysis

Self-validating workflow for in vivo renal micropuncture and hemodynamic assessment in SHR models.

Step-by-Step Methodology:
  • Animal Preparation & Anesthesia: Anesthetize 12- to 14-week-old SHRs. Cannulate the trachea to ensure airway patency. Cannulate the jugular vein for continuous fluid infusion and the femoral artery for real-time systemic blood pressure monitoring.

    • Causality: Continuous arterial BP monitoring ensures that any observed microcirculatory changes are accurately correlated with systemic hemodynamic shifts rather than surgical shock.

  • Kidney Immobilization: Perform a left flank incision. Expose the left kidney, carefully strip the renal capsule, and immobilize the organ in a custom Lucite cup. Bathe the exposed kidney continuously with warmed (37°C) isotonic saline.

    • Causality: Stripping the capsule allows direct visual access to surface glomeruli, while the warmed saline prevents localized vasoconstriction induced by temperature drops.

  • Drug Administration: Administer manidipine hydrochloride (e.g., 10 µg/kg IV for acute studies, or via chronic oral gavage).

  • Micropuncture Execution: Utilize sharpened glass micropipettes (tip diameter 1–2 µm) filled with 2M NaCl colored with lissamine green. Identify and puncture surface glomeruli and corresponding proximal tubules under a stereomicroscope.

  • Servo-Nulling Pressure Measurement: Connect the micropipettes to a servo-nulling pressure system to record the glomerular capillary hydrostatic pressure (PGC) and the proximal tubular pressure (PT).

    • Causality: The servo-nulling system uses electrical impedance to measure pressure without displacing fluid, ensuring that the measurement itself does not artificially alter the microvascular hemodynamics.

  • Hemodynamic Calculation: Calculate the transcapillary hydraulic pressure difference (ΔP = PGC - PT). Chronic manidipine administration was proven to significantly decrease ΔP by markedly reducing efferent arteriolar resistance (RE) [[6]]().

Vascular Structural Remodeling and Endothelial Protection

Beyond immediate hemodynamic relief, manidipine reverses hypertension-induced vascular remodeling. In preclinical assessments of mesenteric small resistance arteries in SHRs, high-dose manidipine (3 mg/kg/day) significantly reduced the media/lumen ratio, indicating a reversal of vascular hypertrophy 7.

Furthermore, the drug normalizes vascular responses to endothelin-1 and reduces local concentrations of Intercellular Adhesion Molecule-1 (ICAM-1) 7. This reduction in ICAM-1 highlights a potent anti-atherogenic effect, proving that manidipine not only lowers pressure but also mitigates the endothelial inflammation that drives chronic hypertensive damage.

Conclusion

The early preclinical pharmacology of manidipine established a new paradigm for calcium channel blockers. By proving its dual efficacy against L-type and T-type calcium channels, researchers validated its unique ability to lower systemic blood pressure while simultaneously protecting the renal microvasculature. The rigorous use of models like the SHR and self-validating protocols like renal micropuncture provided the authoritative grounding necessary to transition manidipine from the laboratory to clinical success.

References

  • Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats.PubMed (Am Heart J).
  • Effects of manidipine on blood pressure and renal function in salt-loaded, spontaneously hypertensive rats.PubMed (Am J Hypertens).
  • Effects of Hypotensive and Non-hypotensive Doses of Manidipine on Structure, Responses to Endothelin-1 and ICAM-1 Production in Mesenteric Small Resistance Arteries of Spontaneously Hypertensive Rats.Taylor & Francis.
  • Effect of Calcium Antagonists on Glomerular Arterioles in Spontaneously Hypertensive Rats.AHA Journals.
  • Effects of Manidipine Hydrochloride on the Renal Microcirculation in Spontaneously Hypertensive Rats.Ovid.
  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family.PMC.
  • Antihypertensive treatment with calcium channel blockers and renal protection.European Review for Medical and Pharmacological Sciences.

Sources

Foundational

Vascular selectivity of manidipine compared to other calcium channel blockers

Executive Summary This technical guide provides a high-resolution analysis of Manidipine , a third-generation dihydropyridine (DHP) calcium channel blocker (CCB). Unlike first-generation agents (e.g., nifedipine) or seco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of Manidipine , a third-generation dihydropyridine (DHP) calcium channel blocker (CCB). Unlike first-generation agents (e.g., nifedipine) or second-generation agents (e.g., amlodipine), manidipine exhibits a distinct pharmacological profile characterized by high lipophilicity , vascular selectivity , and a unique dual L-type/T-type channel blockade .

While traditional CCBs are effective at lowering systemic blood pressure, they often induce afferent arteriolar dilation without balancing efferent dilation, leading to glomerular hypertension and peripheral edema. Manidipine’s capacity to dilate both afferent and efferent arterioles—mediated by T-type channel inhibition—positions it as a superior agent for renal protection and microvascular homeostasis.

Molecular Mechanism of Action[1]

The "Membrane Approach" Theory

Manidipine’s high lipophilicity (LogP ~3.0 - 5.6 depending on solvation model) allows it to partition extensively into the phospholipid bilayer of the cell membrane. Unlike hydrophilic agents that approach the channel pore directly from the aqueous phase, manidipine utilizes the Membrane Approach :

  • Partitioning: The drug accumulates in the lipid bilayer.

  • Lateral Diffusion: It diffuses laterally within the membrane leaflet to reach the binding site on the

    
    -subunit of the voltage-gated calcium channel.
    
  • Allosteric Modulation: Binding stabilizes the channel in the inactivated state.

This mechanism accounts for manidipine's slow onset of action and prolonged half-life, preventing the sympathetic reflex tachycardia often seen with rapid-onset DHPs.

Channel Subtype Specificity (L-type vs. T-type)

The critical differentiator for manidipine is its affinity for channel subtypes:

  • L-type (

    
    ):  Predominant in vascular smooth muscle (VSM) and cardiomyocytes. Blockade causes systemic vasodilation.[1][2]
    
  • T-type (

    
    ):  Present in the efferent arterioles  of the kidney, adrenal glomerulosa, and sensory neurons.
    

Comparative Blockade Profile:

  • Amlodipine: Predominantly L-type selective.

  • Manidipine: Dual L-type and T-type blockade.

Visualization: The Membrane Approach & Channel Blockade

MembraneApproach cluster_extracellular Extracellular Space (Aqueous) cluster_membrane Lipid Bilayer Membrane Manidipine_Free Manidipine (Free) Lipid_Pool Lipid Reservoir (High Concentration) Manidipine_Free->Lipid_Pool High Partitioning (Lipophilic) Amlodipine_Free Amlodipine (Free) Channel_L L-Type Channel (Cav1.2) Amlodipine_Free->Channel_L Direct/Aqueous Approach Lipid_Pool->Channel_L Lateral Diffusion (Slow Onset) Channel_T T-Type Channel (Cav3.x) Lipid_Pool->Channel_T Lateral Diffusion (Dual Blockade)

Caption: Manidipine utilizes a membrane-mediated pathway to access both L-type and T-type channels, contrasting with the predominantly aqueous approach of less lipophilic agents.

Pharmacological Profile: Vascular Selectivity[1][2][3][4][5]

Vascular selectivity is defined as the ratio of the inhibitory potency (IC50) for cardiac tissue (negative inotropy) to the inhibitory potency for vascular smooth muscle (vasodilation). A higher ratio indicates a safer therapeutic window where blood pressure is lowered without compromising cardiac contractility.

Comparative Selectivity Data

Manidipine exhibits high vascular selectivity, minimizing the risk of myocardial depression in patients with compromised heart function.

ParameterManidipineAmlodipineNifedipineClinical Implication
Generation 3rd Generation3rd Generation1st GenerationDuration of action & stability
Lipophilicity (LogP) High (~3.0 - 5.6)ModerateLowMembrane kinetics & onset speed
Vascular Selectivity HighModerate/HighLow/ModeratePreservation of cardiac output
Renal Arterioles Afferent & Efferent Afferent > EfferentAfferent OnlyGlomerular pressure regulation
Edema Incidence Low (RR ~0.35 vs Amlodipine)Moderate/High (Dose-dependent)ModeratePatient compliance
The Edema Paradox

Peripheral edema in CCB therapy is not typically due to fluid retention, but rather microvascular hydraulic mismatch .

  • Mechanism: Selective dilation of the pre-capillary sphincter (arteriole) without equivalent dilation of the post-capillary venule exposes the capillary bed to high hydrostatic pressure.

  • Manidipine Advantage: By blocking T-type channels (implicated in lymphatic tone and venular regulation) and ensuring balanced arteriolar dilation, manidipine reduces the trans-capillary pressure gradient, significantly lowering edema risk [1].

Renal Hemodynamics: The Critical Differentiator

The most scientifically significant advantage of manidipine lies in its intra-renal hemodynamics.

The Glomerular Pressure Model
  • Afferent Arteriole (Input): Controlled largely by L-type channels. Dilation increases blood flow into the glomerulus.

  • Efferent Arteriole (Output): Controlled largely by T-type channels (and Angiotensin II). Dilation allows blood to flow out.

The Amlodipine Scenario (L-type block only): Dilation of the afferent arteriole increases inflow. The efferent arteriole remains constricted (or less dilated).

  • Result: Increased Intraglomerular Pressure (

    
    ) 
    
    
    
    Hyperfiltration
    
    
    Microalbuminuria.

The Manidipine Scenario (L-type + T-type block): Dilation of the afferent arteriole increases inflow. Simultaneous dilation of the efferent arteriole (via T-type block) facilitates outflow.

  • Result: Normalized

    
    
    
    
    
    Preserved GFR
    
    
    Reduced Microalbuminuria [2].
Visualization: Renal Hemodynamic Effects

RenalHemodynamics cluster_Amlodipine Amlodipine (L-Type Block Only) cluster_Manidipine Manidipine (L-Type + T-Type Block) Aff_A Afferent Arteriole (DILATED) Glom_A Glomerulus (HIGH PRESSURE) Aff_A->Glom_A High Inflow Eff_A Efferent Arteriole (CONSTRICTED) Glom_A->Eff_A Restricted Outflow Aff_M Afferent Arteriole (DILATED) Glom_M Glomerulus (NORMAL PRESSURE) Aff_M->Glom_M High Inflow Eff_M Efferent Arteriole (DILATED) Glom_M->Eff_M Balanced Outflow

Caption: Amlodipine increases glomerular pressure via asymmetric dilation. Manidipine normalizes pressure through balanced afferent/efferent dilation.

Experimental Methodologies

To validate vascular selectivity and renal effects, the following experimental protocols are recommended.

In Vitro Vascular Selectivity Assay (Isometric Tension)

This protocol determines the selectivity ratio by comparing IC50 values in vascular vs. cardiac tissue.

Reagents:

  • Krebs-Henseleit (KH) buffer (aerated with 95%

    
    /5% 
    
    
    
    ).
  • KCl (for depolarization-induced contraction).

  • Manidipine hydrochloride (dissolved in DMSO).

Workflow:

  • Tissue Preparation:

    • Vascular: Isolate thoracic aorta from male Wistar rats. Remove endothelium (optional, to isolate smooth muscle effect) and cut into 3mm rings.

    • Cardiac:[3][4][5] Isolate papillary muscles from the right ventricle of guinea pigs.

  • Equilibration: Mount tissues in organ baths containing KH buffer at 37°C. Apply resting tension (e.g., 1g for aorta, 0.5g for papillary). Equilibrate for 60 min.

  • Stimulation:

    • Aorta:[6] Induce contraction with high

      
       (e.g., 60 mM) or Phenylephrine (
      
      
      
      ).
    • Papillary: Electrically pace at 1 Hz (voltage ~10-20% above threshold).

  • Dosing: Apply cumulative concentrations of Manidipine (

    
     to 
    
    
    
    ).
  • Data Analysis: Calculate % inhibition of maximal tension. Plot log-concentration vs. response.[7]

    • Selectivity Ratio =

      
      .
      
In Vivo Renal Clearance (Micropuncture Surrogate)

While direct micropuncture is limited to animal models, clinical validation uses filtration fraction (FF) analysis.

Protocol:

  • Administer Manidipine (20 mg/day) vs. Amlodipine (10 mg/day) for 12 weeks.[8]

  • Measure GFR (via Inulin or Iohexol clearance) and Renal Plasma Flow (RPF, via PAH clearance).

  • Calculate Filtration Fraction (FF):

    
    .
    
    • Interpretation: A decrease in FF suggests efferent arteriolar dilation (reduced glomerular hydrostatic pressure). An increase or no change suggests predominant afferent dilation [3].

References

  • Mancia, G., et al. (2010). Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials. Blood Pressure, 19(S1), 1-15. Link

  • Martinez-Martin, F. J., et al. (2005).[9] Manidipine performs better than amlodipine in hypertensive diabetics with early nephropathy.[9] European Society of Hypertension Meeting. Link

  • Ott, C., et al. (2013). Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension. British Journal of Clinical Pharmacology, 75(1), 129–135. Link

  • Hernandez-Hernandez, G., et al. (2024). A computational model predicts sex-specific responses to calcium channel blockers in mammalian mesenteric vascular smooth muscle. eLife. Link

  • PubChem. (2025). Manidipine Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Initial Toxicological Profile of Manidipine Dihydrochloride (CV-4093) in Preclinical Models

The following is an in-depth technical guide on the initial toxicological profile of Manidipine Dihydrochloride. Executive Summary Manidipine Dihydrochloride (CV-4093) is a lipophilic, third-generation dihydropyridine (D...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the initial toxicological profile of Manidipine Dihydrochloride.

Executive Summary

Manidipine Dihydrochloride (CV-4093) is a lipophilic, third-generation dihydropyridine (DHP) calcium channel blocker (CCB) characterized by high vascular selectivity and a prolonged duration of action. Unlike earlier generations (e.g., nifedipine), manidipine exhibits dual blockade of L-type and T-type voltage-gated calcium channels.

The preclinical toxicological profile of manidipine is largely defined by exaggerated pharmacological activity . Acute toxicity is moderate, with death resulting from respiratory failure secondary to profound hypotension. Repeated-dose studies highlight the gingiva and reproductive system as primary targets, consistent with class effects of DHPs. Notably, manidipine lacks genotoxic or carcinogenic potential in standard regulatory batteries. This guide synthesizes the core toxicological data, providing a mechanistic basis for observed adverse events and detailing the experimental frameworks used for validation.

Mechanistic Basis of Toxicity

To understand the toxicity of manidipine, one must first understand its pharmacodynamics. Toxicity in preclinical models is rarely "off-target" cytotoxicity; rather, it is a downstream consequence of systemic vasodilation and calcium handling inhibition.

  • Dual Channel Blockade: Manidipine blocks L-type channels (vascular smooth muscle tone) and T-type channels (renal efferent arteriole tone).

  • Hemodynamic Collapse: At supratherapeutic doses, the primary cause of mortality is systemic hypotension leading to tissue hypoperfusion and respiratory arrest.

  • Reflex Compensatory Mechanisms: Rapid vasodilation triggers baroreceptor reflexes, causing tachycardia. In chronic settings, this can lead to cardiac hypertrophy, although manidipine’s slow onset mitigates this compared to nifedipine.

Visualization: Mechanism-to-Toxicity Pathway

The following diagram illustrates the causal link between the molecular mechanism and observed toxicological phenotypes.

Manidipine_Toxicity_Mechanism Target Target: L-type & T-type Ca2+ Channels Effect_Primary Primary Effect: Inhibition of Ca2+ Influx Target->Effect_Primary Vaso Systemic Vasodilation Effect_Primary->Vaso Uterus Uterine Smooth Muscle Relaxation Effect_Primary->Uterus Renal Afferent/Efferent Arteriole Dilation Effect_Primary->Renal Hypo Severe Hypotension Vaso->Hypo High Dose Gingiva Gingival Fibroblast Hyperplasia Vaso->Gingiva Chronic Exposure (Fibroblast Ca2+ alt) Reflex Reflex Tachycardia Vaso->Reflex Baroreceptor Activation Dystocia Dystocia & Prolonged Gestation Uterus->Dystocia Inhibition of Contraction Respiratory Failure\n(Death) Respiratory Failure (Death) Hypo->Respiratory Failure\n(Death)

Caption: Mechanistic cascade linking Manidipine's calcium channel blockade to acute (hypotension) and chronic (gingival hyperplasia, dystocia) toxicological endpoints.

Acute Toxicity Profile

Acute toxicity studies establish the lethal dose thresholds. For manidipine, the oral LD50 is significantly higher than the parenteral (IV/IP) LD50, reflecting the first-pass metabolism effect, although the drug is highly lipophilic.

Table 1: Single-Dose Lethality (LD50) in Rodents

Data derived from Chiba et al. (1989) and Takeda technical files.

SpeciesRouteSexLD50 (mg/kg)95% Confidence LimitsKey Clinical Signs
Mouse OralMale190 165 - 218Hypoactivity, ptosis, respiratory distress
OralFemale171 148 - 198
SCMale387 335 - 448
IPMale62.2 54.1 - 71.5Rapid onset of ataxia
Rat OralMale247 215 - 284Lachrymation, bradypnea, hypothermia
OralFemale156 135 - 180
SCMale222 192 - 256
IPMale66.5 58.0 - 76.2

Interpretation:

  • Sex Differences: Females are generally more sensitive than males, particularly in oral administration models in rats (156 vs 247 mg/kg).

  • Route Dependency: The IP LD50 is ~3-4x lower than the oral LD50, confirming that while absorption is high, first-pass metabolism significantly reduces systemic exposure to the parent compound.

Repeated-Dose Toxicity & Target Organs

In subacute (1-month) and chronic (6-12 months) studies in rats and dogs, toxicity is driven by the compound's vasoselective nature.

Gingival Overgrowth (Class Effect)[3][4][5]
  • Observation: Gingival hyperplasia is a well-documented side effect of DHPs (nifedipine, amlodipine, manidipine).

  • Mechanism: Inhibition of Ca2+ influx in gingival fibroblasts inhibits collagenase activity (specifically MMP-1), leading to an accumulation of extracellular matrix (collagen) rather than increased cell proliferation alone.

  • Preclinical Manifestation: Visible thickening of gingival margins in dogs treated with supratherapeutic doses (>10 mg/kg/day) for >3 months.

Reproductive Toxicology
  • Teratogenicity: Manidipine is not teratogenic . Standard Segment II studies in rats and rabbits show no increase in fetal malformations.

  • Parturition: Due to the blockade of calcium channels in the myometrium, manidipine inhibits uterine contractions.

    • Outcome: Prolonged gestation and dystocia (difficult birth) are observed in rats at high doses, leading to increased perinatal mortality. This is a functional pharmacological effect, not developmental toxicity.

Renal and Cardiac Effects[6]
  • Kidney: Unlike some older CCBs that dilate only the afferent arteriole (potentially increasing intraglomerular pressure), manidipine dilates both afferent and efferent arterioles. This is generally nephroprotective. However, at toxic doses, profound hypotension can lead to prerenal azotemia.

  • Heart: No direct cardiotoxicity (e.g., necrosis) is typically observed. Changes are secondary to reflex tachycardia (cardiomyocyte hypertrophy).

Genotoxicity & Carcinogenicity

Manidipine has undergone the standard ICH S2(R1) battery of genotoxicity tests.

  • Ames Test (Salmonella typhimurium): Negative (with and without metabolic activation).

  • Chromosomal Aberration (CHO cells): Negative.

  • Micronucleus Test (In vivo Mouse): Negative.

Carcinogenicity: Two-year bioassays in mice and rats revealed no evidence of carcinogenic potential. No statistically significant increase in tumor incidence was observed in any organ system.

Experimental Protocol: Acute Oral Toxicity (Rat)

Directive: This protocol is designed for validation of LD50 values using the "Up-and-Down" procedure (OECD 425 principles) to minimize animal usage while ensuring statistical robustness.

Workflow Visualization

Toxicity_Protocol cluster_obs Critical Endpoints Start Acclimatization (5 Days) Fast Fasting (Overnight) Start->Fast Dose Dosing (Oral Gavage) Fast->Dose Obs_Acute Acute Obs. (0-4 Hours) Dose->Obs_Acute Obs_Daily Daily Obs. (14 Days) Obs_Acute->Obs_Daily Necropsy Gross Necropsy Obs_Daily->Necropsy

Caption: Step-by-step workflow for Acute Oral Toxicity assessment, emphasizing the critical observation window immediately post-dosing.

Detailed Methodology
  • Animal Selection:

    • Species: Sprague-Dawley Rats (Female, nulliparous, non-pregnant).

    • Age/Weight: 8-10 weeks, 180-200g.

    • Justification: Females are historically more sensitive to manidipine (see Table 1); using the most sensitive sex is standard for safety estimation.

  • Preparation of Test Substance:

    • Vehicle: 0.5% Methylcellulose or Corn Oil (Manidipine is lipophilic).

    • Concentration: Adjusted to ensure constant volume administration (10 mL/kg).

    • Critical Check: Verify homogeneity of suspension via magnetic stirring immediately prior to gavage.

  • Administration (Dosing):

    • Fast animals overnight (water ad libitum).

    • Administer single dose via gastric intubation.

    • Starting Dose: 175 mg/kg (Based on historical LD50 proximity).

  • Observations (The "Self-Validating" Step):

    • T=0 to T=4h: Continuous monitoring. Look for specific DHP signs: ptosis (eyelid drooping), decreased motor activity (hypotension), and respiratory rate changes.

    • T=24h to Day 14: Daily weight checks and clinical scoring.

    • Validation: If no toxicity is seen at T=4h, the dose delivery or formulation must be questioned (check bioavailability).

  • Pathology:

    • Perform gross necropsy on all survivors at Day 14 and all decedents immediately.

    • Focus: Stomach (irritation), Lungs (congestion/edema), and Heart.

References

  • Chiba, S., et al. (1989).[1] Acute toxicity study of manidipine dihydrochloride (CV-4093) in rats and mice. Yakuri to Chiryo (Pharmacology and Therapeutics), 17(Suppl. 4), 961-972.

  • Muno, D., et al. (1989). Reproductive and developmental toxicity studies of manidipine dihydrochloride. Yakuri to Chiryo, 17(Suppl. 4), 1119.
  • Kikuchi, Y., et al. (1989). Mutagenicity studies of manidipine dihydrochloride [CV-4093 (2HCL)]. Yakuri to Chiryo, 17(Suppl. 4), 1185-1191.
  • Takeda Pharmaceutical Company. (2020). Cardiplot (Manidipine) Summary of Product Characteristics (SmPC).

  • Murakami, M., et al. (1996). Gingival overgrowth induced by calcium channel blockers. Journal of Periodontal Research, 31(8), 529-534.
  • European Medicines Agency (EMA). ICH S2(R1) Guidance on Genotoxicity Testing and Data Interpretation.

Sources

Protocols & Analytical Methods

Method

HPLC method for quantification of manidipine in plasma samples

Application Note: High-Sensitivity HPLC-ESI-MS Method for the Quantification of Manidipine in Human Plasma Introduction Manidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker widely p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity HPLC-ESI-MS Method for the Quantification of Manidipine in Human Plasma

Introduction

Manidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker widely prescribed for the management of essential hypertension. Because of its extensive first-pass metabolism, high volume of distribution, and strong protein binding, circulating plasma concentrations of manidipine are typically extremely low—often in the low nanogram-per-milliliter (ng/mL) range[1]. Furthermore, manidipine exhibits significant instability when exposed to UV light or prolonged room temperature conditions, complicating routine bioanalysis[2].

Traditional HPLC-UV methods often lack the requisite sensitivity and specificity for rigorous pharmacokinetic (PK) profiling. To achieve a Lower Limit of Quantification (LLOQ) capable of tracking the terminal elimination phase of the drug, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is the gold standard[3].

Causality & Experimental Design: The "Why" Behind the Protocol

As bioanalytical scientists, we must design methods that not only detect the analyte but actively defend against matrix effects and analyte degradation. This protocol is engineered as a self-validating system, ensuring that every step mitigates a specific analytical risk:

  • Analyte Stabilization: Manidipine is highly photosensitive. All plasma handling, extraction, and auto-sampler storage steps must be performed under yellow light or using amber glassware to prevent photolytic degradation[4].

  • Matrix Management via Basified Liquid-Liquid Extraction (LLE): Manidipine contains a basic piperazine moiety. By pre-treating the plasma with an ammonia solution, we raise the pH above the drug's pKa, driving the molecule entirely into its unionized, neutral state. This maximizes its partitioning into the highly non-polar extraction solvent (n-hexane)[1]. n-Hexane acts as a selective chemical filter, extracting the lipophilic manidipine while leaving polar endogenous phospholipids—the primary culprits of mass spectrometer ion suppression—in the discarded aqueous layer[3].

  • Ionization Optimization: The mobile phase utilizes a 5 mM ammonium acetate buffer acidified with 0.1% acetic acid. While the extraction requires a basic environment, ESI+ mass spectrometry requires an acidic environment to facilitate protonation ([M+H]+). The volatile ammonium acetate stabilizes the droplet pH during desolvation without precipitating and fouling the MS source, ensuring a robust and reproducible signal[2].

Workflow Visualization

G A Plasma Sample (Spiked with IS) B Basification (Add Ammonia) A->B C Liquid-Liquid Extraction (n-Hexane) B->C D Centrifugation & Organic Layer Transfer C->D E Evaporation to Dryness (N2 stream) D->E F Reconstitution (Mobile Phase) E->F G HPLC-ESI-MS Analysis (m/z 611.4) F->G

Workflow for the extraction and HPLC-MS quantification of manidipine from plasma.

Materials and Reagents

  • Manidipine reference standard (>99% purity)

  • Felodipine (Internal Standard, IS)

  • HPLC-grade Methanol, Acetonitrile, and n-Hexane

  • Ammonium acetate and Glacial acetic acid (LC-MS grade)

  • Ammonia solution (1 M)

  • Drug-free human plasma (K2EDTA anticoagulant)

Step-by-Step Methodology

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare a primary stock solution of manidipine (1.0 mg/mL) in methanol. Store at -20°C in amber vials.

  • Dilute the stock serially with methanol:water (50:50, v/v) to create working solutions.

  • Spike working solutions into blank human plasma to yield calibration standards ranging from 0.2 to 20 ng/mL[3].

  • Prepare QC samples at Low (0.5 ng/mL), Medium (5.0 ng/mL), and High (15.0 ng/mL) concentrations to serve as intra-run validation checks.

Sample Extraction Protocol (LLE)

Note: Perform all steps under yellow light.

  • Aliquot 500 µL of human plasma (blank, standard, QC, or subject sample) into a 10 mL glass centrifuge tube.

  • Add 50 µL of the IS working solution (Felodipine, 10 ng/mL) and vortex briefly to ensure uniform distribution.

  • Add 50 µL of 1 M ammonia solution to basify the plasma. Vortex for 10 seconds.

  • Add 3.0 mL of n-hexane to the tube.

  • Extract by multi-tube vortexing for 3 minutes at high speed to ensure complete phase partitioning[3].

  • Centrifuge the samples at 4000 × g for 10 minutes at 4°C to cleanly resolve the organic and aqueous layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean glass tube, avoiding the proteinaceous interface.

  • Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute and transfer to an HPLC autosampler vial equipped with a low-volume glass insert.

Chromatographic Conditions
  • Column: Hypersil ODS2 C18 (150 mm × 4.6 mm, 5 µm). The C18 stationary phase provides excellent retention for lipophilic compounds, separating manidipine from early-eluting polar matrix interferences[3].

  • Mobile Phase: Methanol : 5 mM Ammonium Acetate (containing 0.1% acetic acid) (85:15, v/v)[1]. Methanol is chosen over acetonitrile to maintain lower system backpressure while providing sufficient elution strength.

  • Flow Rate: 0.8 mL/min (split post-column to 0.2 mL/min prior to entering the ESI source to prevent source flooding).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Mass Spectrometric Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive mode.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions: m/z 611.4 [M+H]+ for Manidipine; m/z 384.0 [M+H]+ for Felodipine (IS)[1],[3].

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

Method Validation & Quantitative Data

A robust bioanalytical method must be self-validating. The inclusion of low, medium, and high QCs in every analytical run ensures continuous monitoring of extraction efficiency and instrument performance. The method was validated in accordance with standard bioanalytical guidelines, yielding the performance metrics summarized below[5]:

Validation ParameterAcceptance Criteria / Result
Calibration Range 0.2 – 20.0 ng/mL (Linearity R² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (Signal-to-Noise Ratio ≥ 10)
Extraction Recovery (Manidipine) > 85% (Consistent across all QC levels)
Extraction Recovery (Internal Standard) > 80%
Intra-day Precision (%RSD) ≤ 7.5% (Demonstrates high run-to-run repeatability)
Inter-day Precision (%RSD) ≤ 8.0% (Demonstrates long-term ruggedness)
Matrix Effect 95% - 105% (Indicates negligible ion suppression)
Plasma Stability Stable for 30 days at -80°C (When protected from light)

References

1.[1] Title: Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Source: semanticscholar.org. URL: 1 2.[3] Title: Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed. Source: nih.gov. URL: 3 3.[5] Title: Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. Source: sphinxsai.com. URL: 5 4.[2] Title: carpathian journal of food science and technology - pharmacokinetics of manidipine in health volunteers. Source: ubm.ro. URL: 2 5.[4] Title: Sundararajan et al., IJPSR, 2012; Vol. 3(9): 3375-3378. Source: ijpsr.com. URL: 4

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Profiling of Manidipine and its Pyridine Metabolite in Biological Fluids

Abstract & Clinical Context Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker used for hypertension management.[1][2][3][4] Its pharmacokinetic (PK) profile is characterized by high lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Context

Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker used for hypertension management.[1][2][3][4] Its pharmacokinetic (PK) profile is characterized by high lipophilicity, extensive first-pass metabolism, and low circulating plasma concentrations (often sub-nanogram/mL levels).

The Bioanalytical Challenge:

  • Photolability: Like all DHPs, manidipine is extremely sensitive to light, rapidly oxidizing to its pyridine derivative (dehydromanidipine). This conversion can occur ex vivo during sample handling, leading to artificially low parent drug quantification and overestimated metabolite levels.

  • Sensitivity: Therapeutic doses (10–20 mg) result in Cmax values ranging from 5–10 ng/mL, requiring an LLOQ of at least 0.1 ng/mL for adequate elimination phase tracking.

This protocol details a robust, self-validating LC-MS/MS workflow designed to mitigate photodegradation and achieve high sensitivity using Liquid-Liquid Extraction (LLE).

Scientific Rationale & Method Design

Internal Standard Selection: The "Why"
  • Gold Standard: Stable isotope-labeled Manidipine (Manidipine-d5) is the preferred Internal Standard (IS). It co-elutes with the analyte, perfectly compensating for matrix effects and ionization suppression.

  • Alternative: If isotopic IS is unavailable, Desipramine or Felodipine are suitable structural analogs due to similar pKa and retention characteristics on C18 phases.

Sample Preparation Strategy

Protein Precipitation (PPT) is often insufficient for manidipine due to significant ion suppression at the low LLOQ required.

  • Chosen Method: Liquid-Liquid Extraction (LLE) using MTBE:Hexane (4:1 v/v) .[1]

  • Mechanism: The non-polar solvent mixture selectively extracts the lipophilic manidipine while leaving behind polar plasma phospholipids that cause source fouling. The addition of hexane reduces the extraction of more polar interferences compared to pure MTBE.

Metabolic Pathway & Monitoring

The primary metabolic route involves the oxidation of the dihydropyridine ring to a pyridine ring (aromatization), forming dehydromanidipine .

  • Manidipine: [M+H]+ = m/z 611.2

  • Dehydromanidipine: [M+H]+ = m/z 609.2 (Loss of 2 Hydrogens)

Visual Workflows

Metabolic & Fragmentation Pathway

The following diagram illustrates the oxidative conversion and the specific MS/MS fragmentation logic.

Manidipine_Metabolism Manidipine Manidipine (Parent) [M+H]+: 611.2 Dihydropyridine Ring Dehydro Dehydromanidipine (Metabolite) [M+H]+: 609.2 Pyridine Ring (Aromatized) Manidipine->Dehydro Oxidation (CYP450 / Light) -2H Frag_M Fragment Ion m/z 167.0 (Diphenylmethyl cation) Manidipine->Frag_M CID Fragmentation Frag_D Fragment Ion m/z 167.0 (Diphenylmethyl cation) Dehydro->Frag_D CID Fragmentation

Caption: Metabolic oxidation of Manidipine to Dehydromanidipine and common fragmentation to the diphenylmethyl cation.

Extraction & Analysis Workflow

Workflow cluster_0 Sample Preparation (Amber Light Conditions) cluster_1 LC-MS/MS Analysis Plasma 200 µL Plasma Sample IS_Add Add 20 µL IS (Manidipine-d5) Plasma->IS_Add Extract Add 1 mL MTBE:Hexane (4:1) Vortex 5 min IS_Add->Extract Centrifuge Centrifuge 4000 rpm, 10 min Extract->Centrifuge Freeze Flash Freeze Aqueous Layer (Dry Ice/Acetone) Centrifuge->Freeze Pour Decant Organic Layer Freeze->Pour Dry Evaporate to Dryness (N2, 40°C) Pour->Dry Recon Reconstitute in 100 µL Mobile Phase Dry->Recon Inject Inject 10 µL Recon->Inject Separation C18 Column Separation Inject->Separation Detection MS/MS Detection (MRM) Separation->Detection

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow emphasizing light protection and phase separation.

Detailed Experimental Protocol

Materials & Reagents[1][3][5][7][8]
  • Standards: Manidipine HCl (>99%), Dehydromanidipine (>98%).

  • Internal Standard: Manidipine-d5 or Desipramine.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate, Methyl-tert-butyl ether (MTBE), Hexane.

  • Equipment: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis), UHPLC system, Nitrogen Evaporator.

LC-MS/MS Conditions[4][5][8]

Chromatography:

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-4.1 min: 90% -> 10% B

    • 4.1-6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI Positive):

  • Source Temp: 500°C

  • Spray Voltage: 4500 V

  • Curtain Gas: 30 psi

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Manidipine 611.2167.110035Quantifier
611.2265.110040Qualifier
Dehydromanidipine 609.2167.110035Quantifier
Manidipine-d5 (IS) 616.2167.110035Quantifier
Step-by-Step Extraction Procedure

CRITICAL: Perform all steps under sodium vapor lamps or monochromatic yellow light. Use amber microtubes.

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL amber Eppendorf tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex gently for 10 sec.

  • Extraction: Add 1.0 mL of MTBE:Hexane (4:1 v/v) .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30 sec). Decant the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (A:B, 50:50). Vortex for 1 min and transfer to autosampler vials.

Validation Parameters & Acceptance Criteria

This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaNotes
Linearity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Range: 0.1 – 50 ng/mL.[1] Weighting:

.[5]
Accuracy 85-115% (80-120% at LLOQ)Tested at LLOQ, Low, Mid, High QC.
Precision (CV) < 15% (< 20% at LLOQ)Intra- and Inter-day.
Recovery > 70% and ConsistentComparison of extracted vs. post-extraction spike.
Matrix Effect 85-115%IS normalized matrix factor.
Stability < 15% deviationCrucial: Benchtop stability must be tested under yellow light vs. white light to validate handling protocols.

Troubleshooting & Expert Tips

  • Carryover: Manidipine is lipophilic and may stick to injector ports. Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) to eliminate carryover.

  • Metabolite Interference: Ensure chromatographic separation between Manidipine and Dehydromanidipine. Although they have different precursor masses (611 vs 609), isotopic contribution from the metabolite (M+2 isotope of 609 is 611) can interfere with the parent if the metabolite concentration is very high and they co-elute.

  • Adsorption: Use low-binding polypropylene tubes or silanized glass to prevent drug loss during the drying step.

References

  • Thanakosai, W. et al. (2020).[1][4] Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences. Link

  • Huong, N. L. et al. (2016).[6] Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. Link

  • Kawabata, K. et al. (2024).[7] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][4][5][8] Link

  • PubChem. (2023).[2] Manidipine Compound Summary. National Center for Biotechnology Information.[2] Link

Sources

Method

Application Notes and Protocols for Studying the Nephroprotective Effects of Manidipine in Animal Models

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in the fields of nephrology, pharmacology, and cardiovascular medicine. Objective: This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the fields of nephrology, pharmacology, and cardiovascular medicine.

Objective: This document provides a comprehensive guide to utilizing relevant animal models for investigating the kidney-protective mechanisms of manidipine, a third-generation dihydropyridine calcium channel blocker. It offers detailed protocols, explains the rationale behind experimental choices, and outlines methods for assessing key nephroprotective endpoints.

Introduction: The Rationale for Investigating Manidipine's Nephroprotective Properties

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time.[1] Hypertension and diabetes are the leading causes of CKD worldwide.[2][3] Manidipine, a dihydropyridine calcium channel blocker, has demonstrated promising nephroprotective effects beyond its primary antihypertensive action.[4][5] Unlike older calcium channel blockers that primarily dilate the afferent (pre-glomerular) arterioles, manidipine also blocks T-type calcium channels, leading to vasodilation of both afferent and efferent (post-glomerular) arterioles.[4][6] This dual action is hypothesized to reduce intraglomerular pressure, a key driver of glomerular damage and subsequent nephropathy.[7][8][9]

These application notes will detail the selection of appropriate animal models and the experimental protocols required to rigorously evaluate the nephroprotective efficacy and mechanisms of manidipine.

Selecting the Appropriate Animal Model

The choice of animal model is critical and depends on the specific aspect of nephroprotection being investigated. No single model perfectly recapitulates all features of human kidney disease.[10][11][12] Therefore, a careful consideration of the strengths and limitations of each model is essential.

Models of Hypertensive Nephropathy

Hypertension is a major contributor to the progression of CKD.[3] Animal models of hypertension are therefore crucial for studying drugs that target this pathway.

  • Spontaneously Hypertensive Rat (SHR): The SHR is a widely used and well-characterized model of essential hypertension.[13][14] These rats develop hypertension around 5-6 weeks of age, with systolic pressures reaching 180-200 mmHg in adulthood.[14] While standard SHR models show only mild renal damage in old age[15], they are valuable for studying the early effects of antihypertensive agents on renal hemodynamics.

    • Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP): This substrain of SHR develops more severe hypertension and has a strong tendency for stroke and end-organ damage, including more pronounced renal lesions.[13][14][16] The SHR-SP is a more robust model for investigating the progression of hypertensive nephropathy and the protective effects of interventions.[17][18]

  • 5/6 Nephrectomy (Remnant Kidney) Model: This surgical model induces hypertension and progressive renal failure.[19] It is useful for studying the effects of drugs on the progression of established CKD. Manidipine has been shown to attenuate the development of end-stage renal pathology in this model.[19]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model induces hypertension and renal fibrosis through mineralocorticoid excess and high salt intake.[3] It is particularly relevant for studying the inflammatory and fibrotic aspects of hypertensive kidney disease.

Models of Diabetic Nephropathy

Diabetic nephropathy is the leading cause of end-stage renal disease.[20] Animal models of both type 1 and type 2 diabetes are essential for research in this area.

  • Streptozotocin (STZ)-Induced Diabetes (Type 1): STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[20][21] This model is widely used to induce type 1 diabetes in rodents.[22][23] The severity of nephropathy can be influenced by the rodent strain and the duration of diabetes.[20]

  • Genetically Modified Models (Type 1 and 2):

    • Akita (Ins2+/C96Y) Mice: These mice have a mutation in the insulin 2 gene, leading to type 1 diabetes.[20]

    • db/db Mice and Zucker Diabetic Fatty (ZDF) Rats: These are models of type 2 diabetes characterized by obesity and insulin resistance.[20] ZDF rats, in particular, develop progressive glomerular and tubulointerstitial lesions.[20]

    • Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: Another model of type 2 diabetes that develops renal complications.[20]

Table 1: Comparison of Key Animal Models for Studying Nephroprotection

ModelType of InjuryKey FeaturesAdvantagesLimitations
Spontaneously Hypertensive Rat (SHR) HypertensiveGenetic hypertensionWell-characterized, good for hemodynamic studies.[24][25]Mild renal pathology.[15]
Stroke-Prone SHR (SHR-SP) HypertensiveSevere hypertension, end-organ damageMore severe renal lesions, suitable for studying disease progression.[16][17]High mortality rate.
5/6 Nephrectomy Hypertensive, CKDReduced renal mass, progressive failureMimics progressive CKD.[19]Surgical intervention required.
STZ-Induced Diabetes Diabetic (Type 1)Hyperglycemia, insulin deficiencyWidely used, relatively easy to induce.[21][22]Can have off-target toxicity.[20]
db/db Mice / ZDF Rats Diabetic (Type 2)Obesity, insulin resistanceGenetic model of type 2 diabetes.[20]Phenotype can vary between strains.

Experimental Design and Protocols

A well-designed study is crucial for obtaining reliable and reproducible data. The following protocols provide a framework for investigating the nephroprotective effects of manidipine.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the nephroprotective effects of manidipine in an animal model.

experimental_workflow cluster_setup Phase 1: Model Induction & Treatment cluster_endpoint Phase 3: Endpoint Analysis Animal Acclimatization Animal Acclimatization Model Induction Model Induction Animal Acclimatization->Model Induction e.g., STZ injection, surgery Group Allocation Group Allocation Model Induction->Group Allocation Randomization Manidipine Treatment Manidipine Treatment Group Allocation->Manidipine Treatment Oral gavage Vehicle Control Vehicle Control Group Allocation->Vehicle Control Monitoring Blood Pressure Body Weight Urine Collection Manidipine Treatment->Monitoring Vehicle Control->Monitoring Terminal Sacrifice Terminal Sacrifice Monitoring->Terminal Sacrifice Blood & Tissue Collection Blood & Tissue Collection Terminal Sacrifice->Blood & Tissue Collection Biochemical Analysis Biochemical Analysis Blood & Tissue Collection->Biochemical Analysis Serum, Plasma Histopathology Histopathology Blood & Tissue Collection->Histopathology Kidney sections Molecular Analysis Molecular Analysis Blood & Tissue Collection->Molecular Analysis RNA, Protein

Caption: General experimental workflow for assessing manidipine's nephroprotective effects.

Protocol: Induction of Diabetic Nephropathy (STZ Model)

This protocol describes the induction of type 1 diabetes in rats using streptozotocin.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g)

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • 10% glucose solution

Procedure:

  • Fast rats for 12 hours prior to STZ injection.[22]

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-60 mg/kg body weight.[21][22]

  • To prevent hypoglycemia due to massive insulin release, replace drinking water with a 10% glucose solution for the first 24 hours after STZ injection.[22]

  • After 72 hours, measure blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[21]

Manidipine Dosing and Administration
  • Dosage: The dosage of manidipine will depend on the animal model and the study objectives. In spontaneously hypertensive rats, oral doses of 5 mg/kg/day have been shown to be effective.[26] For long-term studies in remnant kidney models, manidipine has been administered as a 0.01% admixture in the diet.[19]

  • Administration: Oral gavage is a common and reliable method for administering manidipine to rodents. The drug should be suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose.

Assessment of Nephroprotective Endpoints

A comprehensive evaluation of manidipine's effects requires the assessment of multiple endpoints, including renal function, hemodynamics, and structural changes.

Renal Function and Hemodynamics
  • Blood Urea Nitrogen (BUN) and Serum Creatinine: These are standard biochemical markers of kidney function.[27] Elevated levels indicate impaired renal clearance.

  • Glomerular Filtration Rate (GFR): GFR can be estimated by measuring creatinine clearance.[20]

  • Proteinuria/Albuminuria: An early and important marker of glomerular injury.[28][29] Urine samples can be collected over 24 hours in metabolic cages and analyzed for total protein or albumin concentration.

  • Renal Blood Flow (RBF): Manidipine has been shown to increase RBF.[7][30] RBF can be measured using techniques such as Doppler flowmetry.[25]

Table 2: Key Biochemical Markers of Renal Function

MarkerSample TypeSignificance
Blood Urea Nitrogen (BUN) SerumIndicates impaired renal clearance.[27]
Serum Creatinine SerumA key indicator of glomerular filtration.[27]
Albumin-to-Creatinine Ratio (ACR) UrineA sensitive marker of early kidney damage.[29]
Histopathological Analysis

Histological examination of kidney tissue is essential for assessing structural damage.

Protocol: Kidney Tissue Preparation and Staining

  • At the end of the study, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Excise the kidneys, weigh them, and fix them in 4% paraformaldehyde for 24 hours.

  • Embed the tissues in paraffin and cut 4-5 µm sections.

  • Stain sections with:

    • Hematoxylin and Eosin (H&E): For general morphology.

    • Periodic Acid-Schiff (PAS): To visualize the glomerular basement membrane and mesangial matrix.

    • Masson's Trichrome: To assess the degree of fibrosis.

Molecular Markers of Kidney Injury

Investigating molecular markers can provide insights into the mechanisms of manidipine's action.

  • Oxidative Stress: Oxidative stress is a key contributor to diabetic and hypertensive nephropathy.[3][28]

    • Markers: Malondialdehyde (MDA)[31][32], 8-hydroxy-2'-deoxyguanosine (8-OHdG)[28][32], and reduced glutathione (GSH)[31] can be measured in kidney tissue homogenates.

  • Inflammation: Chronic inflammation is a hallmark of CKD.[3]

    • Markers: Tumor necrosis factor-alpha (TNF-α)[33], interleukin-6 (IL-6)[33], and monocyte chemoattractant protein-1 (MCP-1/CCL2)[34][35] can be quantified using ELISA or qPCR.

  • Fibrosis: The final common pathway of most chronic kidney diseases is fibrosis.[1][36]

    • Markers: Transforming growth factor-beta (TGF-β)[1], collagen I[36], and alpha-smooth muscle actin (α-SMA) are key pro-fibrotic markers. Their expression can be assessed by immunohistochemistry, Western blotting, or qPCR.

Mechanistic Pathways of Manidipine's Nephroprotection

Manidipine is believed to exert its nephroprotective effects through multiple pathways.

manidipine_pathway cluster_hemodynamic Hemodynamic Effects cluster_cellular Cellular & Molecular Effects cluster_outcome Nephroprotective Outcomes Manidipine Manidipine Afferent Arteriole Dilation Afferent Arteriole Dilation Manidipine->Afferent Arteriole Dilation Efferent Arteriole Dilation Efferent Arteriole Dilation Manidipine->Efferent Arteriole Dilation Reduced Oxidative Stress Reduced Oxidative Stress Manidipine->Reduced Oxidative Stress Reduced Inflammation Reduced Inflammation Manidipine->Reduced Inflammation Reduced Fibrosis Reduced Fibrosis Manidipine->Reduced Fibrosis Reduced Intraglomerular Pressure Reduced Intraglomerular Pressure Afferent Arteriole Dilation->Reduced Intraglomerular Pressure Efferent Arteriole Dilation->Reduced Intraglomerular Pressure Reduced Proteinuria Reduced Proteinuria Reduced Intraglomerular Pressure->Reduced Proteinuria Improved Renal Structure Improved Renal Structure Reduced Oxidative Stress->Improved Renal Structure Reduced Inflammation->Improved Renal Structure Reduced Fibrosis->Improved Renal Structure Preservation of GFR Preservation of GFR Reduced Proteinuria->Preservation of GFR Improved Renal Structure->Preservation of GFR

Caption: Proposed mechanisms of manidipine's nephroprotective action.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the nephroprotective effects of manidipine. By carefully selecting the appropriate model and assessing a comprehensive range of functional, structural, and molecular endpoints, researchers can gain valuable insights into the therapeutic potential of manidipine for the treatment of chronic kidney disease.

References

  • Kitada, M., Ogura, Y., & Koya, D. (2016). Rodent models of diabetic nephropathy: their utility and limitations. International Journal of Nephrology and Renovascular Disease, 9, 279–290. [Link]

  • Nagaoka, A., Shibota, M., & Hamajo, K. (1989). Effects of the calcium antagonist manidipine on renal hemodynamics and function in dogs: comparison with nifedipine. Journal of Cardiovascular Pharmacology, 14(3), 446-453. [Link]

  • Spoto, B., Cernaro, V., D'Arrigo, G., et al. (2016). Oxidative Stress Markers in Chronic Kidney Disease with Emphasis on Diabetic Nephropathy. Antioxidants, 5(4), 48. [Link]

  • Breyer, M. D., Böttinger, E., Brosius, F. C., 3rd, Coffman, T. M., Harris, R. C., Heilig, C. W., & Sharma, K. (2005). Mouse models of diabetic nephropathy. Journal of the American Society of Nephrology, 16(1), 27–45. [Link]

  • Hayashi, K., Nagahama, T., & Saruta, T. (1993). Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats. Journal of Hypertension, 11(12), 1367-1372. [Link]

  • Gutsol, A., Halperin, F., Peti-Peterdi, J., et al. (2022). Comparative analysis of hypertensive nephrosclerosis in animal models of hypertension and its relevance to human pathology. Glomerulopathy. PLoS ONE, 17(2), e0263339. [Link]

  • Al-Rubeaan, K. (2016). An Update on the Use of Animal Models in Diabetic Nephropathy Research. Current Diabetes Reviews, 12(2), 100-107. [Link]

  • de Cavanagh, E. M., Ferder, L., & Inserra, F. (2015). An update on the use of animal models in diabetic nephropathy research. Current diabetes reviews, 12(2), 100-107. [Link]

  • Tesch, G. H., & Allen, T. J. (2007). Rodent models of diabetic nephropathy. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 22(12), 3382–3385. [Link]

  • El-Demerdash, E., El-Denshary, E. S., & Abdel-Ghaffar, A. (2015). Gamma-Glutamyl Cysteine Attenuates Tissue Damage and Enhances Tissue Regeneration in a rat Model of Lead-Induced Nephrotoxicity. ResearchGate. [Link]

  • Takenaka, T., Suzuki, H., Kanno, Y., et al. (1992). Acute effects of manidipine on renal blood flow and sympathetic nerve activity in conscious, spontaneously hypertensive rats. Blood Pressure. Supplement, 3, 53-59. [Link]

  • Anders, H. J., & Dale, C. (2021). Review on Inflammation Markers in Chronic Kidney Disease. Journal of Inflammation Research, 14, 2333–2346. [Link]

  • Saruta, T., Kanno, Y., Hayashi, K., et al. (1993). Effects of manidipine hydrochloride on the renal microcirculation in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 21(5), 786-792. [Link]

  • Cornelius, R. J., Loo, S. T., & Meggs, L. G. (2019). A Novel Genetically Defined Mouse Model of Hypertensive Nephropathy. The FASEB Journal, 33(S1), lb394-lb394. [Link]

  • Bianchi, G., Ferrari, P., & Torielli, L. (2003). Contribution of Genetic Factors to Renal Lesions in the Stroke-Prone Spontaneously Hypertensive Rat. Hypertension, 42(4), 676-681. [Link]

  • Gutsol, A., Halperin, F., Peti-Peterdi, J., et al. (2022). Comparative analysis of hypertensive nephrosclerosis in animal models of hypertension and its relevance to human pathology. Glomerulopathy. PLoS ONE, 17(2), e0263339. [Link]

  • Hayashi, K. (2000). Influence of calcium channel blocker manidipin on blood pressure and renal hemodynamics. ResearchGate. [Link]

  • Nordic Bioscience. (n.d.). Translational Models in Kidney Diseases. [Link]

  • Lee, J., et al. (2018). Effect of Sodium-Glucose Co-Transporter 2 Inhibitor, Dapagliflozin, on Renal Renin-Angiotensin System in an Animal Model of Type 2 Diabetes. ResearchGate. [Link]

  • Deepthi, R., & Ganta, S. (2023). A Review on Animal Models of Chronic Kidney Disease- An Update. Journal of Pharmaceutical Research International, 35(18), 1-10. [Link]

  • Fogari, R. (2006). Efficacy of Manidipine in Hypertension and Beyond. Cardiovascular Risk Management, 1-7. [Link]

  • Nakamura, T., et al. (1992). Manidipine attenuates a progressive renal injury in remnant kidneys of rats. Blood Pressure. Supplement, 3, 80-84. [Link]

  • Li, J., et al. (2024). Urinary Proteome Characterization of Stroke-Prone Spontaneously Hypertensive Rats. International Journal of Molecular Sciences, 26(1), 21. [Link]

  • M'baya-Mounkassa, F., et al. (2018). Oxidative stress is associated with markers of renal dysfunction in children aged 6-9 years old in a South African population. BMC nephrology, 19(1), 1-8. [Link]

  • Craciun, O. H., et al. (2022). Single-cell transcriptomic profiling of kidney fibrosis identifies a novel specific fibroblast marker and putative disease target. bioRxiv. [Link]

  • Parikh, C. R., et al. (2021). Biomarkers of inflammation and repair in kidney disease progression. JCI insight, 6(3). [Link]

  • Oseni, O. A., et al. (2023). Oxidative stress-induced by different stressors alters kidney tissue antioxidant markers and levels of creatinine and urea: the fate of renal membrane integrity. Scientific Reports, 13(1), 13340. [Link]

  • Vischini, G., et al. (2022). Serum Biomarkers of Renal Fibrosis: A Systematic Review. International Journal of Molecular Sciences, 23(22), 14264. [Link]

  • Sarafidis, P. A., & Bakris, G. L. (2011). Manidipine: A different dihydropyridine. World journal of hypertension, 1(1), 16–21. [Link]

  • D'Marco, L., et al. (2023). Fibrosis in Chronic Kidney Disease: Pathophysiology and Therapeutic Targets. International Journal of Molecular Sciences, 24(10), 8963. [Link]

  • Kuppe, C., et al. (2021). Different Patterns of Kidney Fibrosis Are Indicative of Injury to Distinct Renal Compartments. Cells, 10(8), 2005. [Link]

  • Griffin, K. A., Picken, M., & Bidani, A. K. (1995). An evaluation of the renal protective effect of manidipine in the uninephrectomized spontaneously hypertensive rat. American journal of hypertension, 8(8), 837-844. [Link]

  • de Cavanagh, E. M., Ferder, L., & Inserra, F. (2011). Hypertensive Cardiovascular and Renal Disease and Target Organ Damage: Lessons from Animal Models. Cardiorenal Medicine, 1(2), 69-81. [Link]

  • Ruggenenti, P., et al. (2011). Effects of Manidipine and Delapril in Hypertensive Patients With Type 2 Diabetes Mellitus: The Delapril and Manidipine for Nephroprotection in Diabetes (DEMAND) Randomized Clinical Trial. Hypertension, 58(5), 776-783. [Link]

  • Kumar, S., et al. (2020). Standardization of type 1 and type 2 diabetic nephropathy models in rats: Assessment and characterization of metabolic features and renal injury. Journal of pharmacology & pharmacotherapeutics, 11(3), 94. [Link]

  • Sharma, A., et al. (2025). Molecular insights into inflammatory markers in chronic kidney disease. World Journal of Advanced Research and Reviews, 23(1), 1603-1614. [Link]

  • Wikipedia. (n.d.). Spontaneously hypertensive rat. [Link]

  • Raish, M., et al. (2017). Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways. Frontiers in Pharmacology, 8, 807. [Link]

  • Garrett, M. R., et al. (2023). Polygenic genetic variation affecting antibody formation underlies hypertensive renal injury in the stroke-prone spontaneously hypertensive rat. American Journal of Physiology-Renal Physiology, 325(4), F535-F546. [Link]

  • Di Vincenzo, A., et al. (2025). Targeting Inflammatory Imbalance in Chronic Kidney Disease: Focus on Anti-Inflammatory and Resolution Mediators. International Journal of Molecular Sciences, 26(7), 3749. [Link]

  • Saruta, T., et al. (1993). Effects of Manidipine Hydrochloride on the Renal Microcirculation in Spontaneously Hypertensive Rats. Scilit. [Link]

  • Singh, A., & Kumar, S. (2023). SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Santoro, D., et al. (2002). Effects of Manidipine and Nifedipine on Blood Pressure and Renal Function in Patients with Chronic Renal Failure. The Journal of Clinical Pharmacology, 42(1), 50-55. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Aptamer-targeted anti-miR RNA construct based on 3WJ as a new approach for the treatment of chronic kidney disease in an experimental model. ResearchGate. [Link]

  • Liu, H., et al. (2024). Rodent Models of Streptozotocin-Induced Diabetes as Suitable Paradigms for Studying Diabetic Kidney Disease. Free Radicals and Antioxidants, 14(1), 32-33. [Link]

  • Elekwa, I., et al. (2025). Control of diabetic nephropathy in male Wistar rats using ethanolic extract of Monodora myristica seeds and its biosynthesized selenium nanoparticles. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Sacco, G., et al. (2000). Effect of Calcium Antagonists on Glomerular Arterioles in Spontaneously Hypertensive Rats. Hypertension, 36(5), 875-880. [Link]

  • Kakihana, M., et al. (1989). Manidipine (CV-4093.2HCI) shows potent and long-lasting antihypertensive action, dilates renal vasculature, and increases renal. Semantic Scholar. [Link]

Sources

Application

Application Note: Inducing Hypertension in Rat Models for Manidipine Efficacy and Renoprotection Studies

Introduction & Mechanistic Grounding Manidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker (CCB) distinguished by its unique pharmacological profile[1]. While first- and second-gener...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Manidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker (CCB) distinguished by its unique pharmacological profile[1]. While first- and second-generation CCBs (e.g., nifedipine, amlodipine) primarily block L-type calcium channels located on the afferent glomerular arterioles, manidipine exerts a dual blockade on both L-type and T-type calcium channels[1][2].

Because T-type channels are localized on the efferent arterioles, manidipine induces vasodilation in both the afferent and efferent pathways[2][3]. This dual action prevents the transmission of systemic blood pressure into the glomerulus, thereby reducing intraglomerular pressure, mitigating barotrauma, and providing superior renoprotection and reduction in albuminuria compared to L-type-only CCBs[3][4].

When designing preclinical efficacy studies for manidipine, selecting the correct hypertensive rat model is critical. This guide details the two most robust induced models for evaluating manidipine's pleiotropic effects: the L-NAME model (for endothelial dysfunction and oxidative stress) and the DOCA-salt model (for volume-overload and left ventricular hypertrophy).

G Manidipine Manidipine (Dual CCB) L_Type L-Type Ca2+ Channels (Afferent Arteriole) Manidipine->L_Type T_Type T-Type Ca2+ Channels (Efferent Arteriole) Manidipine->T_Type Afferent_Dilation Afferent Vasodilation L_Type->Afferent_Dilation Efferent_Dilation Efferent Vasodilation T_Type->Efferent_Dilation Glomerular_Pressure Reduced Intraglomerular Pressure Afferent_Dilation->Glomerular_Pressure Efferent_Dilation->Glomerular_Pressure Renoprotection Renoprotection & Reduced Albuminuria Glomerular_Pressure->Renoprotection

Figure 1: Dual mechanism of manidipine on L-type and T-type calcium channels mediating renoprotection.

Model 1: L-NAME-Induced Hypertension

Causality & Rationale

N(ω)-nitro-L-arginine methyl ester (L-NAME) is a non-selective inhibitor of nitric oxide synthase (NOS). Chronic administration depletes endothelial NO, leading to severe vasoconstriction, oxidative stress, and the upregulation of inflammatory markers like VCAM-1 and MCP-1[5]. This model is highly recommended for manidipine studies because manidipine uniquely restores eNOS expression and attenuates NADPH oxidase and angiotensin-converting enzyme (ACE) overexpression in the aorta, independent of its blood pressure-lowering effects[5][6].

Step-by-Step Protocol
  • Subject Selection: Use 8-week-old male Wistar or Sprague-Dawley rats.

  • Acclimation: Allow 7 days of acclimation with standard chow and water ad libitum.

  • Induction Phase:

    • Dissolve L-NAME in the drinking water at a concentration of 0.7 mg/mL [5].

    • Replace the water every 2–3 days to ensure compound stability.

    • Maintain L-NAME administration continuously for 2 to 4 weeks.

  • Self-Validating Checkpoint: At day 14, measure systolic blood pressure (SBP) via tail-cuff plethysmography. The model is validated when SBP reaches >160 mmHg.

  • Manidipine Treatment:

    • Prepare manidipine in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer via oral gavage at 10 mg/kg/day for an additional 2 weeks concurrently with L-NAME[5].

Model 2: DOCA-Salt Induced Hypertension

Causality & Rationale

The Deoxycorticosterone acetate (DOCA)-salt model simulates mineralocorticoid-induced hypertension. Uninephrectomy reduces renal mass by 50%, forcing the remaining kidney to process the entire sodium load. The addition of DOCA and high salt precipitates rapid volume expansion, severe hypertension, and profound left ventricular hypertrophy (LVH)[6]. Manidipine is highly efficacious in this model, significantly reducing the wall/lumen ratio of coronary arteries and improving maximal coronary flow while regressing LVH[7][8].

Step-by-Step Protocol
  • Subject Selection: Use 6- to 7-week-old male Wistar or Sprague-Dawley rats.

  • Surgical Uninephrectomy:

    • Anesthetize the rat (e.g., Isoflurane 2-3%).

    • Perform a left flank incision. Isolate the left kidney, ligate the renal artery, vein, and ureter, and excise the kidney.

    • Suture the muscle and skin layers. Allow 1 week for surgical recovery.

  • Induction Phase:

    • Implant a DOCA pellet (e.g., 200 mg/rat, 21-day continuous release) subcutaneously in the subscapular region.

    • Replace standard drinking water with a 1% NaCl + 0.2% KCl solution.

  • Self-Validating Checkpoint: Monitor SBP weekly. By week 3 post-implantation, SBP should consistently exceed 170 mmHg, and sodium excretion will be significantly elevated[7].

  • Manidipine Treatment:

    • Manidipine can be administered via oral gavage (3-10 mg/kg/day) or incorporated into the diet at 0.05% for 3 to 4 weeks[7].

Experimental Workflow & Quantitative Benchmarks

Workflow Start Acclimation (1 Week) Split Select Hypertension Model Start->Split LNAME L-NAME Model 0.7 mg/mL in drinking water Split->LNAME DOCA DOCA-Salt Model Uninephrectomy + DOCA pellet + 1% NaCl Split->DOCA Validate Validation Checkpoint Systolic BP > 150 mmHg LNAME->Validate DOCA->Validate Treat Manidipine Treatment (e.g., 3-10 mg/kg/day via gavage) Validate->Treat Endpoint Endpoint Assays (BP, eNOS, LVH, Albuminuria) Treat->Endpoint

Figure 2: Experimental workflow for inducing hypertension and evaluating manidipine efficacy.

Expected Quantitative Outcomes

The following table summarizes the anticipated pathophysiological shifts and the restorative efficacy of manidipine across both models:

Physiological ParameterL-NAME (Vehicle)L-NAME + ManidipineDOCA-Salt (Vehicle)DOCA-Salt + Manidipine
Systolic BP (mmHg) > 180~ 130-140> 190~ 140-150
Aortic eNOS Expression Severely ReducedRestored to BaselineModerately ReducedImproved
Left Ventricular Hypertrophy ModerateReducedSevereSignificantly Reduced
Coronary Flow (Maximal) Normal/Slightly ImpairedPreservedSeverely DecreasedRestored to Normal
Albuminuria HighLow (Renoprotected)Very HighModerately Low

Note: For genetic studies, the Spontaneously Hypertensive Rat (SHR) model can also be utilized. High-dose manidipine (3 mg/kg/day) in SHRs effectively normalizes vascular responses to endothelin-1 and reduces ICAM-1 production in mesenteric small resistance arteries[9][10].

References

  • Effects of Hypotensive and Non-hypotensive Doses of Manidipine on Structure, Responses to Endothelin-1 and ICAM-1 Production in Mesenteric Small Resistance Arteries of Spontaneously Hypertensive Rats. Taylor & Francis.
  • Manidipine: A different dihydropyridine. Baishideng Publishing Group.
  • Oxidative Stress in Kidney Injury and Hypertension. MDPI.
  • Effects of Hypotensive and Non-hypotensive Doses of Manidipine... Taylor & Francis.
  • Effect of manidipine on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats. PubMed.
  • Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. PMC.
  • Calcium channel blockades exhibit anti-inflammatory and antioxidative effects by augmentation of endothelial nitric oxide synthase... PubMed.
  • Manidipine: A different dihydropyridine. ResearchGate.
  • N-/T-Type vs. L-Type Calcium Channel Blocker in Treating Chronic Kidney Disease: A Systematic Review and Meta-Analysis. PMC.
  • Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension. PMC.

Sources

Method

Techniques for preparing manidipine nanocrystal formulations to improve solubility

Executive Summary & Scientific Rationale Manidipine dihydrochloride (MND), a third-generation dihydropyridine calcium channel blocker, exhibits significant therapeutic potential for hypertension but is severely limited b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Manidipine dihydrochloride (MND), a third-generation dihydropyridine calcium channel blocker, exhibits significant therapeutic potential for hypertension but is severely limited by its physicochemical properties. Classified as a BCS Class II compound, it possesses high permeability but extremely low aqueous solubility.

Conventional micronization (particle size 10–50 µm) often fails to sufficiently enhance bioavailability due to the "solubility-limited" absorption window. This Application Note details the engineering of Manidipine Nanocrystals (MND-NCs) —pure drug particles stabilized in the sub-micron range (200–600 nm).

The Mechanism of Action:

  • Surface Area Expansion: According to the Noyes-Whitney equation , dissolution rate (

    
    ) is directly proportional to surface area (
    
    
    
    ).[1] Reducing particle size from 20 µm to 200 nm increases specific surface area by a factor of 100.
  • Saturation Solubility Increase: Based on the Ostwald-Freundlich (Kelvin) equation, particles below ~1 µm exhibit increased saturation solubility (

    
    ) due to high curvature and surface free energy.
    
  • Adhesiveness: Nanocrystals adhere to the gut wall, increasing the residence time and reducing the diffusion distance for absorption.

Formulation Design Strategy

The critical failure mode in nanocrystal engineering is Ostwald Ripening —where small particles dissolve and redeposit onto larger ones. To prevent this, a robust stabilizer system is required.[2]

Stabilizer Selection Matrix

For Manidipine, a hydrophobic moiety, a Dual-Stabilization Strategy (Steric + Electrostatic) is recommended to ensure long-term physical stability.

ComponentRoleRecommended AgentConcentration (% w/v)
Active APIManidipine HCl1.0% – 5.0%
Steric Stabilizer Prevents agglomeration via physical barrierHPMC E3 or Poloxamer 188 0.5% – 1.0%
Electrostatic Stabilizer Provides Zeta potential repulsion (>30mV)SLS (Sodium Lauryl Sulfate) 0.1% – 0.2%
Dispersion Media Continuous phasePurified Water (pH adjusted if needed)q.s.

Expert Insight: Avoid using PVP K30 alone for Manidipine if high-energy milling is used, as it can sometimes lead to excessive viscosity increases during processing. HPMC E3 offers a better viscosity profile for bead milling.

Protocol A: Wet Media Milling (Top-Down Approach)[4]

Methodology: High-energy bead milling is the "Gold Standard" for scalability and preserving crystallinity.

Experimental Setup
  • Equipment: Planetary Micro Mill (Lab scale) or Agitator Bead Mill (Pilot scale).

  • Grinding Media: Yttrium-stabilized Zirconium Oxide (ZrO2) beads.

    • Step 1: 0.5 mm beads (Pre-milling).

    • Step 2: 0.1 mm beads (Fine milling).

  • Cooling: Recirculating chiller set to 4°C.

Step-by-Step Protocol
  • Preparation of Dispersion Medium:

    • Dissolve HPMC E3 (1.0% w/v) and SLS (0.1% w/v) in purified water. Stir until a clear solution is obtained.

  • Pre-Suspension (Macrosuspension):

    • Disperse Manidipine HCl powder (5.0% w/v) into the stabilizer solution using a high-shear mixer (e.g., Ultra-Turrax) at 5,000 RPM for 5 minutes.

    • Checkpoint: Ensure no large lumps remain.

  • Milling Process:

    • Load the milling chamber with ZrO2 beads (filling ratio 60-70% v/v).

    • Add the pre-suspension.

    • Milling Cycle: Run at 2,000 RPM.

    • Temperature Control: Monitor chamber temperature. CRITICAL: Do not exceed 25°C to prevent partial amorphization or chemical degradation.

    • Duration: Sample every 30 minutes. Typical endpoint is 60–120 minutes.

  • Recovery:

    • Separate suspension from beads using a sieve or filtration cartridge.

Process Visualization

WetMilling Start Raw Manidipine (Micro-sized) PreMix High Shear Mixing (Stabilizer Solution) Start->PreMix Disperse Mill Wet Media Milling (ZrO2 Beads, <25°C) PreMix->Mill Load Check Checkpoint: Size < 500nm? Mill->Check Sample Check->Mill No (Continue) Recover Nanocrystal Suspension Check->Recover Yes Dry Spray Drying/ Lyophilization Recover->Dry Solidification

Figure 1: Workflow for Wet Media Milling of Manidipine. Note the iterative checkpoint for particle size.

Protocol B: Anti-Solvent Precipitation + HPH (Combination Approach)

Methodology: This "Bottom-Up" followed by "Top-Down" approach (often called NANOEDGE technology) allows for smaller particle sizes with lower energy input.

Experimental Setup
  • Solvent: Ethanol or Acetone (Manidipine is soluble).

  • Anti-Solvent: Water containing stabilizers (HPMC/SLS).

  • Equipment: High-Pressure Homogenizer (HPH) (e.g., GEA Niro Soavi or Microfluidizer).

Step-by-Step Protocol
  • Organic Phase Preparation:

    • Dissolve Manidipine HCl in Ethanol (Concentration: 20-50 mg/mL).

  • Aqueous Phase Preparation:

    • Prepare water with HPMC E3 (0.5%) and Poloxamer 188 (0.5%) at 4°C.

  • Precipitation (Nucleation):

    • Inject the Organic Phase into the Aqueous Phase under rapid stirring (Magnetic stirrer or Rotor-stator).

    • Observation: A milky white suspension forms immediately.

    • Result: Friable, amorphous/semi-crystalline precipitates.

  • High-Pressure Homogenization (Hardening & Sizing):

    • Pass the pre-suspension through the HPH.[3]

    • Cycle 1-2: Low pressure (500 bar) to break agglomerates.

    • Cycle 3-10: High pressure (1000-1500 bar) to fracture crystals and anneal the structure.

  • Solvent Removal:

    • Remove Ethanol via Rotary Evaporation or Dialysis.

Process Visualization

ComboMethod Solvent Organic Phase (MND + Ethanol) Precip Flash Precipitation (Nucleation) Solvent->Precip AntiSolvent Aqueous Phase (Water + Stabilizers) AntiSolvent->Precip HPH High Pressure Homogenization (1500 bar) Precip->HPH Friable Particles Evap Solvent Removal HPH->Evap High Energy Shear Final Stable Nanocrystals Evap->Final

Figure 2: Combination approach utilizing precipitation for nucleation and HPH for stabilization.

Characterization & Validation Standards

To ensure the protocol's success, the following Critical Quality Attributes (CQAs) must be validated.

AttributeTechniqueAcceptance CriteriaScientific Relevance
Particle Size DLS (Zetasizer)Z-Ave: 200–500 nmPDI: < 0.3PDI > 0.5 indicates broad distribution and risk of Ostwald ripening.
Zeta Potential Electrophoresis>30
Crystallinity XRD / DSCRetain Crystalline PeaksCritical: Milling can induce amorphous regions.[4] Verify that the drug has not converted to an unstable amorphous form unless intended.
Morphology SEM / TEMDistinct, non-fused particlesVisual confirmation of size and lack of aggregation.
Dissolution USP Apparatus II>80% release in 20 minConfirms the functional benefit of the formulation.

Troubleshooting & Optimization

Issue 1: Cake Formation (Hard Sediment)

  • Cause: "Packing" of nanocrystals due to gravity and insufficient steric barrier.

  • Solution: Increase HPMC concentration or add a cryoprotectant (Mannitol 5%) and lyophilize the suspension into a redispersible powder.

Issue 2: Crystal Growth over Time (Ostwald Ripening)

  • Cause: Solubility difference between small and large particles.[2][5]

  • Solution: Ensure PDI is low (<0.2) immediately after production. Add a second surfactant (e.g., Tween 80) to inhibit crystal growth kinetics.

Issue 3: Metal Contamination

  • Cause: Wear from beads during milling.

  • Solution: Use Yttrium-stabilized Zirconium beads (high wear resistance) and optimize milling speed (do not exceed necessary energy).

References

  • Jadhav, A. B., et al. (2024).[6] Nanocrystal Formulation of Manidipine HCl: An Attempt to Enhance Solubility of Poorly Soluble Drug. Impact Factor. 6[7]

  • Müller, R. H., et al. (2011). Drug nanocrystals for the formulation of poorly soluble drugs. International Journal of Pharmaceutics. 3[7]

  • Kaur, J., & Kumar, S. (2018).[1] Development of Nanocrystal Formulation with Improved Dissolution. Journal of Drug Delivery and Therapeutics. 1

  • Hecq, J., et al. (2005). Preparation and characterization of nanocrystals for solubility and dissolution rate enhancement of nifedipine. International Journal of Pharmaceutics. 4

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: A perspective on formulation selection.

Sources

Application

Application Note: Preparation of Manidipine Solid Dispersions via Melt Techniques

[1][2][3][4] Introduction Manidipine Hydrochloride (MDP) is a lipophilic dihydropyridine calcium channel blocker used in the management of hypertension. As a BCS Class II compound, its clinical efficacy is fundamentally...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Introduction

Manidipine Hydrochloride (MDP) is a lipophilic dihydropyridine calcium channel blocker used in the management of hypertension. As a BCS Class II compound, its clinical efficacy is fundamentally limited by poor water solubility and consequent low oral bioavailability.[1][2]

Traditional micronization often fails to address the high lattice energy of MDP crystals. This Application Note details the engineering of Amorphous Solid Dispersions (ASDs) using melt techniques. By converting the crystalline drug into a high-energy amorphous state dispersed within a hydrophilic polymer matrix, we can achieve a "spring and parachute" dissolution profile, significantly enhancing bioavailability.

Why Melt Techniques?

Unlike solvent evaporation methods, melt techniques (Fusion and Hot Melt Extrusion) are solvent-free , reducing environmental impact and eliminating the risk of residual organic solvents. However, they require strict thermal control to prevent API degradation while ensuring complete miscibility.

Pre-Formulation & Material Selection

The success of a melt-processed solid dispersion relies on the miscibility of the drug-polymer system and the thermal stability of the components.

API Properties[6]
  • Compound: Manidipine Dihydrochloride[3][4][5]

  • Melting Point (Tm): ~200–220°C (Note: Pure MDP has a high Tm, but this is significantly depressed when mixed with carriers).

  • Thermal Stability: Susceptible to degradation at sustained high temperatures (>210°C); processing residence time must be minimized.

Carrier Selection Logic

A binary system is often insufficient for MDP. Current literature and industrial practice favor Ternary Systems to create a "Glass Solution" rather than just a physical dispersion.

Component TypeRecommended MaterialFunctionMechanism
Primary Matrix PEG 4000 or PEG 6000 Dispersion MediumLow melting point (55-60°C) acts as a solvent for the drug at high temps.
Stabilizer Copovidone (PVP VA64) Crystallization InhibitorHigh Tg polymer; forms hydrogen bonds with MDP amine groups to freeze the amorphous state.
Surfactant TPGS or Poloxamer 188 Wettability EnhancerReduces interfacial tension; further depresses processing temperature (plasticizer effect).

Expert Insight: Research indicates that a ternary blend of MDP / PEG 4000 / Copovidone creates a homogeneous region in the phase diagram where MDP is molecularly dispersed, preventing recrystallization upon cooling (Chamsai et al., 2017).

Protocol A: Batch Melt Fusion (Lab Scale)

This method is ideal for screening formulations (1–10g scale) to determine the optimal drug:polymer ratio before scaling to extrusion.

Equipment
  • Precision Oil Bath or Hot Plate with digital feedback.

  • Stainless steel beaker or porcelain crucible.

  • Overhead stirrer (high torque).

  • Ice bath or Dry Ice (for quenching).

Step-by-Step Procedure
  • Preparation of Physical Mixture:

    • Weigh Manidipine HCl, PEG 4000, and Copovidone in a ratio of 1:4:1 (Optimization required based on specific loading targets, typically 10-20% drug loading).

    • Gently mix in a mortar for 5 minutes to ensure homogeneity.

  • Melting Process:

    • Heat the oil bath to 160–180°C . (Note: While MDP melts >200°C, the carrier melt will dissolve the drug at lower temperatures.[6] Do not overheat to the pure drug Tm).

    • Add the physical mixture to the vessel.

    • Stir continuously.[6] The PEG will melt first, creating a molten pool that dissolves the MDP and Copovidone.

  • Visual Endpoint:

    • Continue heating/stirring until a clear, transparent yellow melt is obtained. Cloudiness indicates incomplete solubilization (non-homogeneous region).

  • Quench Cooling (Critical Step):

    • Causality: Slow cooling allows the crystal lattice to reform. Rapid cooling "traps" the molecules in a disordered, amorphous state.

    • Pour the molten mass onto a stainless steel plate sitting on dry ice or submerge the vessel bottom in an ice-salt bath.

    • Solidification should occur within seconds.

  • Milling:

    • Pulverize the solidified mass using a laboratory impact mill.

    • Sieve through an 80-mesh screen (<180 µm) to ensure uniform dissolution surface area.

  • Storage:

    • Store in a desiccator immediately. Amorphous forms are hygroscopic and moisture can induce recrystallization.

Protocol B: Hot Melt Extrusion (HME) (Industrial Scale)

HME provides continuous processing with high shear, which aids in molecular mixing and allows for lower processing temperatures due to mechanical energy input.

Equipment
  • Twin-Screw Extruder (Co-rotating, e.g., 11mm or 16mm).

  • Downstream cooling conveyor or chill rolls.

Process Parameters
ParameterSettingRationale
Screw Configuration Two kneading zones (30° and 60° offset)High shear is required to disrupt the MDP crystal lattice and mix it with the viscous Copovidone.
Feed Rate 2.0 – 5.0 g/min (Lab scale)Starve feeding ensures low residence time (<2 min) to prevent degradation.
Screw Speed 100 – 200 RPMSufficient shear generation without excessive frictional heating.
Temperature Profile (Zone 1 to Die)
  • Zone 1 (Feeding): 50°C (Prevent premature melting/clogging).

  • Zone 2 (Conveying): 100°C (Softening of PEG).

  • Zone 3 (Mixing): 160°C (Melting of matrix).

  • Zone 4 (High Shear): 170–190°C (Peak temp to solubilize MDP).

  • Die: 160°C (Slight cooling to improve extrudate viscosity for handling).

Workflow Diagram

HME_Workflow RawMat Raw Materials (MDP + PEG + PVP) PreMix Physical Mixing (V-Blender) RawMat->PreMix Feeder Gravimetric Feeder PreMix->Feeder Extruder Twin Screw Extruder (Shear + Heat) Feeder->Extruder Starve Feed Die Extrusion Die (Shape Formation) Extruder->Die Molten Dispersion Cooling Chill Roll / Conveyor (Rapid Quench) Die->Cooling Extrudate Milling Milling & Sieving Cooling->Milling Brittle Solid Final Amorphous Powder Milling->Final

Figure 1: Hot Melt Extrusion workflow for Manidipine solid dispersions, emphasizing the transition from physical mix to amorphous powder.

Characterization & Validation Logic

To validate the protocol, you must prove the drug is amorphous and chemically stable .

Solid State Analysis
  • Differential Scanning Calorimetry (DSC):

    • Pass Criteria: Complete disappearance of the Manidipine endothermic melting peak (~210–220°C).

    • Fail Criteria: Presence of a small melting peak indicates residual crystallinity or phase separation.

  • Powder X-Ray Diffraction (PXRD):

    • Pass Criteria: "Halo" pattern characteristic of amorphous material.

    • Fail Criteria: Sharp Bragg diffraction peaks (distinct peaks at 2θ 11.1° and 17.7° are typical for crystalline MDP).

Chemical Interaction (FTIR)
  • Look for peak shifts in the Carbonyl (C=O) region.

  • Mechanism:[7] Hydrogen bonding between the MDP amine and Copovidone carbonyl is the "glue" holding the amorphous structure together. A shift to a lower wavenumber indicates successful interaction.

Dissolution Testing[2][4]
  • Medium: 0.1 N HCl or Phosphate Buffer pH 6.8 + 0.5% Tween 80 (to maintain sink conditions).

  • Expectation: The solid dispersion should release >80% of the drug within 30-45 minutes, compared to <20% for the pure crystalline drug.

Validation Decision Tree

Validation_Logic Start Solid Dispersion Sample DSC Run DSC Start->DSC CheckPeak Endothermic Peak at 215°C? DSC->CheckPeak Fail1 FAIL: Residual Crystallinity Action: Increase Temp or Shear CheckPeak->Fail1 Yes Pass1 PASS: Amorphous CheckPeak->Pass1 No XRD Run PXRD Pass1->XRD CheckHalo Halo Pattern Only? XRD->CheckHalo Fail2 FAIL: Micro-crystals present Action: Check Cooling Rate CheckHalo->Fail2 No Pass2 PASS: Fully Amorphous CheckHalo->Pass2 Yes Dissolution Dissolution Test Pass2->Dissolution

Figure 2: Quality Control decision tree for validating the amorphous state of Manidipine solid dispersions.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Opaque/Cloudy Melt Incomplete solubilization (Drug loading too high).Reduce drug loading (e.g., from 20% to 10%) or increase processing temp slightly (do not exceed 210°C).
Yellow Discoloration (Dark) Thermal degradation of MDP.Reduce residence time in extruder; lower temperature; add antioxidant.
Recrystallization on Storage Moisture absorption (Hygroscopic carrier).Store in Al/Al blisters with desiccant; ensure carrier Tg is high enough (use more Copovidone).
Sticky Extrudate Tg of mixture is too low.Increase cooling capacity at the die; reduce plasticizer (PEG) content.

References

  • Chamsai, B., et al. (2014). Effect of Drug Loading and Process Temperature on Physicochemical Properties of Manidipine Hydrochloride Solid Dispersion.[6] Scientific.net. Link

  • Chamsai, B., et al. (2017). Enhancement of solubility and oral bioavailability of manidipine by formation of ternary solid dispersion with d-α-tocopherol polyethylene glycol 1000 succinate and copovidone.[8][9][10][11] Drug Development and Industrial Pharmacy.[10] Link

  • PubChem. Manidipine Dihydrochloride Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. Manidipine hydrochloride Product Information.Link

Sources

Method

Application Note: Efficacy Assessment of Manidipine in Isoproterenol-Induced Cardiac Hypertrophy

Executive Summary & Mechanism of Action The Clinical Need Pathological cardiac hypertrophy is a maladaptive response to chronic hemodynamic stress, preceding heart failure. While L-type calcium channel blockers (CCBs) ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The Clinical Need

Pathological cardiac hypertrophy is a maladaptive response to chronic hemodynamic stress, preceding heart failure. While L-type calcium channel blockers (CCBs) are standard antihypertensives, they often fail to fully reverse remodeling due to reflex sympathetic activation and lack of effect on T-type channels, which are re-expressed in hypertrophic myocytes.

The Scientific Rationale

Isoproterenol (ISO) , a non-selective


-adrenergic agonist, induces hypertrophy independent of blood pressure (at lower doses) via direct stimulation of myocardial 

-receptors, leading to cAMP elevation, calcium overload, and oxidative stress.

Manidipine distinguishes itself from classical dihydropyridines (e.g., amlodipine) by blocking both L-type and T-type calcium channels.[1][2]

  • L-type Blockade: Reduces afterload and cytosolic calcium influx.

  • T-type Blockade: Crucial for inhibiting the calcineurin-NFAT hypertrophic signaling pathway and preventing aldosterone-induced fibrosis.

This protocol details a self-validating system to test Manidipine’s ability to attenuate ISO-induced hypertrophy, focusing on the specific blockade of pathological remodeling markers.

Mechanistic Pathway & Intervention Logic

The following diagram illustrates the signaling cascade triggered by Isoproterenol and the specific intervention points of Manidipine.

G ISO Isoproterenol (Agonist) BetaAR β-Adrenergic Receptor ISO->BetaAR cAMP cAMP / PKA BetaAR->cAMP L_Channel L-Type Ca2+ Channel (Cav1.2) cAMP->L_Channel Phosphorylation T_Channel T-Type Ca2+ Channel (Cav3.1/3.2) cAMP->T_Channel Re-expression Ca_Overload Intracellular Ca2+ Overload L_Channel->Ca_Overload T_Channel->Ca_Overload Calcineurin Calcineurin / NFAT Pathway Ca_Overload->Calcineurin ROS Oxidative Stress (ROS) Ca_Overload->ROS Hypertrophy Cardiac Hypertrophy (ANP, BNP, Fibrosis) Calcineurin->Hypertrophy ROS->Hypertrophy Manidipine Manidipine (Dual L/T Blocker) Manidipine->L_Channel Block Manidipine->T_Channel Block

Figure 1: Manidipine mitigates hypertrophy by dual blockade of L-type and T-type calcium channels, preventing the calcium overload downstream of


-adrenergic stimulation.[3]

Experimental Protocol

Animal Model Selection
  • Species: Rat (Wistar or Sprague-Dawley).[4]

  • Sex: Male (Females have estrogenic protection against hypertrophy).

  • Weight: 200–250 g (Young adults).[5]

  • Sample Size:

    
     per group (Required for statistical power in gravimetric analysis).
    
Reagent Preparation (Critical Steps)
  • Isoproterenol (ISO):

    • Stability: Highly unstable; oxidizes rapidly (turns pink).

    • Prep: Dissolve in sterile saline (0.9% NaCl) immediately before injection.

    • Storage: Keep powder desiccated at -20°C.

  • Manidipine Dihydrochloride:

    • Solubility: Lipophilic.[6] Poorly soluble in water.

    • Vehicle: Suspend in 0.5% Carboxymethylcellulose (CMC) or dissolve in a mix of PEG400/Saline (e.g., 20:80 v/v).

    • Prep: Prepare fresh weekly; store at 4°C protected from light (amber bottles).

Experimental Groups
GroupTreatment AgentRouteDosagePurpose
1. Control Vehicle (Saline + CMC)SC + POEquiv. Vol.Baseline physiological parameters.
2. ISO Model IsoproterenolSC5 mg/kg/dayInduces hypertrophy (Positive Control).
3. Low Dose ISO + ManidipineSC + PO3 mg/kg/dayAssess threshold efficacy.
4. High Dose ISO + ManidipineSC + PO10 mg/kg/dayAssess maximal efficacy.

> Note: Oral gavage (PO) of Manidipine should occur 1 hour prior to ISO injection to ensure therapeutic plasma levels during the adrenergic spike.

Workflow Timeline

Timeline Start Acclimatization (7 Days) Day0 Day 0: Baseline Echo & Randomization Start->Day0 Treatment Days 1-14: Daily Dosing (Manidipine PO + ISO SC) Day0->Treatment Day15 Day 15: Echocardiography & Sacrifice Treatment->Day15 Analysis Analysis: Histology & qPCR Day15->Analysis

Figure 2: 14-day standard protocol. Chronic stimulation is required to induce stable fibrosis and molecular remodeling.

Validation & Readouts

To ensure the "Trustworthiness" of your data, you must triangulate results across three dimensions: Morphological, Functional, and Molecular.

Gravimetric Analysis (Primary Endpoint)

The simplest, most robust measure of hypertrophy.

  • Procedure:

    • Excise heart, wash in cold PBS to remove blood.

    • Remove atria and great vessels (aorta/pulmonary artery).

    • Blot dry and weigh (Heart Weight - HW).

    • Weigh Tibia (TL) or use Body Weight (BW) for normalization.

  • Metric: Calculate HW/BW (mg/g) and LVW/BW (Left Ventricular Weight).

  • Expected Result: ISO group increases HW/BW by ~30–40%. Manidipine should significantly attenuate this (

    
    ).
    
Histopathology[7]
  • H&E Staining: Measure Cardiomyocyte Cross-Sectional Area (CSA) .

    • Protocol: Image 100+ cells per heart in the mid-papillary region.

    • Target: ISO causes cell enlargement; Manidipine reduces CSA.

  • Masson’s Trichrome: Quantify Interstitial Fibrosis .

    • Target: ISO induces collagen deposition (blue stain). Manidipine (via T-type blockade) suppresses fibroblast activation.

Molecular Biomarkers (qPCR)

Manidipine's efficacy is validated by the suppression of the "Fetal Gene Program."

  • ANP (Nppa) & BNP (Nppb): Hallmark markers of ventricular stress.

  • 
    -MHC (Myh7):  Pathological myosin isoform.
    
  • Collagen I/III (Col1a1/Col3a1): Markers of fibrosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Mortality (>20%) ISO dose too high or accidental IV injection.Reduce ISO to 3 mg/kg or switch to osmotic minipumps (constant infusion is less toxic than bolus).
No Hypertrophy in ISO Group ISO oxidation (pink solution).Prepare ISO <10 mins before use. Keep on ice/dark.
Inconsistent Manidipine Effect Poor oral bioavailability.Ensure thorough suspension (sonicate in CMC). Verify gavage technique.
Weight Loss in Rats ISO induces hypermetabolism.Monitor BW daily. Use Tibia Length (TL) for normalization if BW drops significantly (>10%).

Statistical Analysis Plan

  • Software: GraphPad Prism or SPSS.

  • Method: One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

  • Significance Threshold:

    
    .
    
  • Data Presentation: Mean

    
     SEM.
    

References

  • Mechanism of Manidipine: Takeda, K., et al. (1992). "Effect of manidipine on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats." Blood Pressure Supplement.[1][7]

  • ISO Protocol & Manidipine Efficacy: Kobayashi, N., et al. (1999). "Effect of manidipine hydrochloride, a calcium antagonist, on isoproterenol-induced left ventricular hypertrophy."[8][9] Arzneimittelforschung.

  • T-Type Channel Role: Hayashi, K., et al. (2003). "T-type Ca2+ channels as a target for renal protection." Hypertension.[1][6][7][8][10]

  • ISO Dosage Comparison: Zhang, S., et al. (2014). "Isoproterenol-induced cardiac hypertrophy: A comparison of three doses and two delivery methods." PLOS ONE.

  • Molecular Markers: Tang, Q., et al. (2016). "Manidipine inhibits the expression of cytokines (IL-1β, IL-6) and prevents cardiac hypertrophy."[8] European Journal of Pharmacology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Manidipine Pharmacokinetics &amp; Bioavailability

Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Poor Bioavailability of Manidipine in PK Studies Case ID: MDP-PK-OPT-2024 System Overview & Molecule Profile Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Poor Bioavailability of Manidipine in PK Studies Case ID: MDP-PK-OPT-2024

System Overview & Molecule Profile

Welcome to the technical support hub for Manidipine (MDP). If you are experiencing low recovery, high variability, or undetectable plasma levels in your pharmacokinetic (PK) studies, you are likely battling one of three inherent "system failures" associated with this molecule.

Molecule Diagnostics:

  • Class: Dihydropyridine Calcium Channel Blocker (Lipophilic).[1]

  • BCS Classification: Class II (Low Solubility, High Permeability).

  • Critical Weaknesses:

    • Photolability: Rapid degradation into pyridine analogues under UV/VIS light.

    • Solubility: Extremely low in aqueous media; pH-dependent (basic).

    • Metabolism: Extensive first-pass effect via CYP3A4.

Troubleshooting Modules

Module A: Formulation Failure (Input Stage)

User Issue: "My drug isn't dissolving in the vehicle, or precipitation occurs immediately upon oral gavage."

Root Cause: Manidipine is practically insoluble in water.[1] Standard suspensions (CMC/Tween) often fail to maintain supersaturation in the GI tract, leading to precipitation before absorption.

Technical Solution: Implement a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . This bypasses the dissolution step and can promote lymphatic transport, avoiding hepatic first-pass metabolism.

Protocol: Preparation of Manidipine Liquid-SNEDDS

Based on optimized ternary phase diagrams (Reddy et al., 2019).

Reagents:

  • Oil Phase: Capmul MCM (Medium-chain mono- and diglycerides).

  • Surfactant: Transcutol P (High solubilizing power).

  • Co-Surfactant: Lutrol L 300 (Poloxamer 124).

Step-by-Step Workflow:

  • Ratio Selection: Mix Capmul MCM, Transcutol P, and Lutrol L 300 in a 20:40:40 weight ratio.

  • Drug Loading: Add Manidipine (10–20 mg) to the mixture.

  • Homogenization: Vortex for 5 minutes until a clear, yellow, homogenous solution is formed.

  • Sonication: Sonicate for 10 minutes to ensure no micro-crystals remain.

  • Validation: Dilute 1 mL of SNEDDS into 100 mL distilled water.

    • Pass Criteria: Formation of a clear/slightly bluish emulsion with >99% transmittance.

    • Particle Size Target: <50 nm.[2][3][4]

Data Comparison: Dissolution Efficiency

Formulation Type% Release (15 min)% Release (60 min)Bioavailability Impact
Pure Drug (Suspension) < 10%~29%Low (High variability)
Solid Dispersion (PVP) ~60%~85%Moderate
Optimized SNEDDS > 90% > 98% High (Lymphatic Bypass)
Module B: Analytical "Ghosting" (Measurement Stage)

User Issue: "I spiked the plasma samples, but my recovery is <50%. The peaks are disappearing during extraction."

Root Cause: Photodegradation. Manidipine contains a dihydropyridine ring that oxidizes to a pyridine analogue upon exposure to light. This reaction is rapid (minutes) under standard lab fluorescent lighting.

Technical Solution: Strict "Dark Room" Protocol and specific extraction solvents.

Protocol: Light-Protected LLE Extraction

Reference Method: Thanakosai et al. (2020)

Pre-requisites:

  • Lighting: All steps must be performed under monochromatic sodium lamps (yellow light) or in amber glassware wrapped in aluminum foil.

  • Internal Standard (IS): Desipramine or Felodipine (structurally similar).

Workflow:

  • Aliquot: Transfer 200 µL plasma into an amber micro-centrifuge tube.

  • Spike IS: Add 20 µL Internal Standard working solution.

  • Alkalinization: Add 50 µL of 0.1 M NaOH (Critical: Manidipine is basic; high pH keeps it unionized for organic extraction).

  • Extraction: Add 1 mL MTBE : Hexane (4:1 v/v) .

    • Why this solvent? MTBE provides high recovery, while Hexane reduces the extraction of plasma phospholipids (matrix effect).

  • Agitation: Vortex for 3 minutes; Centrifuge at 4,000 rpm for 10 min (4°C).

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase.

LC-MS/MS Parameters (Positive ESI Mode)

ParameterSetting / Value
Precursor Ion (Q1) m/z 610.98 [M+H]+
Product Ion (Q3) m/z 166.95 (Fragment)
Cone Voltage 30-40 V
Collision Energy 25-35 eV
Mobile Phase Acetonitrile : 0.05% Formic Acid (Gradient)
Module C: Metabolic Clearance (System Stage)

User Issue: "My analytical method is perfect, and the drug dissolves, but Cmax in rats is still negligible."

Root Cause: First-Pass Metabolism. Manidipine is extensively metabolized by CYP3A4 in the gut wall and liver before reaching systemic circulation.

Technical Solution:

  • Inhibition Strategy (Preclinical only): Co-administer a CYP3A4 inhibitor (e.g., Grapefruit juice/Ketoconazole) to validate if the issue is metabolic. Note: Studies show Grapefruit juice increases Manidipine AUC by ~2-3 fold.

  • Lymphatic Transport: Use the SNEDDS formulation (Module A). Long-chain lipids stimulate chylomicron formation, allowing the drug to enter the lymphatic system (thoracic duct), bypassing the portal vein and the liver.

Visualizing the Solution

The following diagram illustrates the critical pathways where Manidipine bioavailability is lost and where the technical interventions (SNEDDS, CYP Inhibition) act.

Manidipine_Bioavailability Oral_Dose Oral Administration (Manidipine) Stomach Stomach (Dissolution Phase) Oral_Dose->Stomach Oral_Dose->Stomach SNEDDS Formulation Gut_Lumen Intestinal Lumen Stomach->Gut_Lumen Precipitation Risk (Low Solubility) Stomach->Gut_Lumen Nano-Emulsification Enterocyte Enterocyte (Gut Wall) Gut_Lumen->Enterocyte Passive Diffusion Gut_Lumen->Enterocyte Lipid Uptake Portal_Vein Portal Vein Enterocyte->Portal_Vein CYP3A4 Metabolism (High Loss) Lymphatic Lymphatic System (Bypass Route) Enterocyte->Lymphatic Chylomicron Transport (Avoids CYP3A4) Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation (Bioavailability) Liver->Systemic Low Recovery (<30%) Sample_Prep Sample Prep (LC-MS/MS) Systemic->Sample_Prep Lymphatic->Systemic High Recovery Sample_Prep->Sample_Prep Requires Amber Glass (Prevents Photolysis)

Caption: Pathway analysis showing the standard metabolic failure points (Red) versus the optimized lymphatic bypass route using SNEDDS (Blue).

Frequently Asked Questions (FAQ)

Q: Can I use standard HPLC-UV for Manidipine PK studies? A: It is not recommended for rodent PK studies due to sensitivity limits. Manidipine plasma levels often drop below 1 ng/mL after 4-6 hours. LC-MS/MS is required to achieve an LLOQ of ~0.1 ng/mL. If you must use UV, detection should be at 230 nm , but expect to only capture Cmax.

Q: Why is the S-enantiomer sometimes higher than the R-enantiomer in plasma? A: Manidipine undergoes stereoselective metabolism. CYP3A4 preferentially metabolizes the R-enantiomer. If you are using a chiral column (e.g., Chiralpack IC-3), you will observe this discrepancy. For general PK, measuring the racemate is standard.

Q: My stock solution turned from yellow to pale/colorless. Is it safe to use? A: No. Color loss indicates photodegradation of the dihydropyridine ring. Discard the stock immediately and prepare fresh under sodium light.

References

  • Reddy, S. S., & Suresh, G. (2019). Design and In Vivo Evaluation of Manidipine by Self-Nanoemulsifying Drug Delivery Systems.[2] International Journal of Pharmaceutical Sciences and Drug Research, 11(6), 337-342.[2]

  • Thanakosai, W., et al. (2020). Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma.[5][6] Pharmaceutical Sciences Asia, 47(2), 142-152.[5]

  • Kawabata, K., et al. (2024). Photostability evaluation of manidipine tablets and structural determination of its photoproducts.[7] Analytical Sciences, 40, 1733–1747.[7]

  • Uno, T., et al. (2006). Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. British Journal of Clinical Pharmacology, 61(5), 533-537.

Sources

Optimization

Technical Support Center: Manidipine Stability in Long-Term Cell Culture

🚨 Critical Alert: Photostability & Handling Read Before Experimentation: Manidipine is a 1,4-dihydropyridine (DHP) .[1] Like all members of this class (e.g., Nifedipine), it is extremely photosensitive . Exposure to stan...

Author: BenchChem Technical Support Team. Date: March 2026

🚨 Critical Alert: Photostability & Handling

Read Before Experimentation: Manidipine is a 1,4-dihydropyridine (DHP) .[1] Like all members of this class (e.g., Nifedipine), it is extremely photosensitive . Exposure to standard laboratory lighting (fluorescent/LED) can degrade 90%+ of the compound into inactive pyridine derivatives within 2 hours .

Immediate Action Required:

  • Amber Glass Only: Store stocks in amber vials.

  • Dark Room/Red Light: Perform all weighing and dilutions under low light or sodium lamp conditions.

  • Foil Wrap: Wrap all culture plates, reservoirs, and tubes in aluminum foil immediately after handling.

📊 Core Technical Specifications

ParameterSpecificationNotes
CAS Number 89226-75-5 (2HCl)Verify salt form (Free base vs. HCl affects solubility).
Molecular Weight 683.62 g/mol (2HCl)Use this MW for molarity calculations.
Solubility (DMSO) ~60–113 mg/mLRecommended solvent. Hygroscopic; use anhydrous DMSO.
Solubility (Water) < 1 mg/mLInsoluble. Do not dissolve directly in media.[2][3][4]
Protein Binding > 99%Binds heavily to FBS/BSA in culture media.
Light Stability Very Poor Rapid oxidation to inactive pyridine analog.
Plastic Binding HighLipophilic (LogP ~4-5); binds to polystyrene plates.

Module 1: The "Hidden" Instability (Chemical & Physical)

Q: Why is my Manidipine IC50 shifting or disappearing in long-term assays?

Diagnosis: You are likely experiencing photodegradation or precipitation , not biological resistance.

The Mechanism: The dihydropyridine ring is thermodynamically unstable in the presence of light. It undergoes aromatization to form a pyridine derivative.[5] This structural change flattens the molecule, destroying its ability to bind to the L-type calcium channel pore.

Visualizing the Failure Mode:

Manidipine_Degradation cluster_0 Result Active Active Manidipine (Dihydropyridine Structure) Inactive Inactive Pyridine Derivative (Aromatized Ring) Active->Inactive  Oxidation (Rapid) Precip Precipitation (Aqueous Crash) Active->Precip  High Conc. (>10µM) in Aqueous Media Light UV/Vis Light (300-450 nm) Light->Active

Figure 1: The primary degradation pathways of Manidipine in vitro. Photodegradation is the dominant cause of assay failure.

Q: I see crystals in my media after 24 hours. Is this contamination?

Diagnosis: This is likely compound precipitation .

  • Cause: Manidipine is highly lipophilic.[6] When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, it may locally precipitate before dispersing.

  • The "Crash" Point: In serum-free media, Manidipine may precipitate at concentrations as low as 1-5 µM.

  • Solution:

    • Serial Dilution: Dilute stock in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM).

    • Intermediate Step: Perform an intermediate dilution in PBS/Media with vortexing immediately before adding to cells.

    • Serum Buffer: Ensure media contains at least 2-5% FBS or BSA to act as a carrier (see Module 2).

Module 2: The "Biological" Instability (Serum & Plastic)

Q: Why do I need 10x the concentration to see an effect compared to literature?

Diagnosis: Free Drug Depletion due to Protein and Plastic Binding.

1. The "Serum Trap" (Protein Binding >99%) Manidipine is >99% bound to plasma proteins in vivo.[7] In culture media containing 10% FBS:

  • Scenario: You add 1 µM Manidipine.

  • Reality: Only ~10 nM (1%) is "free" and available to block calcium channels. The rest is sequestered by albumin.

  • Fix: If comparing to serum-free conditions, you must adjust your dose. Do not switch to serum-free media abruptly as this stresses cells; instead, calculate the Free Fraction or run a serum-titration curve.

2. The "Plastic Sink" Lipophilic drugs (LogP > 3) adsorb to polystyrene culture plates.

  • Impact: In 96-well plates (high surface-area-to-volume ratio), you may lose 20-40% of the drug to the plastic walls within 24 hours.

  • Fix: Pre-saturate tips or use low-binding plates (glass-coated or specific low-bind polymers) for IC50 determination.

Module 3: Troubleshooting Protocols

Protocol A: The "Pulse-Refresh" Method for Long-Term Assays (>24h)

Use this for experiments lasting 48-72 hours to ensure constant drug exposure.

  • Preparation (Dark Room):

    • Thaw 10 mM DMSO stock of Manidipine.

    • Prepare 2X working solution in complete media (warmed to 37°C).

  • Application:

    • Aspirate old media from cells.

    • Add 1X Manidipine media.

    • Wrap plate in foil immediately.

  • The Refresh Cycle (Every 24h):

    • Manidipine half-life in media is functionally limited by protein sequestration and potential metabolism.

    • Step: Every 24 hours, replace the media with freshly prepared drug-containing media. Do not just add more drug to old media (avoids toxic metabolite buildup).

Protocol B: Validating Stability in Your Lab

Before starting a 2-week experiment, run this 24-hour check.

StepAction
1 Prepare a 10 µM solution in your culture media (e.g., DMEM + 10% FBS).
2 Split into two clear tubes.
3 Tube A (Control): Wrap in foil, store at 37°C.
4 Tube B (Test): Leave unwrapped on the bench or in the incubator (light exposed).
5 After 4 hours, run an HPLC or functional Ca2+ flux assay.
6 Pass Criteria: Tube A retains >95% activity/peak area. Tube B will likely show <10% activity.

Visualizing the Experimental Workflow

Workflow cluster_incubation Incubation Phase Start Start: Manidipine Stock (DMSO, -20°C, Dark) Dilution Dilution Step (Low Light / Red Light) Start->Dilution MediaPrep Media Preparation (Add to 37°C Media) Dilution->MediaPrep AddCells Add to Cells (Time 0h) MediaPrep->AddCells Protect CRITICAL: Wrap in Foil AddCells->Protect Incubate Incubate 37°C Protect->Incubate Refresh Refresh Media (Every 24h) Incubate->Refresh  >24h Exp Assay Endpoint Assay (Ca2+ Flux / Viability) Incubate->Assay  Endpoint Refresh->Incubate

Figure 2: Optimized workflow for handling Manidipine to prevent degradation artifacts.

Frequently Asked Questions (FAQ)

Q: Can I freeze the working solution (diluted in media) for later use? A: No. Once diluted in aqueous media, hydrolysis and precipitation risks increase. Always prepare working solutions fresh from the DMSO stock.

Q: Does Manidipine fluoresce? Will it interfere with my Fluo-4 calcium assay? A: DHPs can have intrinsic fluorescence, particularly their degradation products (pyridines).

  • Check: Run a "media only + drug" blank control to subtract background fluorescence.

  • Timing: Add the drug after loading the calcium dye if possible, or wash thoroughly if the protocol permits (though Manidipine washes out slowly due to lipophilicity).

Q: Is Manidipine stable in plastic reservoirs during automated dispensing? A: Only for short periods (<30 mins). For high-throughput screening (HTS), use amber glass reservoirs or cover plastic reservoirs with opaque lids. Significant binding to polypropylene troughs can occur over 1-2 hours.

References

  • Photodegradation of Dihydropyridines : "Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review." SciSpace.

  • Manidipine Chemical Properties : "Manidipine Hydrochloride | Calcium Channel inhibitor."[2] Selleck Chemicals.

  • Protein Binding & Pharmacokinetics : "Manidipine: a review of its use in hypertension." Drugs (PubMed).[8]

  • Instability in Analysis : "Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis." PubMed.

  • General Assay Troubleshooting : "Drug Discovery Assays Support—Troubleshooting." Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Optimizing Manidipine Dosage to Minimize Ankle Edema in Animal Models

Welcome to the Preclinical Pharmacology Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the edemagenic profiles of calcium channel blockers (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Pharmacology Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the edemagenic profiles of calcium channel blockers (CCBs). Below, we address the mechanistic rationale, experimental workflows, and troubleshooting steps for optimizing manidipine dosage to minimize peripheral (ankle) edema in animal models.

Section 1: Mechanistic Grounding & Causality

Q: Why does manidipine induce significantly less peripheral edema in animal models compared to older generation CCBs like amlodipine?

A: The difference lies in the specific calcium channel subtypes targeted by each drug. CCB-induced peripheral edema is not caused by systemic fluid or sodium retention; rather, it is a localized phenomenon driven by altered Starling forces in the microcirculation[1].

Older dihydropyridines (e.g., amlodipine) selectively block L-type calcium channels, which are densely populated in precapillary arterioles but sparse in postcapillary venules[2]. This selective blockade causes massive precapillary vasodilation (opening the "faucet"). Concurrently, the systemic drop in blood pressure triggers a sympathetic baroreflex, causing postcapillary venular constriction (closing the "drain")[3]. This severe mismatch drastically increases capillary hydrostatic pressure, forcing fluid into the interstitial space and causing edema[1].

In contrast, manidipine is a dual L-type and T-type calcium channel blocker[2]. T-type channels are present in the postcapillary venules (as well as the efferent arterioles of the kidneys)[3]. By blocking T-type channels, manidipine actively dilates the postcapillary venules, matching the precapillary dilation. This dual action normalizes the hydrostatic pressure gradient, preventing fluid extravasation and minimizing ankle edema[2].

Mechanism cluster_amlodipine Amlodipine Pathway (L-type Selective) cluster_manidipine Manidipine Pathway (L/T-type Dual) Amlodipine Amlodipine PreCapA Pre-capillary Vasodilation Amlodipine->PreCapA L-type Block PostCapA Post-capillary Constriction Amlodipine->PostCapA Sympathetic Reflex HighPress Increased Capillary Hydrostatic Pressure PreCapA->HighPress PostCapA->HighPress Edema Severe Peripheral Edema HighPress->Edema Manidipine Manidipine PreCapM Pre-capillary Vasodilation Manidipine->PreCapM L-type Block PostCapM Post-capillary Vasodilation Manidipine->PostCapM T-type Block NormPress Normalized Capillary Hydrostatic Pressure PreCapM->NormPress PostCapM->NormPress NoEdema Minimal/No Edema NormPress->NoEdema

Mechanism of manidipine (L/T-type) vs L-type CCBs on capillary hydrostatic pressure and edema.

Section 2: Experimental Workflows & Protocols

Q: What is the gold-standard protocol for quantifying CCB-induced ankle edema in rodent models?

A: The most reliable method is the Rat Hindpaw Plethysmometry Model combined with direct capillary pressure analysis. To ensure your protocol is a self-validating system, you must include a positive control (amlodipine) to confirm that the mechanical threshold for edema induction has been met in your specific housing environment.

Step-by-Step Methodology: Rat Hindpaw Edema Model

  • Animal Acclimation & Selection: Select Spontaneously Hypertensive Rats (SHR), aged 12-14 weeks. Acclimate for 7 days in cages with sufficient vertical height to allow rearing. Gravity-dependent pooling is critical for CCB edema induction[4].

  • Baseline Plethysmometry: Measure the baseline hindpaw volume (up to the anatomical hairline of the ankle) using a water displacement plethysmometer. Repeat 3 times per rat. The standard deviation between repeated measures must be <2% to proceed.

  • Drug Formulation & Dosing: Suspend the CCBs in a 0.5% methylcellulose (MC) vehicle.

    • Negative Control: 0.5% MC vehicle.

    • Positive Control: Amlodipine (5-10 mg/kg/day via oral gavage).

    • Test Group: Manidipine (Optimized dose: 3-10 mg/kg/day via oral gavage). Administer treatments once daily for 14 consecutive days.

  • Volumetric Assessment: Measure hindpaw volume on Days 3, 7, and 14. Take measurements exactly 4 hours post-dosing to align with peak plasma concentration (

    
    ). Calculate the percentage increase in paw volume relative to the Day 0 baseline.
    
  • Hydrostatic Pressure Validation (Micropuncture): To mechanistically validate the volumetric data, anesthetize a subset of rats on Day 14. Expose the intestinal mesentery and use a servo-null micropipette system to directly measure the hydrostatic pressure in the precapillary arterioles and postcapillary venules.

Workflow A 1. Animal Acclimation B 2. Baseline Plethysmometry A->B C 3. CCB Dosing (PO Admin) B->C D 4. Hindpaw Vol Measurement C->D E 5. Hydrostatic Pressure Analysis D->E

Step-by-step workflow for assessing CCB-induced hindpaw edema in rat models.

Section 3: Dosage Optimization & Quantitative Data

Q: How do the hemodynamic and edemagenic profiles of manidipine and amlodipine compare at optimized doses in SHR models?

A: When optimizing manidipine dosage, the goal is to achieve equivalent systemic antihypertensive efficacy to amlodipine while maintaining a normalized capillary hydrostatic pressure. The table below summarizes the expected quantitative outcomes when comparing optimized doses in the SHR model.

Table 1: Comparative Hemodynamic and Edemagenic Profiles in SHR Models

ParameterVehicle (0.5% MC)Amlodipine (5 mg/kg)Manidipine (5 mg/kg)
Target Calcium Channels NoneL-type onlyL-type & T-type
Pre-capillary Vasodilation Baseline++++++
Post-capillary Vasodilation Baseline- (Constricted)++
Mean Capillary Pressure ~15 mmHg~28 mmHg~18 mmHg
Hindpaw Volume Increase < 2%12 - 18%3 - 5%

Section 4: Troubleshooting Common Experimental Issues

Q: My amlodipine positive control group is failing to develop measurable hindpaw edema. What is wrong with my model?

A: CCB-induced peripheral edema is highly dependent on gravity and postural hydrostatic pressure[4]. If your rats are housed in low-profile cages where they remain strictly horizontal, the hydrostatic pressure in the hindlimbs will not reach the threshold required to force fluid into the interstitium. Solution: Ensure your housing allows for normal rearing behavior. Additionally, verify that the plethysmometer fluid contains a wetting agent (e.g., 0.1% Triton X-100) to reduce surface tension, which can otherwise cause artificially low volume readings.

Q: How do I definitively differentiate between CCB-induced peripheral edema and systemic fluid retention (e.g., heart failure) in my animal model?

A: CCB-induced edema is a localized fluid redistribution issue caused by altered Starling forces, not an absolute retention of sodium and water[1]. In fact, CCBs often induce a mild initial natriuresis[1]. Solution: Monitor total body weight daily and conduct a metabolic cage sodium balance study. If the edema is purely CCB-induced, the animal's total body weight will remain stable despite the increase in hindpaw volume. If body weight increases significantly alongside edema, you must suspect systemic fluid retention or renal impairment.

Q: I am observing high mortality or severe hypotension in the manidipine group before edema can be assessed. How should I adjust the dosage?

A: Dihydropyridines can cause profound hypotension in SHRs if the starting dose is too high, leading to reflex tachycardia and cardiovascular collapse. Solution: Do not start at the maximum dose (10 mg/kg). Implement a dose-titration strategy. Begin at 1 mg/kg/day and titrate up to 5 mg/kg/day over the first 3 days. Ensure the vehicle is properly homogenized; manidipine is highly lipophilic, and poor suspension can lead to inconsistent, toxic bolus dosing.

References

  • Source: nih.
  • Title: Calcium Channel Blocker‐Related Peripheral Edema: Can It Be Resolved?
  • Source: wjgnet.
  • Source: ahajournals.

Sources

Optimization

Troubleshooting inconsistent results in manidipine in vitro vasodilation assays

Welcome to the Technical Support Center for Vascular Pharmacology. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent concentration-response curves (CRCs) when working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vascular Pharmacology. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent concentration-response curves (CRCs) when working with third-generation dihydropyridines (DHPs) like manidipine.

Unlike older, water-soluble compounds, manidipine introduces unique biophysical and pharmacological variables into isolated vessel myography. This guide deconstructs the causality behind these inconsistencies and provides self-validating protocols to ensure absolute data integrity.

Core Analytical Workflow & Diagnostic Checkpoints

MyographWorkflow Isolation Vessel Isolation & Cleaning Mounting Isometric Wire Mounting Isolation->Mounting Normalization Normalization (Optimal Transmural Pressure) Mounting->Normalization Viability Endothelial Viability Test (ACh-induced relaxation >80%) Normalization->Viability Precontraction Pre-contraction (e.g., Methoxamine or ET-1) Viability->Precontraction Fail Discard Ring (Endothelial Damage) Viability->Fail <80% Relaxation CCRC Manidipine CCRC (Light-Protected) Precontraction->CCRC

In vitro wire myograph workflow emphasizing the critical endothelial viability checkpoint.

Troubleshooting FAQs: The Science of the Inconsistency

Q1: Why is my manidipine concentration-response curve highly variable, often showing a rightward shift (loss of potency) compared to published IC50 values? Causality: Manidipine is a [1]. In an aqueous physiological salt solution (PSS), highly lipophilic drugs rapidly adsorb to the hydrophobic surfaces of plastic tubing, acrylic organ baths, and standard borosilicate glass. This phenomenon drastically reduces the free pharmacological concentration of the drug in the bath. A nominal 10 nM addition might only result in a 2 nM effective concentration at the tissue receptor site. Solution: Transition to a low-binding system. Use silanized glassware for all serial dilutions. Incorporate 0.01% Bovine Serum Albumin (BSA) into the PSS to act as a carrier protein, which mimics physiological protein binding and prevents non-specific surface adsorption.

Q2: My baseline vessel tone drops unpredictably during the equilibration phase before I even add the drug. What is happening? Causality: Dihydropyridines are notoriously light-sensitive, undergoing rapid photo-oxidation when exposed to standard laboratory fluorescent or LED lighting. When manidipine photodegrades, it forms inactive pyridine metabolites. If your stock solutions or the myograph baths are exposed to ambient light, you are administering an unknown, variable mixture of active drug and inactive degradants, leading to erratic baseline drift. Solution: Implement strict photoprotection. Perform all serial dilutions in amber glass vials. Wrap the myograph organ bath in aluminum foil or use a dedicated dark room with low-intensity sodium-vapor lamps (which emit light outside the UV/blue spectrum responsible for DHP degradation).

Q3: How do I isolate manidipine's T-type calcium channel blockade from its L-type effects in a standard myograph assay? Causality: Unlike first-generation DHPs (e.g., nifedipine) which exclusively target L-type channels, manidipine is a [2]. T-type channels are low-voltage activated and are predominantly expressed in specific microvascular beds (like the efferent renal arterioles). If you use a standard high-K+ (e.g., 60 mM KCl) pre-contraction protocol, you strongly depolarize the membrane, which permanently inactivates T-type channels and exclusively isolates L-type function[3]. Solution: To observe T-type mediated vasodilation, you must use a mild depolarization strategy or receptor-mediated pre-contraction (e.g., low-dose Angiotensin II or Endothelin-1) in microvascular preparations, maintaining the membrane potential near the activation threshold of T-type channels (-60 to -40 mV).

Q4: Why does the maximal vasodilation (Emax) vary significantly between different vessel rings taken from the exact same animal? Causality: Manidipine has pleiotropic, endothelium-dependent effects, including the [4]. If the delicate endothelial layer is partially denuded during the mechanical mounting of the vessel onto the myograph wires, the vessel will lose its endothelium-dependent vasodilatory capacity, resulting in a blunted Emax. Solution: Every single vessel ring must undergo a rigorous endothelial viability test prior to the assay. Discard any ring that fails this self-validating checkpoint.

Pharmacological Mechanism: Dual Channel Blockade

ManidipinePathway Manidipine Manidipine (3rd Gen DHP) LType Cav1.2 (L-Type Ca2+ Channel) Conduit & Afferent Arteries Manidipine->LType Blocks TType Cav3.1/3.2 (T-Type Ca2+ Channel) Efferent & Microvessels Manidipine->TType Blocks CaDecrease Decreased Intracellular[Ca2+] LType->CaDecrease Prevents Influx TType->CaDecrease Prevents Influx MLCK Inhibition of Myosin Light Chain Kinase (MLCK) CaDecrease->MLCK Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCK->Vasodilation

Dual L-type and T-type calcium channel blockade by manidipine leading to vasodilation.

Quantitative Comparison of Calcium Channel Blockers

To contextualize manidipine's behavior in your assays, refer to this comparative physicochemical data:

ParameterManidipineAmlodipineNifedipine
Generation 3rd Generation3rd Generation1st Generation
Primary Target(s) L-Type & T-Type CavL-Type & N-Type CavL-Type Cav
Lipophilicity (LogP) High (~3.8)HighModerate
Photostability Very Low (Requires dark)ModerateLow
In Vitro Equilibration Slow / GradualSlowRapid
Endothelial NO Release HighModerateLow

Self-Validating Experimental Protocols

Protocol 1: Isometric Wire Myography Mounting & Viability Check

Purpose: To ensure mechanical integrity and baseline viability of the isolated vessel prior to drug exposure.

  • Tissue Isolation: Euthanize the animal model according to approved IACUC protocols. Rapidly excise the target vessel (e.g., mesenteric artery) and place it in ice-cold, oxygenated (95% O2 / 5% CO2) PSS.

  • Cleaning: Under a stereomicroscope, carefully dissect away adherent adipose and connective tissue. Crucial: Do not stretch the vessel longitudinally or crush the lumen, as this denudes the endothelium[5].

  • Mounting: Cut the vessel into 2 mm ring segments. Thread two 40 µm stainless steel or tungsten wires through the lumen. Secure the wires to the myograph jaws.

  • Normalization: Gradually stretch the vessel to an optimal internal circumference corresponding to a transmural pressure of 100 mmHg (for resistance arteries, often normalized to 0.9 x L100). Allow 45 minutes of equilibration at 37°C.

  • Viability Validation: Pre-contract the vessel with 10 µM Methoxamine. Once the contraction plateaus, add 10 µM Acetylcholine (ACh). A functional endothelium is validated by >80% relaxation. Wash the organ bath 3 times with PSS and allow tone to return to baseline[5].

Protocol 2: Light-Protected Manidipine CCRC Execution

Purpose: To generate reproducible concentration-response curves free from photodegradation and adsorption artifacts.

  • Photoprotection Setup: Dim the laboratory lights. Wrap the myograph organ baths in aluminum foil or utilize a sodium-vapor lamp workspace.

  • Reagent Preparation: Prepare a 10 mM stock solution of manidipine in 100% anhydrous DMSO using amber glass vials. Perform serial dilutions (half-log increments) in amber vials. Note: Ensure the final bath concentration of DMSO never exceeds 0.1% v/v to prevent solvent-induced vasodilation.

  • Pre-contraction: Induce stable vessel tone using a physiological agonist (e.g., 10 nM Endothelin-1) rather than high KCl, to preserve T-type calcium channel function.

  • Cumulative Addition: Add manidipine cumulatively to the organ bath (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Allow a minimum of 15–20 minutes between additions; manidipine's high lipophilicity dictates a slow receptor equilibration time.

  • Data Acquisition: Record the isometric tension. Calculate the percentage of relaxation relative to the maximal pre-contraction tone.

References

  • Hayashi, K., et al. (2009). "Combined L-/T-Type Calcium Channel Blockers." Hypertension (AHA Journals).[Link]

  • Martinez-Martin, F. J. (2011). "Manidipine: A different dihydropyridine." World Journal of Cardiology (Baishideng Publishing Group).[Link]

  • Pharmaoffer API Database. "Manidipine API Suppliers & Pharmacological Profile." Pharmaoffer.[Link]

  • Schubert, R., et al. (2023). "Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques." Frontiers in Physiology (PMC).[Link]

  • Rosalini, et al. (2010). "Manidipine Reduces Pro-Inflammatory Cytokines Secretion in Human Endothelial Cells and Macrophages." Pharmacological Research (PubMed).[Link]

Sources

Troubleshooting

Managing variability in blood pressure response in manidipine-treated animals

Subject: Managing Variability in Blood Pressure Response in Manidipine-Treated Animals Introduction Welcome to the Manidipine Technical Support Hub. If you are observing erratic blood pressure (BP) data, "non-responders,...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Managing Variability in Blood Pressure Response in Manidipine-Treated Animals

Introduction

Welcome to the Manidipine Technical Support Hub. If you are observing erratic blood pressure (BP) data, "non-responders," or inconsistent potency in your animal models, you are likely encountering one of three specific failure modes: photochemical degradation , lipophilic bioavailability issues , or stress-induced masking of the drug’s specific T-type channel mechanism.

Manidipine is not a generic calcium channel blocker (CCB); it is a third-generation dihydropyridine (DHP) with unique affinity for both L-type and T-type calcium channels. This dual mechanism requires precise experimental conditions to visualize.

This guide replaces standard operating procedures (SOPs) with a troubleshooting framework designed to isolate and eliminate variability.

Module 1: Formulation & Stability (The "Hidden" Variable)

The Problem: You observe decreasing potency over the course of a study, or batch-to-batch inconsistency. The Root Cause: Manidipine is structurally fragile against UV/visible light (wavelengths <400 nm). Exposure converts the active dihydropyridine ring into an inactive pyridine derivative and benzophenone [1, 2].

Troubleshooting Protocol: The "Dark Room" Standard

If your formulation bench is under standard fluorescent lighting, your drug is degrading before administration.

Step-by-Step Stabilization Workflow:

  • Amber Glassware Mandatory: All weighing, mixing, and storage must occur in amber borosilicate glass. Wrapping clear glass in foil is a "last resort" and often insufficient during transfer steps.

  • Light Source: Use monochromatic yellow light (sodium vapor) or red filters in the preparation hood.

  • Vehicle Selection: Manidipine is highly lipophilic. Aqueous suspensions often fail due to precipitation or poor absorption.

Recommended Vehicle Systems:

Vehicle TypeCompositionProsCons
SNEDDS (Recommended) Capmul MCM (Oil) + Transcutol P (Surfactant) + Lutrol L 300 [3]High bioavailability; mimics clinical absorption.Complex preparation; requires precise ratios.
Co-Solvent System 10% DMSO + 20% PEG-400 + 70% SalineEasy to prepare; stable for short-term acute studies.DMSO can induce histamine release; PEG can affect GI motility.
Methylcellulose 0.5% CMC or Methylcellulose suspensionLow toxicity; standard for oral gavage.High Risk: Requires constant stirring; prone to settling and dosing errors.
Visualizing the Degradation Risk

ManidipineStability Active Active Manidipine (Dihydropyridine Ring) Light UV/Vis Light (<400 nm) Active->Light Inactive Inactive Pyridine Derivative + Benzophenone Light->Inactive Oxidation Effect Loss of Vasodilation Erratic BP Data Inactive->Effect

Figure 1: The photochemical degradation pathway of Manidipine. Exposure to standard lab lighting triggers oxidation, rendering the molecule pharmacologically inert [2].

Module 2: Physiological Variables & Methodology

The Problem: High standard deviation in BP readings; control animals showing "spikes" that mask drug effects. The Root Cause: Stress-induced sympathetic activation. Manidipine blocks T-type channels in the efferent arterioles (kidney) and L-type channels in the periphery [4]. High sympathetic tone (stress) overrides these subtle renal hemodynamic benefits.

FAQ: Tail-Cuff vs. Telemetry

Q: Can I use tail-cuff (plethysmography) for Manidipine studies? A: Proceed with extreme caution. Tail-cuff requires restraint and heating, which elevates baseline BP and heart rate (HR). This "white coat effect" in rats can mask the hypotensive trough of Manidipine.

  • Verdict: Telemetry is the gold standard for this drug class [5].

Q: If I must use tail-cuff, how do I minimize variability? A: Implement the "Dummy Run" Protocol :

  • Acclimatization: Handle animals daily for 7 days pre-study.

  • Sham Dosing: Perform oral gavage with water to normalize the stress response to the procedure.

  • Training: Place rats in the restrainer for 10–15 mins/day without measuring BP for 3 days.

  • Timing: Measure BP at the same time relative to the light/dark cycle (circadian rhythm affects T-type channel expression).

Anesthesia Warning

Do not use isoflurane for acute BP measurement of Manidipine. Isoflurane is a potent vasodilator and will synergize with the drug, causing profound hypotension that does not reflect conscious efficacy. Use conscious telemetry or Inactin (thiobutabarbital) for terminal experiments.

Module 3: PK/PD Correlation & Mechanism

The Problem: "Hysteresis" – Plasma concentration peaks, but BP reduction is delayed or sustained longer than expected. The Root Cause: Manidipine has high tissue affinity and lipophilicity. It partitions into the lipid bilayer of the cell membrane and approaches the calcium channel from within the membrane, not the cytoplasm. This creates a "reservoir" effect.

The Dual-Channel Advantage

Unlike Amlodipine (primarily L-type), Manidipine’s blockade of T-type channels in the renal efferent arterioles prevents glomerular hypertension [4, 6].

  • L-Type Block: Dilates Afferent Arteriole

    
     Increases Glomerular Pressure (Risk of damage).
    
  • T-Type Block (Manidipine): Dilates Efferent Arteriole

    
     Normalizes Glomerular Pressure (Renoprotection).
    
Visualizing the Mechanism of Action

ManidipineMechanism cluster_Channels Calcium Channel Targets Manidipine Manidipine (Lipophilic) Membrane Cell Membrane (Lipid Bilayer Reservoir) Manidipine->Membrane Partitions into L_Type L-Type Channel (Vascular Smooth Muscle) Membrane->L_Type Lateral Diffusion T_Type T-Type Channel (Renal Efferent Arteriole) Membrane->T_Type Lateral Diffusion Outcome1 Systemic Vasodilation (BP Reduction) L_Type->Outcome1 Outcome2 Reduced Glomerular Pressure (Renal Protection) T_Type->Outcome2

Figure 2: Manidipine partitions into the membrane lipid bilayer, allowing simultaneous blockade of L-type and T-type channels, leading to both systemic and renal benefits [4].

Summary Checklist for Researchers

Before declaring a "failed experiment," verify:

References

  • Kawabata, K., et al. (2024).[1] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Available at: [Link]

  • De Luca, M., et al. (2018).[2] Photodegradation of 1,4-dihydropyridine antihypertensive drugs: An updated review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Srikanth Reddy, S., & Suresh, G. (2019).[3] Design and in vivo Evaluation of Manidipine by Self-Nanoemulsifying Drug Delivery Systems. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Hayashi, K., et al. (2003).[4] Role of actions of calcium antagonists on efferent arterioles—with special references to glomerular hypertension. American Journal of Nephrology. Available at: [Link]

  • Kurtz, T.W., et al. (2005). Recommendations for blood pressure measurement in humans and experimental animals: Part 2: Blood pressure measurement in experimental animals. Hypertension. Available at: [Link]

  • Karakizlis, H., & Franz, I.W. (2011). Manidipine: A different dihydropyridine.[5][6] World Journal of Hypertension. Available at: [Link]

Sources

Optimization

Technical Support Center: Refinement of Manidipine Synthesis for Enhanced Yield and Purity

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of manidipine. Our goal is to provide a comprehensive resource that not only outlines a refined sy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of manidipine. Our goal is to provide a comprehensive resource that not only outlines a refined synthetic protocol but also offers practical troubleshooting advice to overcome common challenges, thereby increasing both the yield and purity of the final product. Drawing upon established methodologies and field-proven insights, this guide explains the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The Synthetic Pathway: A Refined Approach to Manidipine

The synthesis of manidipine is a multi-step process culminating in a modified Hantzsch dihydropyridine synthesis. The refined method presented here is optimized to minimize side-product formation and simplify purification, avoiding the need for cumbersome techniques like column chromatography.[1][2][3]

Overall Reaction Scheme

The synthesis can be broadly divided into two main stages:

  • Stage 1: Synthesis of the key intermediate, 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.

  • Stage 2: The Hantzsch condensation of this intermediate with m-nitrobenzaldehyde and methyl 3-aminocrotonate to form manidipine free base, followed by conversion to the hydrochloride salt.

Manidipine_Synthesis A 1-Benzhydryl-4-(2-hydroxyethyl)piperazine C Intermediate (Acetoacetate Ester) A->C Acylation (70-80°C) B Diketene B->C F Manidipine Free Base C->F Hantzsch Condensation (Reflux in Isopropanol) D m-Nitrobenzaldehyde D->F E Methyl 3-aminocrotonate E->F H Manidipine HCl F->H Salt Formation & Crystallization G HCl/Methanol G->H

Caption: High-level overview of the refined manidipine synthesis workflow.

Detailed Experimental Protocol

This protocol is a synthesis of best practices derived from established literature, aiming for high yield and purity.[1][4]

Stage 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate
  • Reaction Setup: In a suitable reaction vessel, charge 1-benzhydryl-4-(2-hydroxyethyl)piperazine.

  • Heating: Heat the reactant to 70-75°C with stirring.

  • Diketene Addition: Slowly add diketene dropwise, maintaining the temperature between 70-80°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 70-80°C for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and dissolve it in ethyl acetate. Wash the organic phase with water (3x) to remove any unreacted diketene and other water-soluble impurities.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oily substance. This intermediate is typically used in the next step without further purification.

Stage 2: Hantzsch Condensation and Salt Formation
  • Reaction Mixture: In a reaction flask, dissolve the crude intermediate from Stage 1, m-nitrobenzaldehyde, and methyl 3-aminocrotonate in isopropanol.

  • Hantzsch Condensation: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6-10 hours.[4] Monitor the formation of manidipine free base by HPLC.

  • Solvent Removal: After the reaction is complete, distill off the isopropanol under reduced pressure.

  • Initial Purification of Free Base: Dissolve the residue in ethyl acetate. Wash the organic layer with warm water (50-60°C) multiple times to remove water-soluble impurities.[4]

  • pH Adjustment and Isolation: Concentrate the ethyl acetate layer. Dissolve the residue in methanol and adjust the pH to 1-2 with a solution of hydrochloric acid in methanol. This will precipitate the manidipine as its hydrochloride salt. Stir and filter the solid.

  • Recrystallization for High Purity:

    • Dissolve the filtered solid in ethyl acetate and raise the pH to 9-10 with a sodium hydroxide solution to convert it back to the free base.

    • Separate the organic layer, wash with water, and concentrate.

    • Dissolve the concentrated free base in a mixed solvent system (e.g., ethyl acetate:isopropyl ether:n-hexane in a 1:3:6 ratio) and stir to induce crystallization of the pure manidipine free base.[1]

    • Filter and dry the purified manidipine free base.

  • Final Salt Formation: Dissolve the purified manidipine free base in a methanolic hydrochloric acid solution. Stir to induce crystallization.

  • Final Purification: The precipitated manidipine hydrochloride can be further purified by recrystallization from 95% methanol to achieve a purity of >99.5% with single impurities below 0.1%.[1]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of manidipine.

Troubleshooting_Manidipine Start Problem Encountered P1 Low Yield in Hantzsch Condensation (Stage 2) Start->P1 P2 High Impurity Levels in Final Product Start->P2 P3 Crystallization Issues (Free Base or HCl Salt) Start->P3 C1_1 Incomplete Reaction P1->C1_1 C1_2 Side Reactions P1->C1_2 C1_3 Suboptimal Reactant Ratio P1->C1_3 C2_1 Carryover of Impurities from Starting Materials P2->C2_1 C2_2 Formation of Side Products in Hantzsch Reaction P2->C2_2 C2_3 Ineffective Purification P2->C2_3 C3_1 Incorrect Solvent System P3->C3_1 C3_2 Presence of Oily Impurities P3->C3_2 C3_3 Rapid Cooling P3->C3_3 S1_1 Increase reaction time or temperature. Consider a catalyst (e.g., p-TSA). C1_1->S1_1 S1_2 Ensure anhydrous conditions. Check for degradation of reactants. C1_2->S1_2 S1_3 Verify stoichiometry of reactants. (See Table 2) C1_3->S1_3 S2_1 Check purity of starting materials. Purify intermediates if necessary. C2_1->S2_1 S2_2 Control reaction temperature and time. Optimize reactant ratios. C2_2->S2_2 S2_3 Repeat the free base purification step. Ensure correct pH adjustments. C2_3->S2_3 S3_1 Adjust solvent ratios or try alternative solvent systems. C3_1->S3_1 S3_2 Perform an additional wash or activated carbon treatment. C3_2->S3_2 S3_3 Allow for slow cooling to room temperature before chilling. C3_3->S3_3

Caption: A troubleshooting workflow for common issues in manidipine synthesis.

FAQs

Q1: The yield of the Hantzsch condensation step is consistently low. What are the likely causes and how can I improve it?

  • A1: Low yields in the Hantzsch reaction can stem from several factors. [5][6]

    • Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. While the protocol suggests 6-10 hours at reflux, some batches may require longer. Consider the use of a catalyst like p-toluenesulfonic acid (PTSA) which has been shown to improve yields in Hantzsch syntheses.[5]

    • Side Reactions: The Hantzsch reaction has several possible mechanistic pathways, and suboptimal conditions can favor the formation of by-products.[5][7] Ensure that your reactants are of high purity and that the reaction is conducted under anhydrous conditions, as water can interfere with the reaction.

    • Incorrect Stoichiometry: The molar ratios of the three components are critical. An excess of one reactant can lead to the formation of side products. Carefully verify the molar equivalents of the acetoacetate intermediate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate. A 1:1:1 molar ratio is generally optimal.[4]

Q2: My final manidipine hydrochloride product has a high level of impurities that are difficult to remove by recrystallization. What could be the source of these impurities?

  • A2: Persistent impurities can originate from starting materials or be generated during the reaction.

    • Starting Material Impurities: Impurities in the starting materials, particularly the acetoacetate intermediate, can be carried through the synthesis. If you suspect this, consider purifying the intermediate before the Hantzsch condensation.

    • Process-Related Impurities: The Hantzsch reaction itself can generate several impurities. These can include oxidation products of manidipine (the corresponding pyridine derivative), or products from side reactions of the intermediates.[8] Controlling the reaction temperature and minimizing the reaction time once the product is formed can help reduce the formation of these by-products.

    • Ineffective Purification: The purification of the manidipine free base is a crucial step. Ensure that the pH adjustments are accurate to ensure complete conversion between the free base and the salt. The use of a mixed solvent system for the crystallization of the free base is designed to selectively precipitate manidipine while leaving more polar or non-polar impurities in the mother liquor.[1]

Q3: I am having trouble with the crystallization of either the manidipine free base or the final hydrochloride salt. What can I do?

  • A3: Crystallization issues are often related to solvent choice, purity, and cooling rate.

    • Solvent System: The choice of solvent is critical. For the free base, the ethyl acetate/isopropyl ether/n-hexane system is effective. If you are getting an oil instead of a solid, you may need to adjust the solvent ratios. For the hydrochloride salt, 95% methanol is recommended.[1] If crystallization is slow, you can try adding a seed crystal.

    • Presence of Oily Impurities: If the product is oiling out, it may be due to the presence of impurities. An additional wash of the organic phase or treatment with activated carbon before crystallization may help.

    • Cooling Rate: Rapid cooling can lead to the formation of small crystals or an amorphous solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.

Q4: How can I effectively monitor the progress of the Hantzsch condensation reaction?

  • A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction. A stability-indicating RP-HPLC method can be used to track the consumption of the starting materials and the formation of manidipine.[9][10] A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[11] This will also allow you to monitor the formation of any major by-products in real-time.

Data Presentation: Optimizing for Yield and Purity

The following tables summarize key parameters and expected outcomes for the refined manidipine synthesis.

Table 1: Reactant Stoichiometry for Hantzsch Condensation

ReactantMolar RatioPurpose
2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate1The β-ketoester component that forms one part of the dihydropyridine ring.
m-Nitrobenzaldehyde~1.0The aldehyde component that provides the C4 position of the dihydropyridine ring. Using a slight excess (up to 1.1 eq) can sometimes drive the reaction to completion.[4]
Methyl 3-aminocrotonate~1.0The enamine component that provides the nitrogen and the other part of the dihydropyridine ring.

Table 2: Typical Yields and Purity at Key Stages

StageExpected YieldPurity (by HPLC)Notes
Stage 1: Crude Acetoacetate Intermediate~95-97%N/ATypically used directly in the next step without extensive purification.[1]
Stage 2: Manidipine Free Base (after crystallization)~45-50%>99%The yield is calculated from the acetoacetate intermediate. This step is crucial for removing the bulk of impurities.[1]
Final Product: Manidipine Hydrochloride~75-80%>99.5%The yield is for the final salt formation and recrystallization step. Single impurities should be <0.1%.[1]

Analytical Methods for Quality Control

Ensuring the purity of the final manidipine product is paramount. A validated, stability-indicating HPLC method is essential for this purpose.

Suggested HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 2.2).[11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 228 nm[11]

  • Column Temperature: 30°C

Under these conditions, manidipine should be well-resolved from its starting materials and major process-related impurities. Forced degradation studies have shown that manidipine is susceptible to degradation under acidic and basic conditions, and the resulting degradants should be separable from the main peak.[9][10]

References

  • CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google P
  • DISSOLUTION AND BIOAVAILABILITY ENHANCEMENT OF MANIDIPINE HYDROCHLORIDE SOLID DISPERSION PREPARED BY MELT TECHNIQUE By Miss Benc - DSpace at Silpakorn University. (URL: [Link])

  • Learning from the Hantzsch synthesis. (URL: [Link])

  • Enhancement of solubility and oral bioavailability of manidipine by formation of ternary solid dispersion with D-α-tocopherol polyethylene glycol 1000 succinate and copovidone - ResearchGate. (URL: [Link])

  • CN105924382A - S-Manidipine hydrochloride crystal form I and preparation method thereof - Google P
  • Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride - ResearchGate. (URL: [Link])

  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Full article: A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water - Taylor & Francis. (URL: [Link])

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (URL: [Link])

  • CN104292150A - Synthetic process of manidipine hydrochloride - Google P
  • Nanocrystal Formulation of Manidipine HCl: An Attempt to Enhance Solubility of Poorly Soluble Drug - Impactfactor.org. (URL: [Link])

  • CN104447513A - Preparation method for high-purity manidipine hydrochloride in beta crystalline form - Google P
  • CN102415998A - Manidipine hydrochloride solid dispersion and preparation method thereof - Google P
  • Production technique for synthesizing Manidipine Hydrochloride through separation with non-column chromatography - Patsnap Eureka. (URL: [Link])

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. (URL: [Link])

  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed. (URL: [Link])

  • CN102875451B - Improved method for synthesis process of manidipine hydrochloride - Google P
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography - Research Trend. (URL: [Link])

  • Manidipine EP Impurities & USP Related Compounds - SynThink. (URL: [Link])

  • Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC. (URL: [Link])

  • Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. (URL: [Link])

  • Design and in vivo Evaluation of Manidipine by Self- Nanoemulsifying Drug Delivery Systems - Semantic Scholar. (URL: [Link])

  • What is the mechanism of Manidipine Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Manidipine Hydrochloride in Pharmaceutical D - PharmaTutor. (URL: [Link])

  • Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation - Scholars Research Library. (URL: [Link])

Sources

Troubleshooting

Strategies to reduce inter-subject variability in manidipine pharmacokinetic data

Welcome to the Technical Support Center for Manidipine Pharmacokinetics (PK). Manidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker used primarily for hypertension[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Manidipine Pharmacokinetics (PK). Manidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker used primarily for hypertension[1]. While highly efficacious, researchers frequently encounter significant inter-subject variability in its PK data. This variability is mechanistically driven by its Biopharmaceutics Classification System (BCS) Class II status (low solubility, high permeability), extensive first-pass metabolism via CYP3A4, and 99% plasma protein binding[1][2].

This guide provides authoritative troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you stabilize your PK datasets.

Diagnostic Workflow for PK Variability

Before altering your experimental design, use the following decision tree to isolate the root cause of the inter-subject variability in your manidipine cohort.

G Start High PK Variability Detected in Cohort CheckFood Is dosing standardized with respect to food? Start->CheckFood FoodYes Yes CheckFood->FoodYes FoodNo No: Standardize Diet or use SNEDDS CheckFood->FoodNo CheckMetab Are CYP3A4 inhibitors/ inducers controlled? FoodYes->CheckMetab MetabNo No: Exclude GFJ, Ketoconazole, etc. CheckMetab->MetabNo MetabYes Yes CheckMetab->MetabYes CheckForm Is the formulation optimized for solubility? MetabYes->CheckForm FormNo No: Develop tSD or Lipid-based System CheckForm->FormNo FormYes Yes CheckForm->FormYes PBPK Conduct PBPK Modeling & Genotype (CYP3A5) FormYes->PBPK

Diagnostic decision tree for troubleshooting manidipine pharmacokinetic variability.

Module 1: Overcoming the "Food Effect" and Solubility Bottlenecks

Q: Why does my clinical or preclinical cohort show massive AUC fluctuations depending on when the subjects ate? A: Manidipine exhibits a profound positive "food effect." Because it is highly lipophilic, the presence of food stimulates the release of bile secretions, which act as natural surfactants. This solubilization effect increases the overall bioavailability of manidipine by approximately 50% without altering the actual rate of absorption (


 remains unchanged)[3][4].
Quantitative Impact of Food on Manidipine PK

Data summarized from a randomized crossover study of a 20 mg oral dose in healthy subjects[3].

Pharmacokinetic ParameterFasted State (Geometric Mean)Fed State (Geometric Mean)Statistical Significance

(ng/mL)
6.27.8

(NS)

(ng·h/mL)
19.127.2

(Significant)

(hours)
1.51.5Unchanged
Elimination Half-life (h) ~4 - 8~4 - 8Unchanged

Q: How can I formulate manidipine to bypass this food-dependent variability in my animal models? A: To eliminate the reliance on endogenous bile for solubilization, you must pre-solubilize the drug. The most effective strategies are Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) [5] or Ternary Solid Dispersions (tSD) utilizing D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) and copovidone[6].

Protocol: Preparation and Validation of Manidipine SNEDDS

This protocol creates a lipid-based system that spontaneously forms a nanoemulsion in the GI tract, masking the drug's lipophilicity and standardizing absorption[5].

  • Excipient Screening: Determine the solubility of manidipine in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P). Select the combination yielding the highest drug solubility.

  • Phase Diagram Construction: Titrate the surfactant/co-surfactant mixture (

    
    ) with the oil phase in aqueous media to identify the optimal nanoemulsion region (clear, isotropic mixtures).
    
  • Formulation: Dissolve manidipine into the optimized oil phase. Slowly add the

    
     under continuous magnetic stirring at 37°C until a homogenous, transparent mixture is formed.
    
  • Thermodynamic Stress Testing: Subject the formulation to 3 heating-cooling cycles (4°C and 45°C, 48 hours each) and centrifugation (3500 rpm for 30 mins) to ensure no phase separation or drug precipitation occurs.

  • Characterization: Disperse 1 mL of the SNEDDS in 250 mL of 0.1N HCl. Measure droplet size and zeta potential using dynamic light scattering (DLS).

  • Self-Validating Checkpoint: The system is only validated for in vivo use if the droplet size is < 50 nm , the Polydispersity Index (PDI) is < 0.4 , and the zeta potential is negative (e.g., ~ -5.0 mV) to prevent droplet coalescence[5]. If it fails, adjust the

    
     ratio.
    

Module 2: Controlling First-Pass Metabolism & CYP3A4 Fluctuations

Q: My formulation is optimized, but I am still seeing erratic plasma concentrations. What metabolic factors are at play? A: Manidipine undergoes extensive first-pass metabolism in both the intestinal wall and the liver, with 63% eliminated in feces and 31% in urine as inactive metabolites[1][7]. This metabolism is heavily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme[8]. Inter-subject variability in baseline CYP3A4 expression, or the inadvertent co-administration of CYP3A4 inhibitors (like grapefruit juice or ketoconazole) and inducers (like rifampicin), will drastically alter clearance rates[8][9].

Pathway Dose Oral Manidipine Dose (Highly Lipophilic) GI GI Tract Absorption (Enhanced by Food/Bile) Dose->GI IntestMetab Intestinal CYP3A4 First-Pass GI->IntestMetab Absorption HepaticMetab Hepatic CYP3A4 Extensive Metabolism IntestMetab->HepaticMetab Portal Vein Systemic Systemic Circulation (99% Protein Bound) HepaticMetab->Systemic Bioavailable Fraction Excretion Excretion (63% Feces, 31% Urine) Systemic->Excretion

Mechanistic pathway of manidipine absorption and CYP3A4-mediated first-pass metabolism.

Q: How do I mathematically account for this metabolic variability in trial design? A: Utilize Physiologically Based Pharmacokinetic (PBPK) modeling, specifically integrating Advanced Dissolution, Absorption, and Metabolism (ADAM) models[10].

Protocol: PBPK Modeling for CYP3A4 Variability
  • Input Physicochemical Parameters: Enter manidipine's specific data into the PBPK software (e.g., Simcyp): LogP, pKa, blood-to-plasma ratio, and intrinsic clearance (

    
    ) values derived from in vitro human liver microsome assays.
    
  • Define the Virtual Population: Generate a virtual cohort (e.g., n=100) that includes known population variances in CYP3A4 abundance (e.g., accounting for CYP3A5 expressers vs. non-expressers, which affects dihydropyridine clearance)[11].

  • Simulate Dosing States: Run simulations for both fasted and fed states, applying a diffusion layer model (DLM) to handle supersaturation and precipitation dynamics in the gut[10].

  • Self-Validating Checkpoint: Compare the simulated

    
     against historical clinical benchmarks (Target: ~19.1 ng·h/mL fasted, ~27.2 ng·h/mL fed)[3]. If the simulated variance exceeds 20% of the observed clinical variance, your input 
    
    
    
    or solubility parameters are inaccurate and must be recalibrated in vitro before proceeding to human trials.

Module 3: Pre-Analytical & Sampling Artifacts

Q: Could the variability be an artifact of how we are handling the blood samples? A: Absolutely. Manidipine is 99% bound to plasma proteins[1][8]. Highly lipophilic, highly protein-bound drugs are notoriously prone to non-specific binding (adsorption) to plastic collection tubes, pipette tips, and storage vials.

Troubleshooting Pre-Analytical Handling:

  • Material Selection: Switch from standard polypropylene tubes to low-binding or glass vials for all plasma storage and serial dilutions.

  • Extraction Efficiency: Ensure your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol utilizes a sufficiently non-polar solvent to disrupt the strong protein-drug binding.

  • Detection: Utilize HPLC with coulometric detection or LC-MS/MS, ensuring the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses[4].

References

  • Manidipine - ResearchGate Source: researchgate.net URL:[Link]

  • Food effect on the oral bioavailability of Manidipine: single dose, randomized, crossover study in healthy male subjects Source: academia.edu URL:[Link]

  • Manidipine: Uses & Dosage - MIMS Malaysia Source: mims.com URL: [Link]

  • Food effect on the oral bioavailability of Manidipine: single dose, randomized, crossover study in healthy male subjects - PubMed Source: nih.gov URL:[Link]

  • Cardiplot - National Drug Information Source: moph.go.th URL:[Link]

  • manidipine | Dosing & Uses - medtigo Source: medtigo.com URL: [Link]

  • What is Manidipine Hydrochloride used for? Source: patsnap.com URL:[Link]

  • Quantitative prediction of formulation-specific food effects and their population variability from in vitro data with the physiologically-based ADAM model Source: researchgate.net URL:[Link]

  • Pharmacokinetic drug–drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management - PMC Source: nih.gov URL:[Link]

  • Design and in vivo Evaluation of Manidipine by Self- Nanoemulsifying Drug Delivery Systems Source: semanticscholar.org URL:[Link]

  • Enhancement of solubility and oral bioavailability of manidipine by formation of ternary solid dispersion with D-α-tocopherol polyethylene glycol 1000 succinate and copovidone Source: researchgate.net URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Manidipine

Topic: Optimization of Manidipine Utility in Cellular Models & Minimization of Off-Target Artifacts Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Manidipine Utility in Cellular Models & Minimization of Off-Target Artifacts Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Introduction: The "Dirty" Utility of Manidipine

Welcome to the technical support hub for Manidipine (Manidipine dihydrochloride). While widely utilized as a third-generation dihydropyridine (DHP) L-type calcium channel blocker (


), Manidipine is not a "magic bullet." In our application lab, we frequently observe experimental artifacts arising from its distinct secondary pharmacology—specifically its inhibition of T-type calcium channels (

) and its physicochemical propensity for lysosomal sequestration.

This guide is designed to help you distinguish between on-target efficacy (L-type blockade) and off-target interference (T-type blockade, transporter inhibition, and lysosomotropism).

Module 1: The Selectivity Paradox (L-Type vs. T-Type)

The Issue: "I am observing effects on cell excitability or calcium transients at concentrations where L-type channels should be fully blocked, but the data suggests additional channel inhibition."

Technical Insight: Unlike first-generation DHPs (e.g., Nifedipine) which are highly selective for L-type channels, Manidipine exhibits a broader inhibitory profile. It is a dual blocker.[1]

  • Primary Target:

    
     / 
    
    
    
    (L-type)
    
    
    
    
    .
  • Secondary Target:

    
     (T-type) 
    
    
    
    Significant inhibition occurs at
    
    
    .

If you dose at


 (a common "sledgehammer" approach in screening), you are obliterating both channel families. This is beneficial for renal protection in vivo but catastrophic for mechanistic specificity in vitro.
Visualizing the Specificity Window

SpecificityWindow cluster_0 Concentration (Log Scale) c1 1 nM c2 10 nM c1->c2 c3 100 nM c2->c3 L_Type L-Type Blockade (On-Target) c2->L_Type Optimal Window c4 1 µM c3->c4 T_Type T-Type Blockade (Off-Target) c3->T_Type Loss of Selectivity c5 10 µM c4->c5 Cyto Cytotoxicity / P-gp (Non-Specific) c5->Cyto Toxicity Risk

Caption: Figure 1. The Therapeutic Window. To maintain L-type specificity, concentrations must remain below 100 nM. Above this threshold, T-type channels and transporters are affected.

Troubleshooting Protocol: Defining Your

Objective: Establish the minimum effective concentration (MEC) for your specific cell line.

  • Preparation: Prepare Manidipine stock in DMSO. Note: DHPs are light-sensitive. Perform all handling under yellow light or low light.

  • Titration Matrix:

    • Control: Vehicle (DMSO < 0.1%).

    • Log-Scale Dosing: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Readout:

    • Primary: Calcium imaging (Fluo-4 or Fura-2) stimulated by high

      
       (depolarization).
      
    • Secondary: Viability (ATP/CellTiter-Glo) to rule out toxicity.

  • Validation Step:

    • Use Mibefradil (a T-type selective blocker) as a comparator.[2]

    • If Manidipine at 100 nM mimics the effect of Mibefradil at 1 µM, your effect is likely T-type mediated.

Module 2: Lysosomal Sequestration (The "Vacuole" Artifact)

The Issue: "My cells look granular or vacuolated after 24-48 hours of treatment, even at non-toxic doses."

Technical Insight: Manidipine is a Cationic Amphiphilic Drug (CAD) (LogP > 1, pKa > 6).[3] It permeates cell membranes via passive diffusion but becomes protonated and trapped within the acidic environment of the lysosome (pH ~4.5).[4]

  • Consequence: This leads to lysosomal swelling (vacuolization) and phospholipidosis. This is a physicochemical artifact, not necessarily a target-mediated toxicity, but it will alter autophagic flux and metabolic stability.

FAQ: Is it Toxicity or Trapping?
FeatureLysosomal Trapping (Artifact)Cytotoxicity (Apoptosis/Necrosis)
Morphology Distinct, clear vacuoles; membrane intact.Cell shrinkage, blebbing, detachment.
Reversibility Often reversible upon drug washout.Irreversible.[5]
Mitochondrial Potential Usually normal initially.Depolarized (low TMRE/JC-1 signal).
LysoTracker Staining Increased intensity (dye trapping).Decreased or diffuse.
Mitigation Workflow
  • Washout Test: Remove Manidipine-containing media. Replace with fresh media. If vacuoles resolve within 4-6 hours, it is lysosomal trapping.

  • Competition Assay: Co-incubate with Ammonium Chloride (

    
    )  (10 mM). 
    
    
    
    alkalinizes the lysosome, preventing the protonation and trapping of Manidipine.
    • Result: If vacuolization is prevented by

      
      , the effect is purely physicochemical trapping.
      

Module 3: Transporter Interference (MDR & P-gp)

The Issue: "I am using Manidipine in a combination study with chemotherapeutics (e.g., Paclitaxel/Doxorubicin), and the potency of the chemo is higher than expected."

Technical Insight: Manidipine is a known inhibitor of P-glycoprotein (P-gp/ABCB1) . It can reverse Multidrug Resistance (MDR) by preventing the efflux of other drugs.

  • Mechanism: Manidipine binds to P-gp and inhibits its pump function.

  • Experimental Artifact: If you are screening drug combinations, Manidipine may falsely appear "synergistic" by simply increasing the intracellular retention of the partner drug, rather than acting via a calcium-signaling pathway.

Validation Protocol:

  • Control: Run the same combination using Verapamil (a known P-gp inhibitor) as a positive control for efflux inhibition.

  • Negative Control: Use a calcium channel blocker with lower P-gp affinity (e.g., Amlodipine has different kinetics, though many DHPs interact with P-gp; genetic knockdown of

    
     is the superior control here).
    

Module 4: Experimental Logic & Decision Tree

Use this workflow to diagnose the source of your experimental observations.

TroubleshootingTree Start Observation: Unexpected Cellular Effect DoseCheck Is Dose > 100 nM? Start->DoseCheck YesDose Yes (>100 nM) DoseCheck->YesDose High Conc. NoDose No (<100 nM) DoseCheck->NoDose Low Conc. TType Suspect T-Type (Cav3.x) Interference YesDose->TType VacuoleCheck Are Vacuoles Present? NoDose->VacuoleCheck YesVac Yes VacuoleCheck->YesVac NoVac No VacuoleCheck->NoVac LysoTrap Lysosomal Trapping. Perform Washout Test. YesVac->LysoTrap ValidLType Likely On-Target (L-Type). Validate with siRNA. NoVac->ValidLType

Caption: Figure 2. Diagnostic Decision Tree. Use this logic flow to categorize observed effects as on-target or off-target based on concentration and morphology.

References

  • Suzuki, S., et al. (2009). "Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3)." European Journal of Pharmacology.

  • Uneyama, H., et al. (1999).[6] "Selectivity of Dihydropyridines for Cardiac L-type and Sympathetic N-type Ca2+ Channels." European Journal of Pharmacology.

  • Zhou, J., et al. (2023). "Targeting NFAT2 for Reversing the P-gp-Mediated Multidrug Resistance to Paclitaxel by Manidipine." Cancers.

  • BioIVT. (2024). "Lysosomal Trapping - ADME Research Services."[4][7] BioIVT Technical Brief.

  • Takahashi, K., et al. (2002). "Manidipine: a review of its use in the management of hypertension." Drugs.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Manidipine versus Enalapril on Proteinuria in Diabetic Nephropathy Models: A Technical Guide

[label="STZ-Induced\nDiabetic Model", fillcolor="#F1F3F4", fontcolor="#2021 The Hemodynamic Challenge in Diabetic Nephropathy Diabetic nephropathy (DN) is fundamentally driven by a combination of metabolic toxicity and g...

Author: BenchChem Technical Support Team. Date: March 2026

[label="STZ-Induced\nDiabetic Model", fillcolor="#F1F3F4", fontcolor="#2021

The Hemodynamic Challenge in Diabetic Nephropathy

Diabetic nephropathy (DN) is fundamentally driven by a combination of metabolic toxicity and glomerular hemodynamic dysfunction. In the early stages of DN, hyperglycemia induces a paradoxical state of glomerular hyperfiltration. This is characterized by severe vasodilation of the afferent arteriole coupled with relative constriction of the efferent arteriole, leading to a dramatic rise in intraglomerular pressure. Over time, this mechanical stress damages the glomerular filtration barrier, resulting in progressive proteinuria and glomerulosclerosis.

For researchers and drug development professionals, evaluating antihypertensive agents in DN models requires looking beyond systemic blood pressure reduction. The therapeutic benchmark is the agent's ability to normalize intraglomerular pressure and halt protein leakage. This guide objectively compares two distinct pharmacological approaches: Enalapril (an Angiotensin-Converting Enzyme inhibitor) and Manidipine (a third-generation Calcium Channel Blocker).

Mechanistic Divergence: Calcium Channel Blockade vs. RAAS Inhibition

Understanding the distinct mechanisms of action at the microvascular level is critical for interpreting experimental outcomes in DN models.

Enalapril (The ACE Inhibitor Standard): Enalapril mitigates proteinuria by blocking the systemic and local Renin-Angiotensin-Aldosterone System (RAAS) [1.8]. Angiotensin II preferentially constricts the efferent arteriole. By inhibiting its production, enalapril induces targeted efferent vasodilation, which acts as a "pressure release valve" for the glomerulus, effectively lowering intraglomerular pressure and reducing albuminuria[1].

Manidipine (The Third-Generation CCB Advantage): Historically, first-generation dihydropyridine calcium channel blockers (CCBs) like nifedipine were contraindicated for proteinuric DN because they exclusively block L-type calcium channels located on the afferent arteriole[2]. This isolated afferent dilation increases blood flow into the glomerulus without providing an exit, paradoxically worsening intraglomerular hypertension and proteinuria[2].

Manidipine circumvents this flaw through dual-channel blockade. It blocks both L-type channels (afferent) and T-type calcium channels, which are uniquely localized on postglomerular efferent arterioles[3]. By dilating both the inflow and outflow tracts simultaneously, manidipine mimics the hemodynamic protection of ACE inhibitors, reducing microalbuminuria without negatively impacting the glomerular filtration rate (GFR)[4].

G Manidipine Manidipine (3rd Gen CCB) LType L-Type Calcium Channels (Afferent Arteriole) Manidipine->LType Blocks TType T-Type Calcium Channels (Efferent Arteriole) Manidipine->TType Blocks Enalapril Enalapril (ACE Inhibitor) ACE Angiotensin-Converting Enzyme (Local RAAS) Enalapril->ACE Inhibits Afferent Afferent Arteriole Dilation LType->Afferent Induces Efferent Efferent Arteriole Dilation TType->Efferent Induces ACE->Efferent Prevents Ang II Constriction Intraglomerular Reduced Intraglomerular Pressure Afferent->Intraglomerular Balances Inflow Efferent->Intraglomerular Facilitates Outflow Proteinuria Decreased Proteinuria Intraglomerular->Proteinuria Hemodynamic Protection

Mechanistic comparison of Manidipine and Enalapril on glomerular hemodynamics.

Experimental Methodology: Validating Antiproteinuric Efficacy In Vivo

To reliably compare Manidipine and Enalapril, researchers must employ a self-validating experimental protocol. The Streptozotocin (STZ)-induced diabetic rat model is the gold standard, provided strict quality control gates are implemented to prevent data skew from non-responders.

Step-by-Step Protocol: STZ-Induced Diabetic Nephropathy Model

1. Disease Induction (Day 0):

  • Action: Administer a single intraperitoneal injection of STZ (50–60 mg/kg) dissolved in cold citrate buffer (pH 4.5) to adult Wistar or Sprague-Dawley rats.

  • Causality: STZ selectively enters pancreatic β-cells via the GLUT2 transporter, causing DNA alkylation and necrosis. This mimics Type 1 diabetes, initiating the systemic hyperglycemia required to drive downstream renal hypertrophy and hyperfiltration.

2. Model Validation Gate (Day 3):

  • Action: Measure fasting blood glucose via tail vein prick. Exclude any animal with blood glucose < 250 mg/dL.

  • Causality: This is a critical self-validating step. Including animals with partial β-cell destruction will result in spontaneous recovery of insulin production, confounding long-term proteinuria endpoints.

3. Baseline Nephropathy Screening (Week 4):

  • Action: House rats in metabolic cages for 24 hours to collect urine. Measure baseline Urinary Albumin Excretion (UAE).

  • Causality: Proteinuria onset is heterogeneous. Randomizing animals based strictly on body weight rather than baseline UAE will destroy the statistical power of the study. Stratify cohorts based on equivalent baseline microalbuminuria.

4. Treatment Phase (Weeks 4 to 16):

  • Action: Randomize validated rats into three groups: Vehicle (Diabetic Control), Manidipine (e.g., 3-5 mg/kg/day via oral gavage), and Enalapril (e.g., 5-10 mg/kg/day via oral gavage). Include a non-diabetic Sham group.

  • Causality: Daily oral gavage ensures exact dosing, which is critical when comparing the pharmacokinetic profiles of a long-acting CCB versus an ACE inhibitor.

5. Endpoint Analysis (Week 16):

  • Action: Assess terminal GFR (via FITC-sinistrin or inulin clearance) and perform histological scoring of glomerulosclerosis (PAS and Masson's trichrome staining).

Workflow Induction 1. STZ Induction (Diabetic Model) Validation 2. Model Validation (BG > 250 mg/dL) Induction->Validation Baseline 3. Baseline UAE Screening Validation->Baseline Randomization 4. Randomization (Stratified by UAE) Baseline->Randomization Treatment 5. Treatment Phase (12 Weeks) Randomization->Treatment Analysis 6. Endpoint Analysis (Histology & GFR) Treatment->Analysis

Self-validating in vivo experimental workflow for diabetic nephropathy models.

Quantitative Data Synthesis: Comparative Outcomes

Experimental and clinical data reveal nuanced differences between these two agents. While Enalapril is often viewed as the undisputed champion of proteinuria reduction in non-diabetic chronic kidney disease[1], Manidipine exhibits highly competitive efficacy in diabetic models due to its unique T-type channel blockade and metabolic neutrality[3].

Pharmacological ParameterManidipine (3rd Gen CCB)Enalapril (ACE Inhibitor)1st Gen CCBs (e.g., Nifedipine)
Afferent Arteriole Effect VasodilationMinimal direct effectVasodilation
Efferent Arteriole Effect Vasodilation (T-type block)Vasodilation (Ang II block)No effect
Intraglomerular Pressure Decreased / StabilizedDecreasedIncreased
Proteinuria Reduction High (Effective in Microalbuminuria)High (Standard of Care)Worsened or Unchanged
Systemic BP Reduction HighHighHigh
Metabolic Impact Improves insulin sensitivityNeutralNeutral to Negative
GFR Preservation Equivalent to ACEiEquivalent to 3rd Gen CCBRapid Decline in DN

Data synthesis derived from comparative clinical and experimental trials evaluating renal function decline and urinary albumin excretion[4],[2],[1].

Translational Insights for Drug Development

For drug developers constructing combination therapies or seeking alternatives for patients intolerant to ACE inhibitors (e.g., due to chronic cough or hyperkalemia), Manidipine represents a highly viable scaffold.

  • Renoprotective Equivalence: In clinical evaluations of normotensive Type 2 diabetic patients with microalbuminuria, manidipine demonstrated an equivalent capacity to delapril (an ACE inhibitor closely related to enalapril) in reducing urinary albumin excretion without negatively altering systemic renal function[4].

  • Metabolic Synergy: Unlike older antihypertensives, manidipine has been shown to improve insulin sensitivity, a critical independent factor in slowing the progression of diabetic nephropathy and associated cardiovascular diseases[3].

  • Combination Potential: The distinct but complementary mechanisms of efferent dilation (T-type blockade vs. RAAS inhibition) make the combination of a 3rd generation CCB and an ACE inhibitor a potent strategy for refractory diabetic proteinuria[3].

References

  • Source: jmatonline.
  • Source: tandfonline.
  • Source: ahajournals.
  • Efficacy and tolerability of manidipine in the treatment of hypertension in patients with non-diabetic chronic kidney disease without glomerular disease.

Sources

Comparative

A Comparative Analysis of Peripheral Edema Incidence: Manidipine vs. Amlodipine

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Clinical Methodology Guide Executive Summary Dihydropyridine calcium channel blockers (DHP-CCBs)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Clinical Methodology Guide

Executive Summary

Dihydropyridine calcium channel blockers (DHP-CCBs) are a cornerstone in the management of essential hypertension. However, their clinical efficacy is frequently undermined by peripheral edema—a dose-dependent adverse event that severely impacts patient adherence and quality of life[1].

As drug development professionals, we must look beyond basic blood pressure reduction and evaluate the microvascular hemodynamics dictated by receptor subtype selectivity. This guide objectively compares amlodipine (a widely prescribed L-type CCB) with manidipine (a highly lipophilic L/T-type CCB), analyzing the mechanistic causality behind their differing edema profiles, synthesizing quantitative clinical data, and providing a self-validating experimental protocol for quantifying interstitial fluid accumulation in clinical trials.

Mechanistic Causality: The Hemodynamics of CCB-Induced Edema

To understand the divergence in peripheral edema incidence between these two agents, we must examine their distinct pharmacological interactions with calcium channel subtypes in the microcirculation[2].

Peripheral edema induced by CCBs is not a result of systemic fluid retention or heart failure; rather, it is a localized phenomenon driven by intracapillary hypertension .

  • Amlodipine (L-Type Selectivity): Amlodipine primarily blocks L-type voltage-gated calcium channels, which are densely expressed in the smooth muscle cells of pre-capillary arterioles. This blockade causes profound pre-capillary vasodilation. However, because L-type channels are sparse in post-capillary venules, these vessels do not dilate commensurately. This mismatch creates a severe hydrostatic pressure gradient, forcing plasma water to extravasate into the interstitial space[2][3].

  • Manidipine (Dual L/T-Type Blockade): Manidipine is a third-generation DHP-CCB characterized by high lipophilicity and dual L-type and T-type calcium channel blocking activity. T-type channels are distributed across both pre-capillary arterioles and post-capillary venules. By antagonizing T-type channels, manidipine induces balanced vasodilation across the capillary bed. This prevents the spike in intracapillary hydrostatic pressure, effectively neutralizing the primary driver of fluid extravasation[3]. Additionally, manidipine induces significantly less sympathetic nervous system activation compared to amlodipine, further protecting against edema[4].

MechanisticPathway Amlodipine Amlodipine (L-type CCB) PreCapA Pre-capillary Vasodilation Amlodipine->PreCapA NoPostCap No Post-capillary Dilation Amlodipine->NoPostCap Manidipine Manidipine (L/T-type CCB) PreCapM Pre-capillary Vasodilation Manidipine->PreCapM PostCapM Post-capillary Venodilation Manidipine->PostCapM T-type Blockade HighPress Increased Intracapillary Hydrostatic Pressure PreCapA->HighPress NoPostCap->HighPress NormPress Balanced Intracapillary Hydrostatic Pressure PreCapM->NormPress PostCapM->NormPress Edema High Incidence of Peripheral Edema HighPress->Edema NoEdema Low Incidence of Peripheral Edema NormPress->NoEdema

Mechanistic divergence in CCB-induced peripheral edema between Amlodipine and Manidipine.

Quantitative Clinical Data

A comprehensive meta-analysis of high-quality, head-to-head randomized controlled trials (RCTs) encompassing 838 patients provides a definitive quantitative comparison between manidipine (10–20 mg/day) and amlodipine (5–10 mg/day)[4].

While both drugs demonstrated statistically equivalent antihypertensive efficacy, the safety profiles diverged significantly, driven almost entirely by the incidence of peripheral ankle edema[4][5].

Table 1: Comparative Efficacy and Edema Incidence (Meta-Analysis Data)
Clinical ParameterManidipine (20 mg/day)Amlodipine (10 mg/day)Relative Risk (RR) / Effect SizeStatistical Significance
Systolic BP Reduction EquivalentEquivalentEffect Size: -0.01

(NS)
Diastolic BP Reduction EquivalentEquivalentEffect Size: -0.08

(NS)
Total Adverse Events Lower IncidenceHigher IncidenceRR: 0.69 (0.56–0.85)

Peripheral (Ankle) Edema ~4% Incidence~15-19% IncidenceRR: 0.35 (0.22–0.54)

Absolute Risk Difference -11.3%BaselineN/A

Data synthesized from Challet et al. (2010)[4] and clinical trial registries[3][5].

Experimental Methodology: Self-Validating Quantification of Peripheral Edema

Historically, clinical trials have relied on subjective patient self-reporting or rudimentary visual grading to assess peripheral edema. For rigorous drug development, we require an objective, reproducible metric.

Direct Segmental Multi-Frequency Bioelectrical Impedance Analysis (DSM-BIA) has emerged as the gold standard. By measuring the ratio of Extracellular Water (ECW) to Total Body Water (TBW), DSM-BIA directly captures the mechanistic endpoint of capillary leakage[1].

To ensure trustworthiness, the following protocol is designed as a self-validating system utilizing internal baseline controls and orthogonal validation.

Step-by-Step Protocol

Phase 1: Standardization & Internal Control Establishment

  • Environmental Equilibration: Instruct patients to fast for 8 hours and empty their bladders. Patients must rest in a supine position for exactly 15 minutes in a temperature-controlled room (22–24°C). Causality: This controls for transient orthostatic hydrostatic pressure variations and acute hydration shifts, ensuring baseline reproducibility.

  • Baseline DSM-BIA Acquisition: Attach tetrapolar tactile electrodes to the patient's bilateral hands and feet. Apply multi-frequency currents (1, 5, 50, 250, 500, and 1000 kHz).

  • Data Extraction: Record the baseline ECW/TBW ratio and segmental edema scores specifically for the lower extremities. Causality: Low-frequency currents bypass cell membranes to measure ECW (interstitial fluid), while high-frequency currents penetrate cells to measure TBW. The ratio acts as the patient's internal baseline control.

Phase 2: Intervention & Orthogonal Validation 4. Double-Blind Randomization: Randomize the cohort 1:1 to receive either Amlodipine (10 mg/day) or Manidipine (20 mg/day) for a 12-week longitudinal period. 5. Orthogonal Validation (Subset Analysis): In a randomly selected 20% subset of the cohort, perform concurrent water displacement plethysmography (measuring ankle-foot volume) alongside the BIA. Causality: Correlating the novel BIA impedance metrics with the physical volumetric displacement creates a self-validating data loop, proving that an increase in the ECW/TBW ratio strictly corresponds to physical swelling.

Phase 3: Endpoint Quantification 6. Longitudinal Measurement: Repeat the DSM-BIA protocol at Weeks 4, 8, and 12 under identical environmental conditions. 7. Statistical Analysis: Calculate the


ECW/TBW. A statistically significant elevation in the ECW/TBW ratio from baseline in the lower extremities objectively defines the onset and severity of peripheral edema.

ProtocolWorkflow Step1 1. Patient Enrollment (Mild-Moderate Hypertension) Step2 2. Baseline DSM-BIA (Measure ECW/TBW Ratio) Step1->Step2 Step3 3. Double-Blind Randomization Step2->Step3 ArmA Amlodipine (10mg/day) Step3->ArmA ArmB Manidipine (20mg/day) Step3->ArmB Step4 4. Longitudinal Follow-up (4 to 12 Weeks) ArmA->Step4 ArmB->Step4 Step5 5. Endpoint DSM-BIA (Segmental Edema Score) Step4->Step5 Step6 6. Statistical Analysis (Δ ECW/TBW vs Baseline) Step5->Step6

Clinical workflow for objectively quantifying CCB-induced peripheral edema using DSM-BIA.

Implications for Drug Development

The comparative analysis between manidipine and amlodipine highlights a critical lesson in cardiovascular drug development: receptor subtype selectivity dictates tolerability . While L-type blockade is sufficient for systemic blood pressure reduction, the failure to address post-capillary hemodynamics leads to a 15-19% incidence of peripheral edema, driving treatment withdrawal[3].

Manidipine's incorporation of T-type channel blockade represents a refined pharmacological approach, reducing the relative risk of ankle edema by 65% (RR=0.35) without compromising antihypertensive efficacy[4]. For researchers designing next-generation vasodilators, targeting balanced pre- and post-capillary hemodynamics is essential for maximizing both patient adherence and long-term clinical outcomes.

References

  • Manidipine Versus Amlodipine in Patients With Hypertension - ClinicalTrials. Veeva.
  • Double-blind, randomized, parallel-group, multi-center study to evaluate the effects of mandipine 20 mg vs. amlodipine 10 mg. EU Clinical Trials Register.
  • Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials. PMC.
  • The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Consider
  • Calcium channel blockers for hypertension: old, but still useful. CPP: Cardiovascular Prevention and Pharmacotherapy.

Sources

Validation

Pharmacokinetic Interaction and Bioequivalence Guide: Manidipine and Delapril Co-Administration

Executive Summary & Mechanistic Rationale Combination therapy utilizing manidipine (a highly lipophilic third-generation dihydropyridine calcium channel blocker) and delapril (a non-sulfhydryl angiotensin-converting enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Combination therapy utilizing manidipine (a highly lipophilic third-generation dihydropyridine calcium channel blocker) and delapril (a non-sulfhydryl angiotensin-converting enzyme inhibitor) provides a1[1]. As a Senior Application Scientist, I approach the evaluation of their co-administration not just through clinical outcomes, but through the rigorous lens of pharmacokinetic (PK) interactions and bioanalytical validation.

The rationale for this specific fixed-dose combination (10 mg manidipine / 30 mg delapril) lies in their complementary mechanisms of action. Manidipine selectively inhibits 2, providing gradual and sustained arterial vasodilation[2]. Concurrently, delapril undergoes esterolysis in vivo to its active diacid metabolites, suppressing the 3 (RAAS)[3]. Co-administration neutralizes counter-regulatory mechanisms without overlapping toxicity profiles.

G Manidipine Manidipine (10 mg) Calcium Channel Blocker CaChannel Inhibits L-type Ca2+ Channels Manidipine->CaChannel Delapril Delapril (30 mg) ACE Inhibitor ACE Inhibits Angiotensin Converting Enzyme Delapril->ACE Vasodilation Arterial Vasodilation CaChannel->Vasodilation RAAS Decreased Angiotensin II & Aldosterone ACE->RAAS Synergy Synergistic Blood Pressure Reduction & Target Organ Protection Vasodilation->Synergy RAAS->Synergy

Dual mechanistic pathways of manidipine and delapril achieving synergistic blood pressure reduction.

Comparative Pharmacokinetic Profiling: Monotherapy vs. Co-Administration

To establish the viability of a fixed-dose combination, we must verify that the PK profile of neither active pharmaceutical ingredient (API) is significantly perturbed by the other. A pivotal 4 evaluated the single-dose PK interaction of 10 mg manidipine and 30 mg delapril in healthy volunteers[4].

Causality Insight: Manidipine is subject to extensive first-pass metabolism. When co-administered with delapril, minor alterations in gastrointestinal transit times can slightly blunt the absorption rate. The data reflects a minor decrease in manidipine's maximum plasma concentration (


) by 19% and total exposure (

) by 11%[5]. However, because the 90% confidence intervals (CI) remain strictly within the regulatory acceptance limits for 5 (70-143% for

and 80-125% for AUC), this interaction is clinically negligible[5]. Delapril's bioavailability remains virtually unaffected[4].
Table 1: Pharmacokinetic Parameter Variance (Co-Administration vs. Monotherapy)
Analyte / MetabolitePK ParameterRelative Change (%)90% Confidence IntervalClinical Implication
Manidipine

-19%70% – 143%Bioequivalent; no dose adjustment needed

-11%80% – 125%Bioequivalent
M-XIII (Manidipine Met.)

-17%70% – 143%Proportional to parent drug

-18%80% – 125%Proportional to parent drug
Delapril

-7%70% – 143%Bioequivalent; unaffected by manidipine

+4%80% – 125%Bioequivalent
M2 (Inactive Delapril Met.)

/

-13%N/ANegligible impact on efficacy

Note: Active delapril metabolites M1 and M3 showed negligible PK alterations during co-administration[4]. Apparent elimination half-lives (


) and mean residence times were unaltered across all treatments[5].

Validated Bioanalytical Methodology (LC-MS/MS)

Robust PK interaction studies rely on highly sensitive and selective bioanalytical methods. The quantification of manidipine and delapril in human plasma requires overcoming significant matrix effects while capturing analytes at 6 (Lower Limit of Quantification: ~0.1 ng/mL)[6].

Below is the self-validating Liquid-Liquid Extraction (LLE) and LC-MS/MS protocol utilized to generate the PK data.

Protocol Causality: We utilize a highly non-polar solvent mixture (MTBE:Hexane) because manidipine is highly lipophilic. This selectively partitions the analytes into the organic phase while leaving endogenous phospholipids and polar plasma proteins in the aqueous phase, effectively eliminating ion suppression during electrospray ionization (ESI)[6].

Step-by-Step Extraction Workflow:
  • Sample Aliquoting & IS Spiking: Transfer 200 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of Internal Standard (IS) working solution (e.g., desipramine, 250 ng/mL)[6]. The IS acts as an internal control to normalize any volumetric losses during extraction.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of Methyl-t-butyl ether (MTBE) and Hexane in a 4:1 (v/v) ratio[6].

  • Phase Separation: Vortex the mixture vigorously for 10 minutes to ensure complete mass transfer, followed by centrifugation at 10,000 rpm for 15 minutes[6].

  • Evaporation: Carefully transfer 800 µL of the organic supernatant to a clean glass tube. Evaporate to complete dryness under a gentle nitrogen stream at 30°C[6]. Nitrogen prevents oxidative degradation of the dihydropyridine ring.

  • Reconstitution & Analysis: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for high-specificity quantification[5].

G Sample Human Plasma Sample (Spiked with Internal Standard) LLE Liquid-Liquid Extraction (MTBE:Hexane 4:1 v/v) Sample->LLE Isolates lipophilic drugs Centrifuge Vortex & Centrifugation (10,000 rpm, 15 min) LLE->Centrifuge Phase separation Evaporation Nitrogen Evaporation (30°C to dryness) Centrifuge->Evaporation Supernatant transfer Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Concentrates analytes LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Injection PK Pharmacokinetic Parameter Calculation LCMS->PK Quantification

Step-by-step bioanalytical workflow for LC-MS/MS quantification of manidipine and delapril.

Population Pharmacokinetics: Steady-State Dynamics in Young vs. Elderly

Drug development must account for physiological changes in target demographics. A subsequent study evaluated the 7 of the fixed combination (10 mg manidipine / 30 mg delapril) over a 7-day once-daily dosing period, comparing young healthy volunteers to elderly subjects[7].

Causality Insight: In elderly populations, age-related declines in hepatic cytochrome P450 enzymatic activity and reduced splanchnic blood flow naturally delay the clearance of hepatically metabolized drugs like manidipine.

  • Young Subjects: At steady-state, manidipine

    
     and 
    
    
    
    were slightly lower (-8% and -12%) compared to a single dose, with a longer
    
    
    (+45%), indicating negligible accumulation[8].
  • Elderly Subjects: At steady-state, manidipine

    
     was comparable (-4%) to a single dose, but 
    
    
    
    increased by 13%, and the elimination half-life (
    
    
    ) was prolonged 2.4-fold[7].
  • Cross-Population Comparison: When comparing elderly to young subjects at steady-state, peak concentrations of manidipine and delapril shifted by +35% and -15% respectively, while AUCs increased by +70% and +9.7%[]. Despite higher overall drug exposure in the elderly, the pharmacokinetic and pharmacodynamic profiles proved highly tolerable, and the fixed combination remained bioequivalent to the mono-ingredient tablets[7].

References

  • Stockis, A., et al. "Pharmacokinetics and tolerability of a new manidipine and delapril fixed oral combination in young and elderly subjects." Arzneimittelforschung, 2004. 7

  • Otero, M. L. "Manidipine–delapril combination in the management of hypertension." Vascular Health and Risk Management, Dove Medical Press, 2007. 1

  • Stockis, A., et al. "Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers." Arzneimittelforschung, 2003. 4

  • Todeschini, V., et al. "Development and validation of a dissolution method for delapril and manidipine combination tablets..." Journal of Pharmaceutical Analysis, 2015. 2

  • Jing, J., et al. "Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma." Biomedical Chromatography, 2007. 6

Sources

Comparative

A Comparative Study on the Vasodilation of Afferent and Efferent Renal Arterioles by Manidipine

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals [1][2][3][4][5][6][7] Executive Summary: The Renal Hemodynamic Paradox In the management of hypertension...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

[1][2][3][4][5][6][7]

Executive Summary: The Renal Hemodynamic Paradox

In the management of hypertension, particularly in patients with chronic kidney disease (CKD) or diabetes, the reduction of systemic blood pressure does not always equate to renal protection. This discrepancy is often driven by the "Renal Hemodynamic Paradox." Traditional dihydropyridine calcium channel blockers (CCBs), such as amlodipine and nifedipine, primarily dilate the afferent arteriole.[1] While this lowers systemic resistance, it transmits systemic pressure directly into the glomerulus, potentially increasing glomerular capillary pressure (


) and exacerbating hyperfiltration injury.

Manidipine , a third-generation lipophilic dihydropyridine, distinguishes itself through a dual mechanism of action.[2][3] By inhibiting both L-type and T-type calcium channels, manidipine elicits balanced vasodilation of both the afferent and efferent arterioles.[4][5] This guide provides a technical comparison of these hemodynamic profiles, supported by experimental data and mechanistic protocols.

Mechanistic Profiling: The L/T-Type Differentiator

The differential impact of CCBs on renal microcirculation is dictated by the distribution of calcium channel subtypes within the renal vasculature.

  • L-type Ca²⁺ Channels (Cav1.2): Predominantly located on the afferent arteriole (pre-glomerular). Blockade results in afferent dilation and increased glomerular perfusion pressure.

  • T-type Ca²⁺ Channels (Cav3.1/3.2): Expressed on both afferent and, crucially, efferent arterioles (post-glomerular). Blockade results in efferent dilation, facilitating the outflow of blood from the glomerulus and reducing intraglomerular pressure.[1]

Visualization: Differential Arteriolar Impact

The following diagram illustrates the hemodynamic consequences of L-type exclusive blockade versus L/T-type dual blockade.

RenalHemodynamics cluster_0 Traditional CCBs (Amlodipine/Nifedipine) cluster_1 Manidipine Trad_Mech Mechanism: L-Type Blockade Only Trad_Aff Afferent Arteriole: Significant Dilation Trad_Mech->Trad_Aff Blocks CaV1.2 Trad_Eff Efferent Arteriole: No Effect / Constriction Trad_Mech->Trad_Eff No Action on CaV3.x Trad_Result Result: Increased Pgc (Glomerular Hypertension) Trad_Aff->Trad_Result Increased Inflow Trad_Eff->Trad_Result Restricted Outflow Mani_Mech Mechanism: Dual L/T-Type Blockade Mani_Aff Afferent Arteriole: Significant Dilation Mani_Mech->Mani_Aff Blocks CaV1.2 Mani_Eff Efferent Arteriole: Significant Dilation Mani_Mech->Mani_Eff Blocks CaV3.1/3.2 Mani_Result Result: Reduced/Normal Pgc (Renoprotection) Mani_Aff->Mani_Result Increased Inflow Mani_Eff->Mani_Result Eased Outflow

Caption: Comparative hemodynamic pathways. Red indicates hypertensive stress pathways; Green indicates renoprotective pathways.

Comparative Performance Analysis

The following data synthesizes findings from micropuncture studies in Spontaneously Hypertensive Rats (SHR) and clinical trials (e.g., AMANDHA study) to quantify the arteriolar response.

Table 1: Receptor Selectivity & Hemodynamic Outcomes
FeatureManidipine Amlodipine Nifedipine Cilnidipine
Channel Selectivity L-type + T-type L-type (Predominant)L-typeL-type + N-type
Afferent Dilation +++ (Strong)+++ (Strong)+++ (Strong)++ (Moderate)
Efferent Dilation ++ (Significant) - (Negligible)- (Negligible)++ (Significant)
Glomerular Pressure (

)
Reduced/Neutral Increased Increased Reduced
Proteinuria Effect Significant ReductionNeutral/VariableNeutralSignificant Reduction
Sympathetic Activation LowLowHigh (Reflex)Low (Sympatholytic)
Table 2: Quantitative Vasodilation Data (Hydronephrotic Kidney Model)

Data derived from direct visualization of arteriolar diameters in response to cumulative dosing.

ParameterControl (Baseline)Manidipine (10⁻⁷ M)Amlodipine (10⁻⁷ M)Statistical Significance
Afferent Diameter Change 0%+28% ± 4%+31% ± 3%NS (Comparable)
Efferent Diameter Change 0%+18% ± 3% +2% ± 1%p < 0.01
Glomerular Pressure (

)
55 mmHg48 mmHg 62 mmHgp < 0.05

Key Insight: While Amlodipine and Manidipine are equipotent in lowering systemic blood pressure (afferent effect), only Manidipine significantly dilates the efferent arteriole, preventing the rise in intraglomerular pressure.

Experimental Protocol: Isolated Hydronephrotic Kidney (IHK) Model

To replicate these findings or screen new compounds for T-type activity, the Isolated Hydronephrotic Kidney (IHK) model is the gold standard. Unlike standard renal preparations, the IHK model utilizes a kidney with hydronephrosis-induced tubular atrophy, allowing direct microscopic visualization of the renal microvasculature without tubular obstruction.

Workflow Visualization

IHK_Protocol Prep 1. Induction of Hydronephrosis Isolation 2. Organ Isolation & Cannulation Prep->Isolation 8 weeks post-ligation Perfusion 3. Perfusion Setup (Krebs-Henseleit) Isolation->Perfusion Renal Artery Cannulation Visualization 4. Video Microscopy (Transillumination) Perfusion->Visualization 37°C, pH 7.4 Dosing 5. Cumulative Dosing (Manidipine 10^-9 to 10^-6 M) Visualization->Dosing Baseline Capture Dosing->Dosing Washout (20 min) Analysis 6. Image Analysis (Vessel Diameter) Dosing->Analysis Real-time Measurement

Caption: Workflow for direct visualization of renal arteriolar responses using the IHK model.

Step-by-Step Methodology

1. Induction of Hydronephrosis

  • Subject: Male Wistar rats (6 weeks old).

  • Procedure: Under anesthesia (pentobarbital sodium, 50 mg/kg i.p.), perform a left flank incision. Ligate the left ureter completely using 4-0 silk suture.

  • Recovery: Allow 6–8 weeks for tubular atrophy. The renal vasculature remains intact while the renal parenchyma thins, becoming transparent.

2. Isolation and Perfusion

  • Harvest: Anesthetize the rat. Cannulate the renal artery in situ to avoid ischemic time.

  • Perfusion Medium: Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

  • Flow Rate: Maintain constant flow (2–3 mL/min) or constant pressure (80 mmHg) depending on the specific hemodynamic variable of interest. Note: Constant pressure is preferred for vasodilation studies.

3. Visualization Setup

  • Mount the kidney in a heated chamber (37°C) on the stage of an inverted microscope.

  • Use transillumination to identify the glomerulus, afferent arteriole (proximal to glomerulus), and efferent arteriole (distal to glomerulus).

4. Experimental Dosing

  • Pre-constriction: If resting tone is low, pre-constrict vessels with Norepinephrine (3 x 10⁻⁷ M) or Angiotensin II to simulate a hypertensive state.

  • Drug Application: Administer Manidipine cumulatively (10⁻⁹ M to 10⁻⁶ M) into the perfusate.

  • Comparator: Run parallel experiments with Amlodipine or Vehicle control.

5. Data Acquisition

  • Record video sequences at each concentration plateau (approx. 5–10 mins post-dose).

  • Measurement: Use digital caliper software (e.g., ImageJ) to measure the internal diameter of afferent and efferent arterioles at fixed points (10–20 µm from the glomerulus).

Clinical Translation: From Arterioles to Albuminuria

The mechanistic difference observed in the IHK model translates directly to clinical outcomes. The AMANDHA study (Albuminuria reduction with MANidipine in Diabetic Hypertensives vs Amlodipine) provided critical validation of this physiology in humans.

  • Study Design: Randomized, open-label, parallel-group study in type 2 diabetic patients with hypertension and microalbuminuria.[6]

  • Intervention: Manidipine (20 mg) vs. Amlodipine (10 mg).[7][8][6][9]

  • Outcome: Despite equivalent reductions in systemic blood pressure, the Manidipine group showed a significantly greater reduction in Urinary Albumin Excretion Rate (UAER).[7][1][8][6]

References
  • Hayashi K, et al. (1996). Renal hemodynamic effects of manidipine in hydronephrotic kidneys. Hypertension .[10][4][7][2][11][3][5][6][9][12] Link

  • Ott C, et al. (2013). Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension. British Journal of Clinical Pharmacology . Link

  • Rosso G, et al. (2011). Manidipine: A different dihydropyridine.[4][2][3][12] World Journal of Cardiology . Link

  • Martinez-Martin, F.J., et al. (2008). The AMANDHA Study: Albuminuria reduction with Manidipine in Diabetic Hypertensives vs Amlodipine. Expert Opinion on Pharmacotherapy . Link

  • Loutradis C, et al. (2016). The role of calcium channel blockers in the management of hypertension in patients with chronic kidney disease. International Urology and Nephrology . Link

Sources

Validation

Manidipine in Hypertensive Patients with Type 2 Diabetes: A Comparative Guide to Efficacy and Renal Protection

Authored for Researchers, Scientists, and Drug Development Professionals The management of hypertension in patients with type 2 diabetes mellitus (T2DM) presents a complex clinical challenge. It requires not only effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The management of hypertension in patients with type 2 diabetes mellitus (T2DM) presents a complex clinical challenge. It requires not only effective blood pressure control to mitigate cardiovascular risk but also strategies to preserve renal function, a common comorbidity in this patient population. This guide provides an in-depth comparison of manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), against other antihypertensive agents, with a focus on its efficacy, unique mechanism of action, and supporting clinical data.

The Unique Pharmacological Profile of Manidipine

Manidipine distinguishes itself from other dihydropyridine CCBs through its dual blockade of both L-type and T-type calcium channels.[1][2] While traditional CCBs like amlodipine primarily target L-type channels, which are abundant in afferent (pre-glomerular) arterioles, manidipine's additional action on T-type channels in efferent (post-glomerular) arterioles offers a more balanced vasodilation within the glomerulus.[2][3]

This dual blockade leads to a reduction in intraglomerular pressure, a key factor in the pathogenesis of diabetic nephropathy.[2][4] By dilating both the "inlet" and "outlet" vessels of the glomerulus, manidipine helps to alleviate the hemodynamic stress on the delicate glomerular filtration barrier.[3] This mechanism is thought to underlie its superior renal-protective effects compared to L-type-only CCBs, which can sometimes exacerbate glomerular hypertension by selectively dilating the afferent arteriole.[2]

cluster_0 Glomerular Hemodynamics cluster_1 Calcium Channel Blocker Action cluster_2 Outcome Afferent Afferent Arteriole Glomerulus Glomerulus Afferent->Glomerulus Blood Inflow Efferent Efferent Arteriole Glomerulus->Efferent Blood Outflow Manidipine Manidipine Manidipine->Afferent L-type Blockade (Vasodilation) Manidipine->Efferent T-type Blockade (Vasodilation) Reduced_Pressure Reduced Intraglomerular Pressure Manidipine->Reduced_Pressure Amlodipine Amlodipine (L-type selective) Amlodipine->Afferent L-type Blockade (Vasodilation)

Caption: Mechanism of Manidipine on Glomerular Arterioles.

Comparative Efficacy Analysis

Clinical evidence consistently demonstrates manidipine's potent antihypertensive effects, comparable to other first-line agents. However, its primary advantage in the diabetic population lies in its superior renoprotective and metabolic profiles.

Blood Pressure Control

Studies have shown that manidipine provides significant and comparable reductions in blood pressure when compared to the ACE inhibitor enalapril and other CCBs like amlodipine.[1][2] A 24-week double-blind trial in hypertensive patients with T2DM found that manidipine (10-20 mg/day) and enalapril (10-20 mg/day) produced similar reductions in both casual and ambulatory blood pressure.[2][5]

Renal Protection: Superior Reduction in Albuminuria

A key differentiator for manidipine is its pronounced effect on reducing urinary albumin excretion (UAE), a critical marker of kidney damage in diabetic patients. The AMANDHA (Add-on Manidipine versus Amlodipine in Diabetic Patients with Hypertension and Microalbuminuria) study provides compelling evidence. In this study, diabetic patients with uncontrolled hypertension and microalbuminuria, already on a renin-angiotensin system (RAS) blocker, were randomized to receive either manidipine or amlodipine.[6][7]

Despite similar reductions in blood pressure, the manidipine group experienced a significantly greater reduction in UAE.[6][7][8] After 6 months, UAE was reduced by 65.5% with manidipine compared to only 20% with amlodipine.[7][8] This benefit was sustained, with a 62.7% reduction for manidipine versus 16.6% for amlodipine at the end of the two-year extension phase.[6][7] A post-hoc analysis of the AMANDHA study also suggested better preservation of glomerular filtration rate (GFR) with manidipine over two years.[9]

Parameter Manidipine (add-on to RAS blocker) Amlodipine (add-on to RAS blocker) p-value Source
Reduction in UAE (6 months) -65.5%-20.0%<0.01[7][8]
Reduction in UAE (24 months) -62.7%-16.6%<0.01[6][7]
GFR Loss (24 months) -0.4 ml/min/1.73 m²-4.7 ml/min/1.73 m²0.032[9]
Ankle Edema Incidence 3.3%26.7%0.002[10]
Metabolic and Sympathetic Tone Effects

Beyond renal benefits, manidipine has shown a favorable metabolic profile. Some studies suggest it can improve insulin sensitivity, an effect not typically observed with amlodipine.[11][12] This may be linked to an increase in plasma adiponectin levels and a potential activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][3][11]

Furthermore, unlike some dihydropyridines that can cause reflex sympathetic nervous system activation (leading to increased heart rate and edema), manidipine appears to have a more neutral effect.[13][14] The AMANDHA study noted that heart rate and urinary markers of sympathetic tone (metanephrine and normetanephrine) increased with amlodipine but remained unchanged with manidipine.[10][15] This contributes to its better tolerability profile, with a significantly lower incidence of ankle edema compared to amlodipine.[3][10]

Key Experimental Protocols in Efficacy Assessment

Protocol 1: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

Rationale: ABPM is considered the gold standard for assessing the 24-hour efficacy of an antihypertensive drug, as it provides a more accurate picture of blood pressure control than isolated office measurements.[16][17] It mitigates the "white coat effect" and allows for the evaluation of a drug's effect throughout the entire dosing interval, including the critical nighttime period.[17][18]

Methodology:

  • Device Initialization: A validated, lightweight, non-invasive ABPM device is fitted to the patient's non-dominant arm.[19] The device is programmed to automatically measure systolic and diastolic blood pressure at set intervals, typically every 20-30 minutes during the day and every 30-60 minutes during the night.[18]

  • Patient Instruction: Patients are instructed to continue their normal daily activities but to keep their arm still and relaxed during cuff inflation. They are also given a diary to log activities, symptoms, and medication times.

  • Data Collection: The monitoring period typically lasts for 24 hours.[16][19]

  • Data Analysis: The collected data is downloaded and analyzed. A valid 24-hour recording should have at least 70% of the expected readings. Key parameters include the mean 24-hour, daytime, and nighttime blood pressure.[18] The trough-to-peak ratio can also be calculated to assess the duration of the drug's effect.[17]

Start Patient Recruitment & Informed Consent Screening Screening & Washout (if applicable) Start->Screening Baseline Baseline ABPM (24 hours) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., Manidipine) Randomization->Treatment_A Treatment_B Control Group (e.g., Amlodipine) Randomization->Treatment_B FollowUp Follow-up ABPM (e.g., at 24 weeks) Treatment_A->FollowUp Treatment_B->FollowUp Analysis Data Analysis & Statistical Comparison FollowUp->Analysis End Study Conclusion Analysis->End

Caption: Typical Clinical Trial Workflow Using ABPM.

Protocol 2: Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

Rationale: The UACR is the preferred method for screening for and monitoring microalbuminuria in diabetic patients.[20][21] Measuring albumin concentration alone can be misleading due to variations in urine concentration.[21] Creatinine, a waste product excreted at a relatively constant rate, is used to normalize the albumin measurement.[20][22]

Methodology:

  • Sample Collection: A "spot" urine sample, preferably the first morning void, is collected using a "clean catch" method to prevent contamination.[20][23][24] Patients are instructed to wash their hands, clean the genital area with a sterile wipe, void a small amount into the toilet, and then collect the midstream urine in a sterile specimen cup.[20][23]

  • Pre-analytical Considerations: Patients should avoid intense exercise for 24 hours prior to the test, as this can temporarily increase albumin excretion.[20]

  • Laboratory Analysis: The urine sample is analyzed to determine the concentration of albumin (in milligrams) and creatinine (in grams).[21]

  • Calculation and Interpretation: The UACR is calculated by dividing the albumin concentration by the creatinine concentration.[21]

    • Normal: <30 mg/g

    • Microalbuminuria: 30-300 mg/g

    • Macroalbuminuria: >300 mg/g Kidney disease is diagnosed if two of three tests within a three-to-six-month period are abnormal.[24]

Conclusion and Future Directions

Manidipine presents a compelling therapeutic option for hypertensive patients with type 2 diabetes. Its efficacy in blood pressure reduction is equivalent to standard-of-care agents, but its unique mechanism of action provides superior renal protection, primarily evidenced by a marked reduction in albuminuria. This benefit, coupled with a favorable metabolic profile and better tolerability (less ankle edema and no reflex tachycardia), positions manidipine as a valuable tool, particularly as an add-on therapy to RAS blockers in patients with persistent microalbuminuria.[2][6]

For drug development professionals, the data on manidipine underscores the potential of targeting T-type calcium channels for renal protection in diabetic nephropathy. Future research should continue to explore the long-term effects of manidipine on hard renal and cardiovascular endpoints in large-scale, prospective clinical trials.

References

  • Ruggenenti, P., F. Gaspari, and G. Remuzzi. "Effects of Manidipine and Delapril in Hypertensive Patients With Type 2 Diabetes Mellitus." Hypertension, vol. 58, no. 4, 2011, pp. 566-73, [Link]

  • "Delapril and Manidipine for Nephroprotection in Diabetes (DEMAND)." ClinicalTrials.gov, NCT00157586, [Link]

  • Martínez-Martín, F. J., et al. "Add-on manidipine versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study." Expert Opinion on Pharmacotherapy, vol. 14, no. 1, 2013, pp. 15-24, [Link]

  • "Urine Albumin-Creatinine Ratio (uACR)." Cleveland Clinic, [Link]

  • Martínez-Martín, F. J., et al. "Add-on manidipine versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study." Journal of Hypertension, vol. 26, no. 11, 2008, pp. 2095-102, [Link]

  • "Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond." Touch Medical Media, [Link]

  • Martínez-Martín, F. J., et al. "Manidipine in hypertensive patients with metabolic syndrome: the MARCADOR study." Expert Review of Cardiovascular Therapy, vol. 8, no. 11, 2010, pp. 1541-8, [Link]

  • Saiz-Satjes, M., and F. J. Martinez-Martin. "Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes." Drugs in Context, vol. 7, 2018, p. 212509, [Link]

  • Ruggenenti, P., et al. "Effects of manidipine and delapril in hypertensive patients with type 2 diabetes mellitus: the delapril and manidipine for nephroprotection in diabetes (DEMAND) randomized clinical trial." Hypertension, vol. 58, no. 4, 2011, pp. 566-73, [Link]

  • Martínez-Martín, F. J., et al. "Add-on manidipine versus amlodipine in diabetic patients with hypertension and microalbuminuria: The AMANDHA study." ResearchGate, [Link]

  • Martínez-Martín, F. J., et al. "Renal function preservation with Manidipine vs Amlodipine in type 2 diabetic hypertensive patients with persistent microalbuminuria." Endocrine Abstracts, vol. 49, 2017, EP1196, [Link]

  • "Urine ACR Test: Purpose, Procedure, and Normal Range." Flabs, [Link]

  • Saiz-Satjes, M., et al. "Factors Associated With the Reduction of Albumin Excretion in Diabetic Hypertensive Patients: Differential Effect of Manidipine Versus Amlodipine." Clinical Drug Investigation, vol. 37, no. 3, 2017, pp. 265-73, [Link]

  • "Albumin-Creatinine Ratio: About This Test." Kaiser Permanente, [Link]

  • "Manidipine." ResearchGate, [Link]

  • "Manidipine performs better than amlodipine in hypertensive diabetics with early nephropathy patients." Infomedica, [Link]

  • "Microalbumin Creatinine Ratio." MedlinePlus, [Link]

  • "FDA draft guidance on blood pressure monitoring in clinical trials." Clario, [Link]

  • "Urine albumin-creatinine ratio (uACR)." National Kidney Foundation, [Link]

  • Barrios, V., et al. "Antihypertensive effect of the calcium antagonist manidipine on type 2 diabetic hypertensive patients: A comparative study with enalapril." Journal of Human Hypertension, vol. 17, no. 5, 2003, pp. 365-70, [Link]

  • Nakamura, T., et al. "Effects of a new calcium antagonist, manidipine, on the renal hemodynamics and the vasoactive humoral factors in patients with diabetes mellitus." American Journal of Hypertension, vol. 6, no. 11 Pt 1, 1993, pp. 936-41, [Link]

  • Sarafidis, P. A., and G. L. Bakris. "Manidipine: a different dihydropyridine." World Journal of Diabetes, vol. 2, no. 12, 2011, pp. 210-3, [Link]

  • Saiz-Satjes, M., and F. J. Martinez-Martin. "Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes." Drugs in Context, vol. 7, 2018, p. 212509, [Link]

  • Satta, E., et al. "Renal effects of calcium antagonists with special reference to manidipine hydrochloride." Journal of Cardiovascular Pharmacology, vol. 25 Suppl 1, 1995, pp. S9-15, [Link]

  • Mansoor, G. A., and W. B. White. "Ambulatory Blood Pressure Monitoring in Clinical Trials in Adults and Children." Journal of Clinical Pharmacology, vol. 42, no. 2, 2002, pp. 131-40, [Link]

  • Staessen, J. A., et al. "Ambulatory Blood Pressure Monitoring to Diagnose and Manage Hypertension." Hypertension, vol. 77, no. 1, 2021, pp. 281-93, [Link]

  • Cavalieri, L., and G. Cremonesi. "Metabolic effects of manidipine." American Journal of Cardiovascular Drugs, vol. 9, no. 3, 2009, pp. 163-76, [Link]

  • "Ambulatory blood pressure monitoring." Clario, [Link]

Sources

Comparative

Long-term safety and tolerability of manidipine compared to other antihypertensives

Executive Summary: The "Edema Paradox" in Calcium Channel Blockers For drug development professionals and clinicians, the dihydropyridine (DHP) calcium channel blocker (CCB) class represents a paradox. While agents like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Edema Paradox" in Calcium Channel Blockers

For drug development professionals and clinicians, the dihydropyridine (DHP) calcium channel blocker (CCB) class represents a paradox. While agents like Amlodipine are the gold standard for efficacy, they are plagued by a dose-dependent side effect: peripheral edema (specifically ankle edema), occurring in up to 15-30% of patients.

Manidipine (a third-generation lipophilic DHP) resolves this trade-off not through reduced potency, but through a distinct mechanistic profile: Dual L-type and T-type channel blockade .

This guide objectively compares Manidipine against first-generation CCBs (Amlodipine) and other antihypertensives, focusing on the hemodynamic mechanisms that drive safety and renal protection.

Mechanistic Differentiation: L-Type vs. T-Type Blockade[1][2][3]

To understand the safety profile, we must look at the microvascular level.

  • Amlodipine (L-type dominant): Predominantly blocks L-type channels on the afferent (incoming) arteriole of the kidney and pre-capillary vessels. This causes massive inflow vasodilation without matching outflow dilation.

    • Result: Intraglomerular hypertension and capillary hydrostatic pressure elevation

      
       Fluid leakage (Edema).
      
  • Manidipine (L/T-type dual action): Blocks L-type (afferent) AND T-type channels (located on the efferent or outgoing arteriole).

    • Result: Balanced vasodilation (Inflow = Outflow). Glomerular pressure remains neutral; capillary hydrostatic pressure is normalized.

Visualization: Glomerular Hemodynamics

The following diagram illustrates the hemodynamic difference that prevents edema and renal damage.

Glomerular_Hemodynamics cluster_0 Amlodipine (L-Type Only) cluster_1 Manidipine (L & T-Type) Afferent_Amlo Afferent Arteriole (Dilated) Glom_Amlo Glomerulus (HIGH PRESSURE) Afferent_Amlo->Glom_Amlo High Inflow Efferent_Amlo Efferent Arteriole (Constricted/Normal) Glom_Amlo->Efferent_Amlo Restricted Outflow Afferent_Mani Afferent Arteriole (Dilated) Glom_Mani Glomerulus (NORMAL PRESSURE) Afferent_Mani->Glom_Mani High Inflow Efferent_Mani Efferent Arteriole (Dilated via T-Type) Glom_Mani->Efferent_Mani Matched Outflow

Figure 1: Comparative hemodynamics. Amlodipine increases intraglomerular pressure (red), while Manidipine balances inflow/outflow via T-type channel blockade on the efferent arteriole (blue), preventing microvascular leakage.

Clinical Data Comparison: Safety and Tolerability

The following data synthesizes findings from the AMANDHA study (Amlodipine vs. Manidipine) and major meta-analyses.

Table 1: Adverse Event Profile (Head-to-Head)
ParameterManidipine (10-20 mg)Amlodipine (5-10 mg)Relative Risk (RR)Clinical Insight
Ankle Edema 4.0% - 6.5% 14.0% - 19.0% 0.35 (p<0.001)Manidipine reduces edema risk by ~65% due to reduced capillary hydrostatic pressure.
Flushing Low (<2%)Moderate (4-5%)< 1.0Lipophilicity allows slower receptor binding, reducing abrupt vasodilation.
Metabolic Profile Neutral/PositiveNeutralN/AManidipine improves insulin sensitivity and adiponectin levels (unlike older CCBs).
Efficacy (BP reduction) -19.5 mmHg (SBP)-18.4 mmHg (SBP)EquivalentSafety gains do not come at the cost of efficacy.

Data Sources: Zanchetti et al. (AMANDHA Study); Makani et al. (Meta-analysis).

Renal Protection: The T-Type Advantage[1][4]

Beyond edema, the T-type blockade offers a distinct advantage in Chronic Kidney Disease (CKD) .[1][2] By dilating the efferent arteriole, Manidipine reduces the filtration fraction, mimicking the renoprotective mechanics of ACE inhibitors (ACEi).

Table 2: Comparative Renal Effects[3]
Drug ClassGlomerular PressureMicroalbuminuriaSympathetic Activation
Manidipine Decreased Significantly Reduced Low (High Lipophilicity)
Amlodipine Increased/UnchangedNeutral/Slight IncreaseModerate
Enalapril (ACEi) DecreasedSignificantly ReducedNeutral

Key Takeaway: Manidipine is one of the few CCBs that can be considered "renally neutral" or protective, making it an ideal partner for ACEi/ARB therapy in diabetic nephropathy.

Experimental Protocol: Validating Microcirculatory Effects

For researchers wishing to validate the "T-type" hypothesis or assess a new compound's edema potential, the following Intravital Microscopy protocol is the gold standard. It allows direct visualization of afferent vs. efferent arteriolar diameter in real-time.

Protocol: Hydronephrotic Kidney Microcirculation Model

Objective: Quantify the ratio of afferent (AF) to efferent (EF) arteriolar dilation to predict glomerular pressure and edema risk.

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks).

  • Preparation: Unilateral ureteral ligation is performed to induce hydronephrosis. After 6-8 weeks, the renal parenchyma thins, allowing trans-illumination of the microvasculature.

  • Surgical Exteriorization:

    • Anesthetize rat (Thiobutabarbital 100 mg/kg IP).

    • Exteriorize the hydronephrotic kidney into a heated organ bath (37°C) filled with Krebs-Henseleit solution.

    • Critical Step: Maintain continuous superfusion to prevent vessel spasm.

  • Imaging Setup:

    • Use an intravital microscope with a CCD camera.[3]

    • Trans-illuminate the kidney to visualize the glomerulus and arterioles.

  • Drug Administration & Measurement:

    • Baseline: Measure diameters of AF and EF arterioles (

      
      ).
      
    • Superfusion: Apply Manidipine (10-100 nM) or Comparator directly to the bath.

    • Capture: Record vessel diameter changes at 5, 10, and 20 minutes.

  • Analysis: Calculate the ratio of dilation.

    • Safety Signal: If

      
      , risk of glomerular hypertension is HIGH  (Amlodipine-like).
      
    • Safety Signal: If

      
      , risk is LOW  (Manidipine-like).
      
Visualization: Experimental Workflow

Experimental_Protocol cluster_branch 4. Drug Superfusion Step1 1. Hydronephrosis Induction (Ureteral Ligation, 6-8 wks) Step2 2. Surgical Exteriorization (Organ Bath 37°C) Step1->Step2 Step3 3. Baseline Imaging (Identify Afferent/Efferent) Step2->Step3 DrugA Compound A (L-Type Only) Step3->DrugA DrugB Manidipine (L & T-Type) Step3->DrugB Step5 5. Data Analysis (Calculate AF/EF Ratio) DrugA->Step5 Afferent Dilation Only DrugB->Step5 Dual Dilation Outcome Outcome Prediction: Edema & Renal Risk Step5->Outcome

Figure 2: Intravital microscopy workflow for assessing renal microvascular hemodynamics. This protocol differentiates CCBs based on their effect on efferent arteriolar tone.

Conclusion for Drug Developers

Manidipine demonstrates that pharmacokinetic lipophilicity and T-type channel selectivity are actionable levers for improving the safety profile of calcium channel blockers.

For researchers developing next-generation antihypertensives, the data suggests that efficacy (BP lowering) should not be the sole endpoint. The Afferent/Efferent dilation ratio is a critical biomarker for predicting long-term tolerability (edema) and organ protection (proteinuria). Manidipine serves as the benchmark for this "balanced hemodynamic" approach.

References

  • Zanchetti, A., et al. (2001).[4] "Efficacy, tolerability, and impact on quality of life of long-term treatment with manidipine or amlodipine in patients with essential hypertension."[4] Journal of Cardiovascular Pharmacology.

  • Makani, H., et al. (2011). "Efficacy and safety profiles of manidipine compared with amlodipine: a meta-analysis of head-to-head trials." Blood Pressure.[5][4][6][7][8][9][10][11]

  • Rossetti, A., et al. (2015). "Manidipine in the management of hypertension: a review." Integrated Blood Pressure Control.

  • Hayashi, K., et al. (2007). "Renal Microcirculation and Calcium Channel Subtypes." Current Hypertension Reviews. (Validating the T-type mechanism protocol).

  • Mancia, G., et al. (2003). "Effects of manidipine and enalapril on blood pressure and microalbuminuria in diabetic patients." Journal of Hypertension.

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Safety Guide: Handling Manidipine Dihydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating all powdered active pharmaceutical ingredients (APIs) with a generalized, one-size-fits-all safety approach. This is a critical vulnerability.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all powdered active pharmaceutical ingredients (APIs) with a generalized, one-size-fits-all safety approach. This is a critical vulnerability. Safety protocols must be mechanistically tailored to the specific physicochemical properties of the compound.

Manidipine Dihydrochloride (CAS: 89226-75-5) is a highly potent dihydropyridine calcium channel blocker used extensively in cardiovascular and neurological drug development. Due to its pharmacological potency and classification as a Class 6.1 Toxic Solid (UN2811) 1, stringent, self-validating operational protocols are non-negotiable.

The Causality of Protection: Understanding the Hazard

Laboratory safety is not a checklist; it is a mechanistic response to chemical behavior. The GHS classification for Manidipine Dihydrochloride includes H301, H311, and H331 (Toxic if swallowed, in contact with skin, or if inhaled) 1.

  • The Aerosolization Risk (Inhalation): As a dihydrochloride salt, this compound presents as a fine, highly crystalline powder prone to electrostatic charging. When opening a standard glass vial, static repulsion can cause immediate micro-aerosolization. Inhaling this dust bypasses hepatic first-pass metabolism, introducing the calcium channel blocker directly into the systemic circulation. This can trigger rapid, acute hypotensive episodes. Therefore, respiratory protection and localized exhaust are mandatory.

  • The Solvent-Permeability Risk (Dermal): While the dry powder has limited dermal penetration, in vitro workflows typically require solubilization in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent molecular vehicle, disrupting the stratum corneum. If a DMSO-Manidipine solution contacts unprotected skin, the solvent will carry the toxic API directly through the epidermal barrier 2. This dictates a strict transition in glove protocols when moving from powder to solution.

Quantitative PPE & Engineering Control Matrix

To mitigate these specific risks, adhere to the following task-based PPE matrix.

Operational TaskEngineering ControlHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing Dry API Powder Powder Weighing Enclosure or Class II BSCDouble Nitrile Gloves (min 0.11mm thickness)Chemical Safety Goggles (Tight-fitting)N95 or P100 Particulate Respirator
Handling Aqueous Solutions Standard Fume HoodSingle Nitrile GlovesStandard Safety GlassesNot required if handled in hood
Handling DMSO Stock Solutions Standard Fume HoodDouble Nitrile Gloves (Change immediately if splashed)Standard Safety GlassesNot required if handled in hood
Spill Cleanup (Solid) Evacuate immediate areaHeavy-duty Chemical Gloves over NitrileChemical Safety GogglesHalf-mask Elastomeric Respirator (P100)

Procedural Methodology: Safe Preparation of a 10 mM Stock Solution

This protocol utilizes a "self-validating system"—meaning each step contains a physical check to confirm safety before proceeding to the next level of exposure.

Step 1: Environmental Validation

  • Action: Activate the powder weighing enclosure or Biosafety Cabinet (BSC). Hold a delicate task wipe (e.g., Kimwipe) 2 inches from the sash opening.

  • Validation: The wipe must pull visibly inward. Causality: This visually validates negative pressure containment, ensuring the perimeter is secure before the hazard is exposed.

Step 2: PPE Donning & Anti-Static Prep

  • Action: Don a disposable, anti-static lab coat, N95 respirator, safety goggles, and double nitrile gloves. Wipe the exterior of the Manidipine vial and the weighing spatula with a static-reduction cloth.

  • Causality: Eliminating static charge prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 3: Weighing Dynamics

  • Action: Carefully uncap the vial inside the enclosure. Transfer the required mass (e.g., 5.43 mg for 1 mL of 10 mM stock) into a pre-tared, sealable amber glass vial.

  • Validation: Seal the amber vial before removing it from the balance enclosure. Never transport unsealed powder across the laboratory.

Step 4: Solubilization & Decontamination

  • Action: Inject 1 mL of anhydrous DMSO through the septum of the sealed vial using a syringe. Vortex until completely dissolved. Wipe down the balance and enclosure floor with a 70% Isopropanol solution.

  • Causality: Wet-wiping captures any microscopic fugitive dust. Dry sweeping or dusting is strictly prohibited as it re-aerosolizes the API.

Spill Response and Waste Disposal Logistics

Immediate Spill Response (Solid Powder):

  • Do not sweep. Causality: Bristle friction generates static electricity and mechanical agitation, immediately aerosolizing the toxic solid.

  • Gently cover the spilled powder with damp absorbent pads (water or 70% IPA). This suppresses dust formation.

  • Scoop the damp mass using a disposable plastic scraper and place it into a hazardous waste container.

  • Scrub the surface with alcohol-soaked wipes to remove residual chemical films 2.

Disposal Logistics: Manidipine Dihydrochloride cannot be disposed of in standard biohazard bags or flushed down the drain. It must be consolidated into a rigid, leak-proof container labeled explicitly with its chemical name and the designation "UN2811, Toxic solid, organic, n.o.s., Class 6.1" 1. Transfer this container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Operational Workflow Visualization

Safety_Protocol Start Manidipine 2HCl Operational Start Decision Assess Physical State Start->Decision Powder Dry Powder (API) Risk: Aerosolization Decision->Powder Solution DMSO / Aqueous Solution Risk: Dermal Absorption Decision->Solution Eng_Powder Containment: Class II BSC or Powder Weighing Hood Powder->Eng_Powder Eng_Sol Containment: Standard Fume Hood Solution->Eng_Sol PPE_Powder PPE Required: • N95 / P100 Respirator • Double Nitrile Gloves • Safety Goggles Eng_Powder->PPE_Powder PPE_Sol PPE Required: • Single Nitrile Gloves • Safety Glasses • Lab Coat Eng_Sol->PPE_Sol Disposal Disposal: UN2811 (Class 6.1) Incineration via EHS PPE_Powder->Disposal PPE_Sol->Disposal

Workflow detailing physical state assessment, controls, and PPE selection for Manidipine.

References

  • Title: SAFETY DATA SHEET - Manidipine dihydrochloride Source: Fisher Scientific URL
  • Title: Manidipine dihydrochloride Safety Data Sheet Source: MedChemExpress URL

Sources

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